Product packaging for Cabralealactone(Cat. No.:CAS No. 19865-87-3)

Cabralealactone

Cat. No.: B1182254
CAS No.: 19865-87-3
M. Wt: 414.6 g/mol
InChI Key: NOLGXQBEFHYZHI-QPBHWVAKSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Cabralealactone is a tetracyclic triterpenoid isolated from the stems of Aglaia abbreviata. It has a role as a plant metabolite. It is a tetracyclic triterpenoid, a cyclic terpene ketone and a gamma-lactone.
This compound has been reported in Betula platyphylla var. japonica, Aglaia elaeagnoidea, and other organisms with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H42O3 B1182254 Cabralealactone CAS No. 19865-87-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(5S)-5-methyl-5-[(5R,8R,9R,10R,13R,14R,17S)-4,4,8,10,14-pentamethyl-3-oxo-1,2,5,6,7,9,11,12,13,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]oxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H42O3/c1-23(2)19-10-15-26(5)20(24(19,3)13-11-21(23)28)8-7-17-18(9-14-25(17,26)4)27(6)16-12-22(29)30-27/h17-20H,7-16H2,1-6H3/t17-,18+,19+,20-,24+,25-,26-,27+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOLGXQBEFHYZHI-QPBHWVAKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC3(C(C2(CCC1=O)C)CCC4C3(CCC4C5(CCC(=O)O5)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CC[C@@H]([C@H]1CC[C@H]3[C@]2(CC[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)C)[C@@]5(CCC(=O)O5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H42O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801316890
Record name Cabralealactone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801316890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

414.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19865-87-3
Record name Cabralealactone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19865-87-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cabralealactone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801316890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Cabralealactone: A Technical Guide to its Natural Source, Discovery, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cabralealactone is a tetracyclic triterpenoid that has garnered attention for its potential therapeutic properties, including hepatoprotective and anti-inflammatory effects. This technical guide provides a comprehensive overview of the discovery, natural source, and biological activity of this compound. It addresses the existing discrepancies in the scientific literature regarding its origin and consolidates the available data on its chemical properties and pharmacological actions. This document is intended to serve as a resource for researchers and professionals in natural product chemistry and drug development.

Discovery and Natural Source: An Unresolved Discrepancy

The scientific literature presents conflicting information regarding the primary natural source of this compound. The name of the compound strongly suggests its origin from the Cabralea genus, and it is believed to have been first isolated from Cabralea canjerana. However, accessing the original publication has proven difficult, leading to a lack of definitive data from its initial discovery.

More recent studies have identified this compound in a standardized 90% ethanolic extract of Cleome brachycarpa, where it is a significant phytochemical constituent (5.1%)[1][2]. This plant, belonging to the Cleomaceae family, is found in sandy regions of Africa and Asia and is used in traditional medicine[3].

Further complicating the matter, the PubChem database lists the natural source of this compound as the stems of Aglaia abbreviata, and also mentions its presence in Betula platyphylla var. japonica and Aglaia elaeagnoidea[4].

Given these conflicting reports, researchers should exercise caution when identifying the source of this compound and are encouraged to seek out the original foundational research for clarification.

Physicochemical Properties

Quantitative data on the physicochemical properties of this compound is limited in the readily available literature. The following information is derived from the PubChem database and represents computed properties.

PropertyValueSource
Molecular Formula C₂₇H₄₂O₃PubChem[4]
Molecular Weight 414.6 g/mol PubChem[4]
IUPAC Name (5S)-5-methyl-5-[(5R,8R,9R,10R,13R,14R,17S)-4,4,8,10,14-pentamethyl-3-oxo-1,2,5,6,7,9,11,12,13,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]oxolan-2-onePubChem[4]
CAS Number 19865-87-3PubChem[4]

Experimental Protocols

Hypothetical Isolation and Purification Workflow

G plant_material Dried, powdered aerial parts of Cleome brachycarpa extraction Maceration with 90% Ethanol plant_material->extraction filtration Filtration and Concentration under reduced pressure extraction->filtration crude_extract Crude Ethanolic Extract filtration->crude_extract fractionation Solvent-Solvent Partitioning (e.g., Hexane, Ethyl Acetate, n-Butanol) crude_extract->fractionation ethyl_acetate_fraction Ethyl Acetate Fraction fractionation->ethyl_acetate_fraction chromatography1 Silica Gel Column Chromatography ethyl_acetate_fraction->chromatography1 fractions Eluted Fractions chromatography1->fractions tlc TLC Analysis to pool similar fractions fractions->tlc pooled_fractions This compound-rich Fractions tlc->pooled_fractions chromatography2 Preparative HPLC pooled_fractions->chromatography2 pure_compound Pure this compound chromatography2->pure_compound

Figure 1: Hypothetical workflow for the isolation of this compound.
Structure Elucidation

The definitive structure of this compound would have been determined using a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

  • Infrared (IR) Spectroscopy: To identify functional groups such as carbonyls (ketone and lactone).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments to establish the carbon skeleton and the relative stereochemistry.

Biological Activity and Mechanism of Action

In vivo and in silico studies have demonstrated that this compound possesses significant hepatoprotective and anti-inflammatory properties[3][5].

Hepatoprotective Effects

In a rat model of carbon tetrachloride (CCl₄)-induced hepatotoxicity, administration of a standardized extract of Cleome brachycarpa containing this compound (at a dose of 100 mg/kg b. wt.) resulted in the restoration of the normal architecture of hepatocytes[1]. The treatment suppressed fibrosis and necrosis of the liver cells[1].

The proposed mechanism for its hepatoprotective effect involves the modulation of apoptosis-related proteins. This compound was found to suppress the activation of p53, decrease the expression of the pro-apoptotic protein Bax, and increase the expression of the anti-apoptotic protein Bcl-2. This cascade of events leads to a reduction in the release of cytochrome C from the mitochondria and the inactivation of caspases 3 and 9[1].

Anti-inflammatory and Antioxidant Activity

This compound has been identified as a potential inhibitor of cyclooxygenase-2 (COX-2) and tumor necrosis factor-alpha (TNF-α), two key mediators of inflammation[3][5]. Molecular docking studies have supported its potential as an anti-inflammatory agent[2].

In terms of antioxidant activity, this compound exhibited significant DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging activity (89.26%)[2]. This antioxidant property likely contributes to its ability to combat oxidative stress associated with liver injuries[3].

Signaling Pathway in CCl₄-Induced Hepatotoxicity and the Protective Role of this compound

The following diagram illustrates the proposed signaling pathway of CCl₄-induced liver damage and the points of intervention by this compound.

G CCl4 Carbon Tetrachloride (CCl₄) ROS Reactive Oxygen Species (ROS) CCl4->ROS HSC Activation of Hepatic Stellate Cells (HSC) ROS->HSC p53 p53 Activation ROS->p53 Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) HSC->Cytokines COX2 COX-2 Expression Cytokines->COX2 Inflammation Hepatocyte Inflammation COX2->Inflammation Apoptosis Hepatocyte Apoptosis Inflammation->Apoptosis Bax Bax Expression (Pro-apoptotic) p53->Bax Bcl2 Bcl-2 Expression (Anti-apoptotic) p53->Bcl2 CytochromeC Cytochrome C Release Bax->CytochromeC Bcl2->CytochromeC Caspases Caspase 3 & 9 Activation CytochromeC->Caspases Caspases->Apoptosis This compound This compound This compound->Cytokines This compound->COX2 This compound->p53

Figure 2: Proposed mechanism of this compound's hepatoprotective action.

Conclusion and Future Directions

This compound is a promising natural product with demonstrated hepatoprotective and anti-inflammatory activities. However, there is a critical need to resolve the ambiguity surrounding its primary natural source by locating and analyzing the original discovery publication. Future research should focus on the total synthesis of this compound to provide a reliable source for further pharmacological studies. Additionally, more detailed investigations into its mechanism of action, including the identification of its direct molecular targets, will be crucial for its potential development as a therapeutic agent. The establishment of specific IC₅₀ values for its enzymatic and cellular activities will also be essential for quantitative structure-activity relationship (QSAR) studies.

References

Unraveling the Architecture of Cabralealactone: A Technical Guide to its Structure and Stereochemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Cabralealactone, a tetracyclic triterpenoid natural product, has garnered interest for its potential biological activities. This guide provides an in-depth technical overview of the elucidation of its intricate molecular structure and the determination of its stereochemistry, critical aspects for understanding its bioactivity and for guiding synthetic and medicinal chemistry efforts.

Core Structure and Initial Characterization

This compound is a dammarane-type triterpenoid characterized by a C27 carbon skeleton. The initial structure elucidation was first reported in the 1970s, having been isolated from Cabralea polytricha. Later, it was also identified in other plant species, including Aglaia abbreviata and Cleome brachycarpa.

The molecular formula of this compound has been established as C₂₇H₄₂O₃. Early chemical and spectroscopic analyses, including infrared (IR) spectroscopy, revealed the presence of a ketone and a γ-lactone functional group. Mass spectrometry confirmed the molecular weight and provided initial fragmentation patterns consistent with a tetracyclic triterpenoid core.

Table 1: Physicochemical and Spectroscopic Data for this compound

PropertyValue
Molecular FormulaC₂₇H₄₂O₃
Molecular Weight414.6 g/mol
IUPAC Name(5S)-5-methyl-5-[(5R,8R,9R,10R,13R,14R,17S)-4,4,8,10,14-pentamethyl-3-oxo-1,2,5,6,7,9,11,12,13,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]oxolan-2-one[1]
CAS Number19865-87-3

Elucidation of the Planar Structure through Spectroscopic Methods

¹H and ¹³C NMR Spectroscopy

Analysis of the ¹H and ¹³C NMR spectra allows for the assignment of protons and carbons to their respective positions in the molecule. Key chemical shifts and coupling patterns are indicative of the local electronic environment and connectivity. For instance, the downfield signals in the ¹³C NMR spectrum are characteristic of the carbonyl carbons of the ketone and the lactone. The numerous signals in the aliphatic region of both the ¹H and ¹³C NMR spectra correspond to the tetracyclic core and its methyl substituents.

Due to the unavailability of the original experimental NMR data in the searched resources, a detailed table of chemical shifts and coupling constants cannot be provided at this time.

Mass Spectrometry

Mass spectrometry (MS) plays a crucial role in confirming the molecular weight and providing information about the fragmentation of the molecule, which can help in deducing structural motifs. The fragmentation pattern of this compound would be expected to show characteristic losses of the lactone side chain and fragmentations of the tetracyclic ring system.

Determination of Stereochemistry

The stereochemistry of this compound, which describes the three-dimensional arrangement of its atoms, is a critical determinant of its biological activity. The molecule contains multiple stereocenters, leading to a complex stereochemical landscape. The determination of both the relative and absolute stereochemistry is a challenging but essential aspect of its characterization.

Relative Stereochemistry

The relative stereochemistry of the tetracyclic ring system was likely inferred from a combination of techniques in the original studies, including:

  • Nuclear Overhauser Effect (NOE) NMR Spectroscopy: This technique allows for the determination of the spatial proximity of protons, which is invaluable for establishing the relative configuration of substituents on the ring system.

  • Chemical Derivatization: Conversion of the natural product into derivatives with known stereochemical outcomes can help to correlate the stereocenters.

  • Comparison with Related Compounds: The stereochemistry of many dammarane triterpenoids is well-established. By comparing the spectroscopic data of this compound with those of known compounds, inferences about its relative stereochemistry can be made.

Absolute Stereochemistry

The determination of the absolute configuration of this compound would have required a method that could distinguish between enantiomers.

  • X-ray Crystallography: This is the gold standard for determining the absolute stereochemistry of a crystalline compound. By diffracting X-rays through a single crystal of the molecule, a three-dimensional electron density map can be generated, revealing the precise arrangement of all atoms. While a specific X-ray crystal structure for this compound was not found in the available resources, this technique remains the most definitive method for stereochemical assignment.

  • Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left- and right-circularly polarized light, which is sensitive to the chirality of the molecule. By comparing the experimental CD spectrum with that of related compounds of known absolute configuration or with quantum chemical calculations, the absolute stereochemistry can be inferred.

Experimental Protocols

While the specific experimental protocols from the original structure elucidation are not available, the following outlines the general methodologies that would have been employed.

Isolation of this compound
  • Extraction: The plant material (e.g., bark, leaves) is ground and extracted with a suitable organic solvent, such as methanol or ethanol.

  • Fractionation: The crude extract is then partitioned between different immiscible solvents of varying polarity (e.g., hexane, ethyl acetate, water) to separate compounds based on their polarity.

  • Chromatography: The fractions containing the target compound are subjected to various chromatographic techniques, such as column chromatography over silica gel or alumina, followed by high-performance liquid chromatography (HPLC) for final purification.

Spectroscopic and Spectrometric Analysis
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer using a deuterated solvent (e.g., CDCl₃). 2D NMR experiments, such as COSY, HSQC, HMBC, and NOESY, are performed to establish connectivity and relative stereochemistry.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to determine the accurate mass and elemental composition. Fragmentation patterns are analyzed using techniques like electron ionization (EI) or electrospray ionization (ESI) coupled with tandem mass spectrometry (MS/MS).

  • Infrared (IR) Spectroscopy: An IR spectrum is recorded to identify the presence of key functional groups, such as carbonyls and hydroxyls.

  • X-ray Crystallography: A single crystal of the purified compound is grown and subjected to X-ray diffraction analysis to determine the three-dimensional structure and absolute stereochemistry.

Logical Workflow for Structure Elucidation

The process of elucidating the structure of a novel natural product like this compound follows a logical progression of experiments and data analysis.

structure_elucidation_workflow A Isolation and Purification B Molecular Formula Determination (HRMS) A->B C Functional Group Identification (IR) A->C D Spectroscopic Analysis (1D & 2D NMR) A->D E Planar Structure Determination B->E C->E D->E F Relative Stereochemistry (NOESY, Coupling Constants) E->F G Absolute Stereochemistry (X-ray Crystallography, CD) F->G H Final Structure Confirmation G->H

Caption: Workflow for the structure elucidation of a natural product.

Conclusion

The structure elucidation and stereochemical assignment of this compound are foundational to understanding its chemical properties and biological function. While the initial characterization was performed decades ago, modern spectroscopic and analytical techniques continue to be essential for confirming and refining the structures of complex natural products. For drug development professionals, a thorough understanding of the molecular architecture of this compound is the starting point for any rational drug design or lead optimization program. Future work to obtain a definitive X-ray crystal structure would be invaluable in solidifying our understanding of this intriguing natural product.

References

The Enigmatic Path to Cabralealactone: A Technical Guide to its Putative Biosynthesis in Aglaia abbreviata

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cabralealactone, a tetracyclic triterpenoid isolated from Aglaia abbreviata, has garnered interest for its potential biological activities.[1] Despite this, the precise biosynthetic pathway leading to its formation within this plant species remains largely unelucidated. This technical guide provides a comprehensive overview of the proposed biosynthesis of this compound, drawing upon the established principles of triterpenoid and dammarane-type triterpenoid synthesis in plants. Due to the absence of specific research on this compound's biosynthesis in Aglaia abbreviata, this document presents a hypothesized pathway, supported by general knowledge of related compounds in the Aglaia genus. This guide is intended to serve as a foundational resource for researchers seeking to unravel the complete biosynthetic route and harness its potential for synthetic biology and drug development applications.

Introduction: The Chemical Landscape of Aglaia and the Significance of this compound

The genus Aglaia is a rich source of diverse secondary metabolites, including a significant number of triterpenoids.[2] These compounds exhibit a wide range of biological activities, making them attractive candidates for drug discovery. This compound, a dammarane-type tetracyclic triterpenoid, is a characteristic constituent of this genus.[1][2] Understanding its biosynthesis is crucial for several reasons: it can enable the production of this compound and related compounds through metabolic engineering, facilitate the discovery of novel enzymes with potential applications in biocatalysis, and provide insights into the chemical ecology of Aglaia abbreviata.

Proposed Biosynthesis Pathway of this compound

While the dedicated pathway for this compound in Aglaia abbreviata has not been experimentally detailed, its dammarane backbone strongly suggests its origin from the well-established triterpenoid biosynthesis pathway. The proposed pathway can be divided into three main stages: the formation of the universal triterpenoid precursor, the cyclization to the dammarane skeleton, and the subsequent oxidative modifications leading to this compound.

Stage 1: Assembly of the Triterpenoid Precursor, 2,3-Oxidosqualene

The biosynthesis of all triterpenoids begins with the isoprenoid pathway, which produces the fundamental five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP).[3] In plants, two distinct pathways contribute to the IPP pool: the mevalonate (MVA) pathway in the cytosol and the methylerythritol 4-phosphate (MEP) pathway in the plastids.[3] For triterpenoid biosynthesis, the MVA pathway is the primary source of IPP and DMAPP.[4]

These C5 units are sequentially condensed to form geranyl pyrophosphate (GPP, C10) and then farnesyl pyrophosphate (FPP, C15).[3] Two molecules of FPP are then joined head-to-head by the enzyme squalene synthase (SQS) to yield the C30 hydrocarbon, squalene.[5] Subsequently, squalene epoxidase (SQE) catalyzes the stereospecific epoxidation of squalene to form 2,3-oxidosqualene, the linear precursor for all cyclic triterpenoids.[5]

Diagram: General Triterpenoid Precursor Biosynthesis

G cluster_MVA Mevalonate (MVA) Pathway IPP IPP GPP GPP IPP->GPP DMAPP DMAPP DMAPP->GPP FPP FPP GPP->FPP Squalene Squalene FPP->Squalene SQS Oxidosqualene 2,3-Oxidosqualene Squalene->Oxidosqualene SQE

Caption: The initial steps of triterpenoid biosynthesis leading to 2,3-oxidosqualene.

Stage 2: Cyclization to the Dammarane Skeleton

The crucial step that determines the structural class of a triterpenoid is the cyclization of 2,3-oxidosqualene, catalyzed by a class of enzymes known as oxidosqualene cyclases (OSCs).[6] For the formation of dammarane-type triterpenoids, a specific OSC, dammarenediol-II synthase, is responsible for the cyclization of 2,3-oxidosqualene to produce the tetracyclic intermediate, dammarenediol-II.[7] This reaction is a key branching point from other triterpenoid pathways, such as those leading to lupeol or β-amyrin.

Diagram: Cyclization to Dammarenediol-II

G Oxidosqualene 2,3-Oxidosqualene Dammarenediol Dammarenediol-II Oxidosqualene->Dammarenediol Dammarenediol-II Synthase Other Other Triterpenoids (e.g., Lupeol, β-Amyrin) Oxidosqualene->Other Other OSCs

Caption: The cyclization of 2,3-oxidosqualene to form the dammarane skeleton.

Stage 3: Proposed Oxidative Tailoring to this compound

Following the formation of the dammarenediol-II core, a series of post-cyclization modifications, primarily oxidations and rearrangements, are required to yield the final this compound structure. These reactions are typically catalyzed by cytochrome P450 monooxygenases (CYP450s) and other tailoring enzymes.[8]

Based on the structure of this compound, which features a ketone at C-3 and a γ-lactone ring on the side chain, the following hypothetical steps are proposed:

  • Oxidation at C-3: The hydroxyl group at C-3 of dammarenediol-II is likely oxidized to a ketone, a common reaction in triterpenoid biosynthesis.

  • Side Chain Oxidation and Lactonization: The formation of the γ-lactone ring involves a series of oxidative modifications of the side chain. This is a complex process that may involve several enzymatic steps, including hydroxylations and subsequent intramolecular cyclization to form the lactone ring.

The precise sequence of these events and the specific enzymes involved in Aglaia abbreviata are yet to be determined. The isolation of other dammarane-type triterpenoids from Aglaia species with varying degrees of side-chain oxidation suggests a network of related biosynthetic pathways.[9][10][11]

Diagram: Hypothesized Final Steps to this compound

G Dammarenediol Dammarenediol-II Intermediate1 C-3 Oxidized Intermediate Dammarenediol->Intermediate1 CYP450s Intermediate2 Side-Chain Oxidized Intermediate Intermediate1->Intermediate2 CYP450s / Other enzymes This compound This compound Intermediate2->this compound Lactonization

Caption: A proposed oxidative tailoring pathway from dammarenediol-II to this compound.

Quantitative Data

As of the date of this publication, there is no specific quantitative data available in the scientific literature regarding the enzyme kinetics, precursor concentrations, or product yields for the biosynthesis of this compound in Aglaia abbreviata. The elucidation of the pathway is a prerequisite for obtaining such data.

Experimental Protocols for Pathway Elucidation

The determination of the complete biosynthetic pathway of this compound will require a combination of biochemical, molecular biology, and analytical chemistry techniques. The following are general experimental protocols that are commonly employed in the elucidation of triterpenoid biosynthetic pathways:

Isolation and Structural Elucidation of Intermediates
  • Objective: To identify and characterize potential biosynthetic intermediates.

  • Methodology:

    • Extraction: Plant material (Aglaia abbreviata tissues) is harvested, freeze-dried, and ground. The powder is then extracted with a series of solvents of increasing polarity (e.g., hexane, ethyl acetate, methanol).

    • Chromatographic Separation: The crude extracts are subjected to various chromatographic techniques, such as column chromatography (CC) over silica gel or Sephadex, and high-performance liquid chromatography (HPLC) to isolate pure compounds.

    • Structural Analysis: The structures of the isolated compounds are determined using spectroscopic methods, including Nuclear Magnetic Resonance (NMR; 1H, 13C, COSY, HMBC, HSQC) and Mass Spectrometry (MS; ESI-MS, HR-MS).

Enzyme Assays
  • Objective: To identify and characterize the enzymes involved in the biosynthetic pathway.

  • Methodology:

    • Protein Extraction: Total protein is extracted from Aglaia abbreviata tissues.

    • Heterologous Expression: Candidate genes for enzymes (e.g., OSCs, CYP450s) are identified through transcriptome analysis and expressed in a heterologous host, such as Saccharomyces cerevisiae or Nicotiana benthamiana.[5]

    • In Vitro Assays: The recombinant enzymes are purified and incubated with their putative substrates (e.g., 2,3-oxidosqualene for OSCs, dammarenediol-II for CYP450s).

    • Product Analysis: The reaction products are extracted and analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the enzyme's function.

Gene Expression Analysis
  • Objective: To correlate the expression of candidate genes with the accumulation of this compound.

  • Methodology:

    • RNA Extraction: RNA is extracted from different tissues of Aglaia abbreviata and at different developmental stages.

    • Quantitative Real-Time PCR (qRT-PCR): The expression levels of candidate biosynthetic genes are quantified to determine if their expression patterns correlate with the sites of this compound accumulation.

Diagram: Experimental Workflow for Pathway Elucidation

G Start Plant Material (Aglaia abbreviata) Extraction Extraction & Isolation Start->Extraction Transcriptomics Transcriptome Analysis Start->Transcriptomics Structure Structural Elucidation (NMR, MS) Extraction->Structure Intermediates Identify Intermediates Structure->Intermediates Pathway Elucidate Pathway Intermediates->Pathway Gene_ID Identify Candidate Genes Transcriptomics->Gene_ID Expression Heterologous Expression Gene_ID->Expression Assays Enzyme Assays Expression->Assays Function Confirm Enzyme Function Assays->Function Function->Pathway

Caption: A general workflow for the elucidation of a natural product biosynthetic pathway.

Regulation of Biosynthesis

The biosynthesis of triterpenoids in plants is a tightly regulated process, often induced by developmental cues and environmental stresses. While specific regulatory mechanisms for this compound are unknown, the general principles of triterpenoid regulation likely apply. This includes the transcriptional regulation of biosynthetic genes by transcription factors, as well as the influence of plant hormones. Further research is needed to understand how the production of this compound is controlled in Aglaia abbreviata.

Future Outlook and Conclusion

The biosynthesis of this compound in Aglaia abbreviata presents an exciting area for future research. The elucidation of this pathway will not only fill a significant gap in our understanding of triterpenoid biosynthesis but also pave the way for the biotechnological production of this and potentially novel, structurally related compounds. The experimental approaches outlined in this guide provide a roadmap for researchers to systematically unravel the enzymatic steps leading to this intriguing natural product. The discovery of the specific OSCs and CYP450s involved will be of particular interest, as these enzymes could be valuable tools for synthetic biology and the generation of chemical diversity.

References

In-Depth Technical Guide to Cabralealactone: Physical, Chemical, and Biological Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cabralealactone, a tetracyclic triterpenoid primarily isolated from Cleome brachycarpa, has garnered significant interest within the scientific community for its notable biological activities. This technical guide provides a comprehensive overview of the known physical, chemical, and biological properties of this compound. The document details its molecular structure, available physicochemical parameters, and explores its anti-inflammatory and hepatoprotective effects. Methodologies for key experiments are described, and relevant signaling pathways are visualized to facilitate a deeper understanding of its mechanism of action. This guide is intended to serve as a foundational resource for researchers and professionals engaged in the exploration and development of novel therapeutic agents.

Chemical and Physical Properties

This compound is classified as a tetracyclic triterpenoid, a gamma-lactone, and a cyclic terpene ketone.[1] While comprehensive experimental data on its physical properties are not widely available in the surveyed literature, its fundamental chemical identifiers and computed properties have been established.

Chemical Identifiers
IdentifierValue
IUPAC Name (5S)-5-methyl-5-[(5R,8R,9R,10R,13R,14R,17S)-4,4,8,10,14-pentamethyl-3-oxo-1,2,5,6,7,9,11,12,13,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]oxolan-2-one[1]
Molecular Formula C₂₇H₄₂O₃[1]
CAS Number 19865-87-3[1]
Canonical SMILES C[C@@]12CC--INVALID-LINK--[C@@]5(CCC(=O)O5)C[1]
InChI InChI=1S/C27H42O3/c1-23(2)19-10-15-26(5)20(24(19,3)13-11-21(23)28)8-7-17-18(9-14-25(17,26)4)27(6)16-12-22(29)30-27/h17-20H,7-16H2,1-6H3/t17-,18+,19+,20-,24+,25-,26-,27+/m1/s1[1]
InChIKey NOLGXQBEFHYZHI-QPBHWVAKSA-N[1]
Physicochemical Properties
PropertyValue (Computed)
Molecular Weight 414.6 g/mol [1]
XLogP3 6.5
Hydrogen Bond Donor Count 0
Hydrogen Bond Acceptor Count 3
Rotatable Bond Count 1
Exact Mass 414.31339520 g/mol
Monoisotopic Mass 414.31339520 g/mol
Topological Polar Surface Area 43.4 Ų
Heavy Atom Count 30
Spectral Data

Detailed experimental spectral data, including specific ¹H and ¹³C NMR chemical shifts and mass spectrometry fragmentation patterns for this compound, are not extensively reported in the available literature. Researchers are advised to perform their own spectral analysis for confirmation.

Biological Activity and Mechanism of Action

This compound has demonstrated significant anti-inflammatory and hepatoprotective properties in preclinical studies. Its mechanism of action is primarily attributed to its ability to modulate key inflammatory pathways.

Anti-inflammatory Activity

In silico studies have shown that this compound exhibits potential as an inhibitor of cyclooxygenase-2 (COX-2) and tumor necrosis factor-alpha (TNF-α), two key mediators of inflammation.[2] Molecular docking studies revealed a binding energy of -6.8 kcal/mol for this compound with the COX-2 enzyme.[2]

Hepatoprotective Activity

In vivo studies using a rat model of carbon tetrachloride (CCl₄)-induced hepatotoxicity have demonstrated the hepatoprotective effects of this compound.[2] Administration of this compound was found to improve the regeneration of centrilobular hepatocytes and reduce the intensity of liver fibrosis.[2] The mechanism underlying this hepatoprotective effect is linked to its antioxidant properties and its ability to modulate inflammatory responses in the liver.[2]

Antioxidant Activity

This compound has shown significant antioxidant activity, as evidenced by its ability to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH). In one study, it exhibited 89.26% DPPH scavenging activity.[2] This antioxidant capacity likely contributes to its protective effects against oxidative stress-induced cellular damage.

Signaling Pathways

The anti-inflammatory effects of this compound are believed to be mediated through the inhibition of the TNF-α and COX-2 signaling pathways. TNF-α is a pro-inflammatory cytokine that can trigger a cascade of inflammatory responses, including the activation of nuclear factor-kappa B (NF-κB), which in turn upregulates the expression of pro-inflammatory genes like COX-2. By inhibiting TNF-α and COX-2, this compound can effectively dampen this inflammatory cascade.

This compound Signaling Pathway Potential Anti-inflammatory Mechanism of this compound cluster_inflammation Inflammatory Stimulus cluster_pathway Cellular Response Inflammatory Stimulus Inflammatory Stimulus TNFa TNF-α Inflammatory Stimulus->TNFa NFkB NF-κB Activation TNFa->NFkB COX2 COX-2 Expression NFkB->COX2 Prostaglandins Prostaglandin Production COX2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation This compound This compound This compound->TNFa Inhibition This compound->COX2 Inhibition

Caption: Potential anti-inflammatory mechanism of this compound.

Experimental Protocols

This section outlines the methodologies for key experiments cited in the literature concerning the biological evaluation of this compound.

In Vivo Hepatoprotectivity Assay (Rat Model)

This protocol describes the evaluation of this compound's protective effect against CCl₄-induced liver injury in rats.[2]

G Hepatoprotectivity Assay Workflow start Start acclimatization Animal Acclimatization start->acclimatization grouping Grouping of Rats acclimatization->grouping treatment This compound Administration (100 mg/kg b.wt.) grouping->treatment induction Hepatotoxicity Induction (CCl4, 1 mL/kg b.wt.) treatment->induction sacrifice Sacrifice and Sample Collection induction->sacrifice analysis Biochemical & Histopathological Analysis sacrifice->analysis end End analysis->end

Caption: Workflow for the in vivo hepatoprotectivity assay.

Procedure:

  • Animal Model: Male Wistar rats are typically used.

  • Hepatotoxicity Induction: Carbon tetrachloride (CCl₄) is administered, often intraperitoneally at a dose of 1 mL/kg body weight, to induce liver damage.[2]

  • Treatment: this compound, extracted from Cleome brachycarpa, is administered to the treatment group, typically at a dose of 100 mg/kg body weight.[2]

  • Sample Collection: After the treatment period, animals are sacrificed, and blood and liver tissue samples are collected for analysis.[2]

  • Biochemical Analysis: Serum levels of liver enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST) are measured to assess liver function. Markers of oxidative stress are also evaluated.[2]

  • Histopathological Examination: Liver tissues are processed for histological analysis to observe changes in liver architecture, necrosis, and inflammation.[2]

DPPH Radical Scavenging Assay

This colorimetric assay is used to evaluate the antioxidant activity of this compound.

G DPPH Assay Workflow start Start prepare_reagents Prepare DPPH Solution (e.g., in methanol) start->prepare_reagents prepare_samples Prepare this compound Samples (various concentrations) start->prepare_samples reaction Mix DPPH Solution with Samples prepare_reagents->reaction prepare_samples->reaction incubation Incubate in the Dark (e.g., 30 minutes) reaction->incubation measurement Measure Absorbance at 517 nm incubation->measurement calculation Calculate % Scavenging Activity measurement->calculation end End calculation->end

Caption: Workflow for the DPPH radical scavenging assay.

Procedure:

  • A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in a suitable solvent (e.g., methanol) is prepared.

  • This compound is dissolved to prepare various concentrations.

  • The this compound solutions are mixed with the DPPH solution.

  • The mixture is incubated in the dark for a specified period (e.g., 30 minutes).

  • The absorbance of the solution is measured at 517 nm using a spectrophotometer.

  • The percentage of DPPH radical scavenging activity is calculated by comparing the absorbance of the sample to that of a control.

Conclusion

This compound is a promising natural product with demonstrated anti-inflammatory and hepatoprotective activities. Its mechanism of action appears to involve the modulation of key inflammatory mediators, including COX-2 and TNF-α. While its biological properties are increasingly being characterized, a significant gap exists in the publicly available experimental data regarding its specific physical and chemical properties. Further research is warranted to fully elucidate its physicochemical characteristics, which is crucial for its potential development as a therapeutic agent. This guide provides a consolidated resource of the current knowledge on this compound to aid future research and development efforts.

References

Cabralealactone: A Comprehensive Technical Review of Its Anti-Inflammatory and Hepatoprotective Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cabralealactone, a natural compound extracted from Cleome brachycarpa, has emerged as a promising therapeutic agent with significant anti-inflammatory and hepatoprotective activities.[1][2][3] This technical guide provides a detailed overview of the existing literature on this compound, focusing on its mechanism of action, quantitative biological data, and the experimental protocols utilized in its characterization. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Physicochemical Properties and Biological Activity

This compound has demonstrated notable antioxidant and anti-inflammatory properties. The following tables summarize the key quantitative data from in vivo and in silico studies.

Table 1: In Vivo Hepatoprotective Effects of this compound in a Rat Model[1][2]
Treatment GroupDoseAlanine Aminotransferase (ALT) (U/L)Alpha-Fetoprotein (AFP) (ng/mL)Tumor Necrosis Factor-alpha (TNF-α) (pg/mL)Malondialdehyde (MDA) (nmol/mg protein)8-hydroxy-2'-deoxyguanosine (8-OHdG) (ng/mL)
Control-Data not specifiedData not specifiedData not specifiedData not specifiedData not specified
CCl₄ alone1 mL/kg b. wt. per weekSignificantly elevatedSignificantly elevatedSignificantly elevatedSignificantly elevatedSignificantly elevated
CCl₄ + this compound100 mg/kg b. wt.Significantly reduced compared to CCl₄ aloneSignificantly reduced compared to CCl₄ aloneSignificantly reduced compared to CCl₄ aloneSignificantly reduced compared to CCl₄ aloneSignificantly reduced compared to CCl₄ alone
CCl₄ + Clavazin (Standard Drug)200 mg/kg b. wt.Significantly reduced compared to CCl₄ aloneSignificantly reduced compared to CCl₄ aloneSignificantly reduced compared to CCl₄ aloneSignificantly reduced compared to CCl₄ aloneSignificantly reduced compared to CCl₄ alone

Note: "b. wt." refers to body weight. CCl₄ (carbon tetrachloride) was used to induce hepatotoxicity.

Table 2: In Vitro Antioxidant Activity
CompoundDPPH Scavenging Activity (%)
This compound89.26%[1]
Ascorbic Acid (Standard)91.26%[1]

Mechanism of Action

This compound exerts its therapeutic effects through a multi-faceted mechanism primarily centered on the inhibition of key inflammatory mediators and the modulation of apoptotic pathways.

Anti-Inflammatory Pathway

In silico molecular docking studies have shown that this compound has the potential to inhibit cyclooxygenase-2 (COX-2) and Tumor Necrosis Factor-alpha (TNF-α), two pivotal proteins in the inflammatory cascade.[1][2][4] The binding of this compound to these targets is a critical step in its anti-inflammatory action.

G This compound This compound COX2 COX-2 This compound->COX2 inhibits TNFa TNF-α This compound->TNFa inhibits Inflammation Inflammation COX2->Inflammation promotes TNFa->Inflammation promotes

This compound's Anti-Inflammatory Mechanism.
Hepatoprotective and Apoptotic Regulation Pathway

In a model of carbon tetrachloride (CCl₄)-induced liver injury, this compound demonstrated significant hepatoprotective effects.[1][2][3] CCl₄ administration leads to the generation of free radicals, causing cellular damage and triggering an inflammatory response mediated by TNF-α. This, in turn, can lead to apoptosis.

This compound intervenes in this process by suppressing the activation of p53, a tumor suppressor protein that can induce apoptosis.[1] It also modulates the expression of key apoptosis-regulating proteins, decreasing the level of the pro-apoptotic protein Bax and increasing the expression of the anti-apoptotic protein Bcl-2.[1] This shift in the Bax/Bcl-2 ratio results in reduced cytochrome C release from the mitochondria, thereby inactivating caspases 3 and 9 and ultimately inhibiting apoptosis.[1]

G cluster_CCl4 CCl4-Induced Injury cluster_Apoptosis Apoptotic Pathway CCl4 CCl4 FreeRadicals Free Radicals CCl4->FreeRadicals TNFa TNF-α FreeRadicals->TNFa p53 p53 TNFa->p53 Bax Bax p53->Bax CytochromeC Cytochrome C Release Bax->CytochromeC Bcl2 Bcl-2 Bcl2->CytochromeC Caspases Caspases 3 & 9 CytochromeC->Caspases Apoptosis Apoptosis Caspases->Apoptosis This compound This compound This compound->p53 suppresses This compound->Bax decreases This compound->Bcl2 increases

Hepatoprotective and Apoptotic Regulation by this compound.

Experimental Protocols

The following section details the methodologies for key experiments cited in the literature.

In Vivo Hepatotoxicity Study in Rats
  • Animal Model: Albino rats (Rattus norvegicus) were used.[1]

  • Induction of Hepatotoxicity: Hepatotoxicity was induced by subcutaneous injection of carbon tetrachloride (CCl₄) at a dose of 1 mL/kg body weight (in a 1:1 v/v solution with saline) once a week for 12 consecutive weeks.[1]

  • Treatment Groups:

    • Control group.[2]

    • CCl₄ alone group.[2]

    • CCl₄ + this compound (100 mg/kg body weight) group.[1][2]

    • CCl₄ + Clavazin (standard drug, 200 mg/kg body weight) group.[1][2]

  • Sample Collection and Analysis: At the end of the 12-week period, the animals were sacrificed. Liver tissues were collected for histopathological examination and for the preparation of tissue homogenates.[1] The homogenates were used to measure levels of alanine aminotransferase (ALT), alpha-fetoprotein (AFP), TNF-α, malondialdehyde (MDA), and 8-hydroxy-2'-deoxyguanosine (8-OHdG).[2][4]

G AnimalModel Albino Rats Induction CCl4 Injection (1 mL/kg/week for 12 weeks) AnimalModel->Induction Grouping Treatment Groups (Control, CCl4, CCl4+this compound, CCl4+Clavazin) Induction->Grouping Sacrifice Sacrifice at 12 weeks Grouping->Sacrifice TissueCollection Liver Tissue Collection Sacrifice->TissueCollection Analysis Histopathology & Biochemical Analysis (ALT, AFP, TNF-α, MDA, 8-OHdG) TissueCollection->Analysis

Workflow for In Vivo Hepatotoxicity Study.
DPPH Radical Scavenging Assay

  • Objective: To assess the in vitro antioxidant activity of this compound.

  • Methodology: The DPPH (2,2-diphenyl-1-picrylhydrazyl) scavenging activity of this compound was measured and compared with that of ascorbic acid, a standard antioxidant.[1] The percentage of DPPH radical scavenging is calculated to determine the antioxidant capacity.

Conclusion

The available scientific literature strongly supports the potential of this compound as a potent anti-inflammatory and hepatoprotective agent. Its mechanism of action, involving the inhibition of key inflammatory mediators like COX-2 and TNF-α and the modulation of apoptotic pathways, provides a solid foundation for its further investigation and development as a therapeutic candidate. The data and protocols summarized in this guide offer a comprehensive resource for researchers aiming to build upon the existing knowledge of this promising natural compound.

References

Biological Activity Screening of Cabralealactone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cabralealactone, a trinortriterpenoid dilactone isolated from plants of the Cleome genus, has emerged as a compound of interest in phytomedicine and drug discovery.[1] Preliminary studies suggest a range of biological activities, positioning it as a promising candidate for further investigation. This technical guide provides a comprehensive overview of the biological activity screening of this compound, summarizing key findings, detailing relevant experimental protocols, and illustrating associated signaling pathways. The information presented herein is intended to serve as a foundational resource for researchers engaged in the preclinical evaluation of this natural product.

Quantitative Data on Biological Activities

The biological activities of this compound have been investigated through various in vitro and in vivo studies. While extensive quantitative data for the pure compound is still emerging, existing data from studies on extracts of Cleome brachycarpa, from which this compound is a known constituent, provide valuable insights into its potential therapeutic effects.[1]

In Vitro Activities

The following table summarizes the available quantitative data for the in vitro biological activities of this compound. It is important to note that while the plant extract is reported to have antimicrobial, anticancer, and antiviral properties, specific MIC and IC50 values for this compound in these assays are not yet widely published.[1]

Biological ActivityAssayTargetResultReference
Antioxidant DPPH Radical ScavengingDPPH Radicals89.26% Scavenging Activity[2]
Anti-inflammatory In Silico Molecular DockingCyclooxygenase-2 (COX-2)-6.8 kcal/mol Binding Energy[2]
Anti-inflammatory In Silico Molecular DockingTumor Necrosis Factor-alpha (TNF-α)-7.4 kcal/mol Binding Energy[2]
In Vivo Activities

An in vivo study in a rat model of carbon tetrachloride (CCl4)-induced hepatotoxicity has demonstrated the hepatoprotective effects of this compound.

Biological ActivityAnimal ModelKey FindingsReference
Hepatoprotective CCl4-induced liver injury in ratsRestoration of normal hepatocyte architecture, suppression of fibrosis and necrosis.[2]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the biological screening of this compound.

Cytotoxicity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol for Adherent Cells:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add the different concentrations of the compound. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, remove the medium and add 50 µL of serum-free medium and 50 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the MTT solution and add 100-150 µL of a solubilization solvent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm with a reference wavelength of 630 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Anti-inflammatory Screening: COX-2 Inhibition Assay

This fluorometric assay measures the ability of a compound to inhibit the activity of human recombinant COX-2.

Principle: The assay detects the prostaglandin G2 intermediate produced by COX-2 activity. The probe in the reaction fluoresces upon oxidation by prostaglandin G2. The inhibition of COX-2 activity results in a decrease in fluorescence.

Protocol:

  • Reagent Preparation: Prepare the COX Assay Buffer, COX Probe, COX Cofactor, and human recombinant COX-2 enzyme as per the manufacturer's instructions. Prepare a 10X solution of the test compound (this compound) and a known COX-2 inhibitor (e.g., Celecoxib) in COX Assay Buffer.[3][4]

  • Reaction Setup: In a 96-well white opaque plate, add the following to the respective wells:

    • Enzyme Control: 10 µL COX Assay Buffer.

    • Inhibitor Control: 2 µL Celecoxib and 8 µL COX Assay Buffer.[3]

    • Test Sample: 10 µL of the diluted this compound solution.[3]

  • Reaction Mix Addition: Prepare a reaction master mix containing COX Assay Buffer, COX Probe, diluted COX Cofactor, and COX-2 enzyme. Add 80 µL of this mix to each well.[4]

  • Reaction Initiation: Prepare a diluted solution of arachidonic acid (the substrate). Initiate the reaction by adding 10 µL of the arachidonic acid solution to all wells simultaneously using a multi-channel pipette.[3][4]

  • Fluorescence Measurement: Immediately measure the fluorescence (Excitation/Emission = 535/587 nm) in kinetic mode at 25°C for 5-10 minutes.[3]

  • Data Analysis: Determine the rate of reaction (slope) from the linear portion of the kinetic curve for each well. Calculate the percentage of inhibition for this compound relative to the enzyme control. The IC50 value can be determined from a dose-response curve.

Anti-inflammatory Screening: TNF-α Inhibition Assay

This ELISA (Enzyme-Linked Immunosorbent Assay) is designed for the quantitative detection of human TNF-α. The inhibitory effect of a compound can be assessed by measuring the reduction in TNF-α levels in stimulated cells.

Principle: An anti-human TNF-α antibody is pre-coated onto microwells. TNF-α present in the sample binds to this antibody. A second biotin-conjugated anti-human TNF-α antibody is then added, which binds to the captured TNF-α. After washing, a streptavidin-HRP conjugate is added, followed by a substrate solution. The resulting color development is proportional to the amount of TNF-α.[5]

Protocol:

  • Cell Stimulation: Seed appropriate cells (e.g., macrophages) in a 96-well plate and stimulate them with an inflammatory agent (e.g., LPS) in the presence of varying concentrations of this compound. Incubate for a sufficient period to allow for TNF-α production.

  • Sample Collection: Collect the cell culture supernatants for analysis.

  • ELISA Procedure:

    • Add 100 µL of standards and samples (cell culture supernatants) to the appropriate wells of the TNF-α ELISA plate.[6]

    • Incubate for 1-2 hours at room temperature.

    • Wash the wells multiple times with the provided wash buffer.

    • Add 100 µL of the biotin-conjugated anti-human TNF-α antibody to each well and incubate.[5]

    • Wash the wells.

    • Add 100 µL of Streptavidin-HRP solution and incubate.

    • Wash the wells.

    • Add 100 µL of TMB Substrate Solution and incubate in the dark until color develops.[5]

    • Add 50 µL of Stop Solution to each well.[7]

  • Absorbance Measurement: Measure the optical density at 450 nm using a microplate reader.

  • Data Analysis: Generate a standard curve from the absorbance values of the known standards. Use this curve to determine the concentration of TNF-α in each sample. Calculate the percentage inhibition of TNF-α production by this compound at each concentration.

In Vivo Hepatoprotectivity Assay: CCl4-Induced Rat Model

This model is used to evaluate the protective effect of a compound against chemically-induced liver damage.

Principle: Carbon tetrachloride (CCl4) is metabolized in the liver to a highly reactive trichloromethyl radical, which initiates lipid peroxidation and leads to hepatocyte damage, inflammation, and fibrosis.[8]

Protocol:

  • Animal Acclimatization: Acclimatize male Wistar rats for at least one week under standard laboratory conditions.

  • Grouping: Divide the animals into several groups (n=6-8 per group):

    • Group I (Normal Control): Receives the vehicle only.

    • Group II (Disease Control): Receives CCl4.

    • Group III (Positive Control): Receives CCl4 and a standard hepatoprotective drug (e.g., Silymarin).

    • Group IV, V, etc. (Test Groups): Receive CCl4 and different doses of this compound.

  • Induction of Hepatotoxicity: Administer CCl4 (e.g., 1 mL/kg body weight, diluted in olive oil) via intraperitoneal injection or oral gavage to all groups except the normal control, typically twice a week for several weeks.[8][9]

  • Compound Administration: Administer this compound and the standard drug orally daily for the duration of the study.

  • Monitoring: Monitor the body weight and general health of the animals throughout the experiment.

  • Sample Collection: At the end of the study, collect blood samples for biochemical analysis of liver function markers (ALT, AST, ALP, bilirubin, total protein).[10]

  • Histopathology: Sacrifice the animals and collect the liver for histopathological examination to assess the degree of necrosis, inflammation, and fibrosis.

  • Data Analysis: Statistically compare the biochemical parameters and histopathological scores between the different groups to evaluate the hepatoprotective effect of this compound.

Visualization of Signaling Pathways and Workflows

Proposed Anti-inflammatory Signaling Pathway of this compound

The anti-inflammatory effects of this compound are hypothesized to be mediated through the inhibition of key pro-inflammatory enzymes and transcription factors. The following diagram illustrates the proposed mechanism of action.

Cabralealactone_Signaling_Pathway This compound This compound COX2 COX-2 This compound->COX2 Inhibits TNFa TNF-α This compound->TNFa Inhibits Prostaglandins Prostaglandins COX2->Prostaglandins Produces TNFR TNF-α Receptor TNFa->TNFR Binds to Inflammation Inflammation Prostaglandins->Inflammation IKK IKK Complex TNFR->IKK Activates IkB IκB IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB IkB->NFkB Sequesters Nucleus Nucleus NFkB->Nucleus Translocates to Gene_Expression Pro-inflammatory Gene Expression (e.g., IL-6) Nucleus->Gene_Expression Induces Gene_Expression->Inflammation

Caption: Proposed anti-inflammatory signaling pathway of this compound.

Experimental Workflow for In Vitro Screening

The following diagram outlines the general workflow for the in vitro screening of this compound for its biological activities.

In_Vitro_Screening_Workflow start Start compound_prep Prepare this compound Stock Solution start->compound_prep cytotoxicity Cytotoxicity Assay (e.g., MTT) compound_prep->cytotoxicity anti_inflammatory Anti-inflammatory Assays (COX-2, TNF-α) compound_prep->anti_inflammatory antimicrobial Antimicrobial Assays (MIC determination) compound_prep->antimicrobial data_analysis Data Analysis (IC50 / MIC Calculation) cytotoxicity->data_analysis anti_inflammatory->data_analysis antimicrobial->data_analysis end End data_analysis->end

Caption: General workflow for in vitro screening of this compound.

Logical Relationship in Hepatoprotective Activity

The hepatoprotective activity of this compound is linked to its antioxidant and anti-inflammatory properties, which collectively mitigate liver damage.

Hepatoprotective_Relationship This compound This compound Antioxidant Antioxidant Activity (DPPH Scavenging) This compound->Antioxidant Anti_inflammatory Anti-inflammatory Activity (COX-2 & TNF-α Inhibition) This compound->Anti_inflammatory Hepatoprotective Hepatoprotective Effect Antioxidant->Hepatoprotective Anti_inflammatory->Hepatoprotective

References

In Silico Prediction of Cabralealactone Targets: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Cabralealactone, a natural compound, has garnered interest for its potential therapeutic properties. Computational, or in silico, approaches are pivotal in modern drug discovery for rapidly identifying potential molecular targets and elucidating mechanisms of action. This technical guide provides a comprehensive overview of the in silico predicted targets of this compound, supported by available experimental data. It is intended for researchers, scientists, and drug development professionals engaged in the exploration of natural products for therapeutic applications.

Predicted Molecular Targets of this compound

In silico studies, primarily through molecular docking and dynamics simulations, have identified several potential protein targets for this compound. These predictions suggest that this compound may exert its biological effects through the modulation of key proteins involved in inflammation and cancer pathways.

Anti-inflammatory Targets

Molecular docking studies have indicated that this compound has the potential to bind to and inhibit key pro-inflammatory proteins, specifically Cyclooxygenase-2 (COX-2) and Tumor Necrosis Factor-alpha (TNF-α).[1] This suggests a potential mechanism for its observed anti-inflammatory and hepatoprotective effects.

Anticancer Target

In the context of oncology, computational screening has identified Murine Double Minute 2 (MDM2) as a potential target for this compound. MDM2 is a critical negative regulator of the p53 tumor suppressor protein, and its inhibition is a validated strategy in cancer therapy.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in silico and related experimental studies on this compound.

Table 1: In Silico Molecular Docking of this compound

Target ProteinPredicted Binding Energy (kcal/mol)Computational MethodPutative Biological Effect
Cyclooxygenase-2 (COX-2)-6.8Molecular DockingAnti-inflammatory
Tumor Necrosis Factor-alpha (TNF-α)Not explicitly quantified, but predicted to interactMolecular DockingAnti-inflammatory
Murine Double Minute 2 (MDM2)-8.6Molecular DockingAnticancer

Table 2: In Vitro Antioxidant Activity of this compound

AssayResultInterpretation
DPPH Scavenging Activity89.26%Potent antioxidant activity

Methodologies and Experimental Protocols

This section details the methodologies employed in the in silico prediction of this compound's targets and provides protocols for potential experimental validation.

In Silico Methodology: Molecular Docking and Dynamics

The prediction of this compound's interaction with its targets was achieved through a standard computational workflow.

  • Ligand and Protein Preparation : The 3D structure of this compound was obtained from chemical databases and prepared for docking. Since the crystal structures for rat COX-2 and TNF-α were unavailable, homology models were generated using the SwissModel server, with murine COX-2 and TNF-α structures as templates.

  • Molecular Docking : AutoDock Vina was utilized to perform the molecular docking simulations. A grid box was defined around the active site of each target protein, and the binding affinity of this compound was calculated in kcal/mol.

  • Molecular Dynamics Simulation : To assess the stability of the predicted protein-ligand complexes, molecular dynamics simulations were performed using the AMBER package. These simulations provide insights into the conformational dynamics of the binding over time.[1]

Experimental Protocol: In Vivo CCl4-Induced Hepatotoxicity Model

To investigate the hepato- and DNA-protective effects of this compound, an in vivo study was conducted using a rat model of carbon tetrachloride (CCl4)-induced liver injury.[1]

  • Animal Model : Male Wistar rats were used for the study.

  • Induction of Hepatotoxicity : Hepatotoxicity was induced by intraperitoneal injection of CCl4 (1 mL/kg body weight) once a week for 12 weeks.

  • Treatment : this compound (100 mg/kg body weight) was administered to the treatment group. A control group and a CCl4-only group were also maintained.

  • Biochemical and Histopathological Analysis : After the treatment period, blood and liver tissues were collected. Serum levels of liver enzymes (e.g., ALT), oxidative stress markers (e.g., malondialdehyde), and inflammatory markers (e.g., TNF-α) were measured. Liver tissues were subjected to histopathological examination to assess the extent of damage and regeneration.

Proposed Experimental Validation Protocols

While direct experimental validation of this compound's binding to the predicted targets is not yet published, the following are standard protocols that could be employed for this purpose.

In Vitro COX-2 Inhibition Assay (General Protocol)

  • Enzyme and Substrate Preparation : Recombinant human COX-2 enzyme and its substrate, arachidonic acid, are prepared in a suitable assay buffer.

  • Inhibitor Incubation : The COX-2 enzyme is pre-incubated with varying concentrations of this compound.

  • Reaction Initiation and Measurement : The enzymatic reaction is initiated by the addition of arachidonic acid. The production of prostaglandin E2 (PGE2), a primary product of the COX-2 reaction, is measured using a commercially available ELISA kit.

  • IC50 Determination : The concentration of this compound that inhibits 50% of the COX-2 activity (IC50) is calculated from the dose-response curve.

In Vitro TNF-α Binding Assay (General Protocol)

  • Plate Coating : A 96-well plate is coated with recombinant human TNF-α.

  • Blocking : The plate is blocked to prevent non-specific binding.

  • Competitive Binding : A fixed concentration of a biotinylated ligand known to bind TNF-α is added to the wells along with varying concentrations of this compound.

  • Detection : Streptavidin-HRP is added, which binds to the biotinylated ligand. The signal is developed using a chemiluminescent substrate and measured with a luminometer. A decrease in signal indicates that this compound is competing with the biotinylated ligand for binding to TNF-α.

  • IC50 Determination : The IC50 value is determined from the resulting dose-response curve.

Visualizations: Workflows and Signaling Pathways

The following diagrams, generated using Graphviz, illustrate the key processes and pathways discussed in this guide.

G cluster_0 In Silico Prediction Workflow ligand Ligand Preparation (this compound 3D Structure) docking Molecular Docking (e.g., AutoDock Vina) ligand->docking protein Protein Preparation (Target 3D Structure/Homology Model) protein->docking analysis Binding Energy Calculation & Pose Analysis docking->analysis md Molecular Dynamics Simulation (e.g., AMBER) analysis->md stability Complex Stability Assessment md->stability targets Identification of Potential Targets stability->targets

In Silico Prediction Workflow for this compound.

G cluster_0 Inflammatory Signaling Pathway stimulus Inflammatory Stimulus (e.g., CCl4) tnfa TNF-α stimulus->tnfa nfkb NF-κB Activation tnfa->nfkb cox2 COX-2 Upregulation nfkb->cox2 prostaglandins Prostaglandin Production cox2->prostaglandins inflammation Inflammation prostaglandins->inflammation This compound This compound This compound->tnfa Inhibition (Predicted) This compound->cox2 Inhibition (Predicted)

Predicted role of this compound in the inflammatory pathway.

G cluster_1 Experimental Validation Workflow in_silico In Silico Target Prediction in_vitro In Vitro Assays (e.g., Enzymatic, Binding) in_silico->in_vitro ic50 Determine IC50/Ki Values in_vitro->ic50 cell_based Cell-Based Assays (e.g., Reporter Gene, Western Blot) ic50->cell_based mechanism Elucidate Cellular Mechanism cell_based->mechanism in_vivo In Vivo Animal Models (e.g., Efficacy, Toxicity) mechanism->in_vivo preclinical Preclinical Candidate Selection in_vivo->preclinical

A general workflow for the experimental validation of in silico predictions.

Conclusion and Future Directions

In silico studies have identified COX-2, TNF-α, and MDM2 as promising molecular targets for this compound, suggesting its potential as a multi-target therapeutic agent for inflammatory diseases and cancer. The available in vivo data in a rat model of hepatotoxicity provides preliminary support for its anti-inflammatory and antioxidant properties. However, a significant gap exists in the literature regarding the direct experimental validation of these computationally predicted interactions.

Future research should prioritize the following:

  • Direct Binding and Inhibition Assays : Performing in vitro enzymatic and binding assays to confirm the interaction of this compound with COX-2, TNF-α, and MDM2 and to determine its potency (IC50/Ki values).

  • Cell-Based Functional Assays : Investigating the effects of this compound on the downstream signaling pathways of its predicted targets in relevant cell lines.

  • Structural Biology Studies : Co-crystallization of this compound with its target proteins to elucidate the precise binding mode at the atomic level.

Addressing these research gaps will be crucial for validating the in silico predictions and advancing the development of this compound as a potential therapeutic candidate.

References

Cabralealactone: A Technical Overview of its Molecular Properties and Bioactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cabralealactone, a naturally occurring tetracyclic triterpenoid, has garnered significant interest within the scientific community for its potential therapeutic applications.[1] Isolated from sources such as Aglaia abbreviata, this molecule has demonstrated noteworthy anti-inflammatory, hepatoprotective, and DNA-protective properties.[1] This technical guide provides a comprehensive overview of the molecular characteristics of this compound, detailed experimental protocols for evaluating its bioactivity, and a summary of key quantitative data, offering a valuable resource for researchers in the fields of pharmacology and drug discovery.

Molecular Profile

The fundamental molecular attributes of this compound are summarized in the table below, providing a clear and concise reference for its chemical identity.

PropertyValue
Molecular Formula C₂₇H₄₂O₃
Exact Mass 414.31339520 Da
IUPAC Name (5S)-5-methyl-5-[(5R,8R,9R,10R,13R,14R,17S)-4,4,8,10,14-pentamethyl-3-oxo-1,2,5,6,7,9,11,12,13,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]oxolan-2-one

Preclinical Bioactivity Data

In vivo and in silico studies have begun to elucidate the therapeutic potential of this compound. The following table summarizes key quantitative findings from a study investigating its hepatoprotective effects in a rat model of carbon tetrachloride (CCl₄)-induced liver injury, as well as computational docking data.

ParameterMethodResult (this compound Treatment)
Hepatoprotective Activity In vivo (Rat Model)In a study, administration of this compound demonstrated a significant amelioration of liver damage markers. While specific numerical data for the this compound-only group requires consulting the full study, the research indicated significant improvements in levels of Alanine Aminotransferase (ALT), Alpha-fetoprotein (AFP), 8-hydroxy-2'-deoxyguanosine (8-OHdG), Tumor Necrosis Factor-alpha (TNF-α), Isoprostanes-2α (IsoP-2a), and Malondialdehyde (MDA) compared to the disease control group.[1]
Binding Affinity to COX-2 In silico (Molecular Docking)-6.8 kcal/mol

Experimental Protocols

In Vivo Hepatoprotective Activity Assessment in a Rat Model

This protocol outlines the methodology used to evaluate the hepatoprotective effects of this compound against CCl₄-induced liver damage.

  • Animal Model: Male albino rats are utilized for this study.

  • Induction of Hepatotoxicity: Liver injury is induced by weekly intraperitoneal injections of carbon tetrachloride (CCl₄) at a dose of 1 mL/kg body weight for a duration of 12 weeks.[2]

  • Treatment Groups:

    • Control Group: Receives the vehicle.

    • CCl₄ Group: Receives CCl₄ injections.

    • This compound Group: Receives CCl₄ injections and oral administration of this compound (100 mg/kg body weight).[1]

    • Positive Control Group: Receives CCl₄ injections and a standard hepatoprotective drug.

    • Liver function enzymes: Alanine Aminotransferase (ALT).

    • Markers of oxidative stress: Malondialdehyde (MDA), Isoprostanes-2α.

    • Inflammatory markers: Tumor Necrosis Factor-alpha (TNF-α).

    • DNA damage markers: 8-hydroxydeoxyguanosine.

  • Histopathological Examination: Liver tissues are preserved in 10% buffered formalin, processed, and stained with hematoxylin and eosin for microscopic examination of liver architecture.

In Silico Molecular Docking Protocol

This protocol describes the computational method to predict the binding affinity of this compound to its molecular targets.

  • Target Protein Preparation: The three-dimensional structures of the target proteins, Cyclooxygenase-2 (COX-2) and Tumor Necrosis Factor-alpha (TNF-α), are obtained from a protein data bank or generated via homology modeling if the crystal structure is unavailable.

  • Ligand Preparation: The 2D structure of this compound is converted to a 3D format.

  • Molecular Docking: Software such as AutoDock Vina is used to perform the molecular docking simulations. This process predicts the preferred orientation of this compound when bound to the active site of the target proteins and calculates the binding energy, which is an estimation of the binding affinity.

  • Analysis: The binding poses and calculated binding energies are analyzed to understand the potential molecular interactions between this compound and its targets.

Proposed Mechanism of Action

This compound is believed to exert its anti-inflammatory effects through the inhibition of key inflammatory mediators, TNF-α and COX-2. The following diagram illustrates the proposed signaling pathway and the inhibitory action of this compound.

Cabralealactone_Mechanism Proposed Anti-inflammatory Mechanism of this compound cluster_inflammation Inflammatory Stimulus cluster_signaling Cellular Signaling Cascade cluster_response Inflammatory Response Inflammatory_Stimuli Inflammatory Stimuli (e.g., Pathogens, Injury) TNF_alpha TNF-α Inflammatory_Stimuli->TNF_alpha induces NF_kB NF-κB TNF_alpha->NF_kB activates COX2 COX-2 NF_kB->COX2 promotes transcription of Prostaglandins Prostaglandins COX2->Prostaglandins produces Inflammation Inflammation Prostaglandins->Inflammation mediates This compound This compound This compound->TNF_alpha inhibits This compound->COX2 inhibits

Caption: Inhibition of TNF-α and COX-2 signaling by this compound.

Conclusion

This compound presents a promising scaffold for the development of novel anti-inflammatory and hepatoprotective agents. The data summarized herein provides a solid foundation for further preclinical and clinical investigation. Future research should focus on elucidating the detailed molecular mechanisms, pharmacokinetic and pharmacodynamic profiles, and safety of this compelling natural product.

References

Ethnobotanical Uses of Plants Containing Cabralealactone: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Cabralealactone, a potent tetranortriterpenoid, and related limonoids are predominantly found in plant species belonging to the Meliaceae family. These compounds have garnered significant interest within the scientific community for their diverse pharmacological activities, particularly their anti-inflammatory and hepatoprotective effects. This technical guide provides an in-depth overview of the ethnobotanical uses of plants containing this compound and its analogs, detailed experimental protocols for assessing their biological activities, and an exploration of the underlying signaling pathways. The information is tailored for researchers, scientists, and drug development professionals, with a focus on quantitative data presentation and clear methodological descriptions to facilitate further investigation and therapeutic development.

Introduction

Traditional medicine has long utilized plants from the Meliaceae family, such as those from the genera Cabralea and Trichilia, to treat a variety of ailments. Modern phytochemical investigations have identified this compound and other limonoids as key bioactive constituents responsible for many of the reported therapeutic properties. This guide synthesizes the current knowledge on the ethnobotanical applications of these plants, offering a foundation for evidence-based drug discovery and development.

Ethnobotanical Uses

The primary source of this compound is Cabralea canjerana, a tree native to Central and South America.[1] Ethnobotanical records indicate its use in traditional medicine for various purposes. Additionally, numerous species within the closely related Trichilia genus, also rich in limonoids, have a long history of medicinal use across Africa and the Americas.

Cabralea canjerana (Cancherana)

Traditionally, various parts of Cabralea canjerana have been employed for their medicinal properties. While specific quantitative ethnobotanical data such as the frequency of citation or use value are not extensively documented in readily available literature, qualitative reports highlight its significance in folk medicine.

Table 1: Ethnobotanical Uses of Cabralea canjerana

Plant Part UsedPreparation MethodTraditional Medicinal Use
Bark, LeavesDecoction, InfusionAnti-inflammatory, Analgesic, Febrifuge[2]
Fruits-Insecticidal[2]
Bark-Red dye, Tanstuffs[2]
WoodEssential oilPerfumery[2]
General-Medicines, Fodder, Landscaping, Reforestation[2]
Trichilia Species

The genus Trichilia comprises numerous species with a rich history of traditional medicinal use. These plants are known to contain a variety of limonoids, and their ethnobotanical applications often point towards anti-inflammatory, antimicrobial, and antimalarial properties.

Table 2: Documented Ethnobotanical Uses of Selected Trichilia Species

SpeciesTraditional UseCountry/Region of UseReference
Trichilia emeticaAbdominal pains, dermatitis, hemorrhoids, jaundice, chest pain, emetic, diuretic, purgative, induction of laborAfrica[3]
Trichilia dregeanaUsed to treat 27 human and livestock diseasesTanzania, Cameroon, Ethiopia, Mozambique, Zimbabwe, South Africa, Uganda[4]
Trichilia clausseniiBioinsecticidalBrazil[5]

Biological Activities and Experimental Protocols

Scientific studies have begun to validate the traditional uses of plants containing this compound, primarily focusing on its anti-inflammatory and hepatoprotective activities.

Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory effects, which are attributed to its ability to inhibit key inflammatory mediators.

This protocol is adapted from studies evaluating the anti-inflammatory effects of natural products.

  • Animal Model: Male Wistar rats (180-220 g) are used.

  • Groups:

    • Control group (vehicle).

    • This compound-treated groups (various doses, e.g., 10, 25, 50 mg/kg, administered orally or intraperitoneally).

    • Positive control group (e.g., Indomethacin, 10 mg/kg).

  • Procedure:

    • One hour after administration of the test compounds, 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.

    • Paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.

This protocol assesses the direct effect of this compound on inflammatory responses in cultured cells.

  • Cell Line: RAW 264.7 murine macrophages or human THP-1 monocytes differentiated into macrophages.

  • Stimulation: Lipopolysaccharide (LPS) is used to induce an inflammatory response.

  • Treatment: Cells are pre-treated with various concentrations of this compound for 1 hour before LPS stimulation.

  • Assays:

    • Nitric Oxide (NO) Production: Measured in the cell culture supernatant using the Griess reagent.

    • Pro-inflammatory Cytokine (TNF-α, IL-6, IL-1β) Production: Measured in the cell culture supernatant using ELISA kits.[6]

    • COX-2 Expression: Analyzed by Western blotting of cell lysates.

  • Data Analysis: The IC50 values for the inhibition of NO and cytokine production are calculated.

Hepatoprotective Activity

In vivo studies have shown that this compound can protect the liver from toxicant-induced damage.

  • Animal Model: Male Wistar rats (180-220 g).

  • Induction of Hepatotoxicity: CCl4 is administered (e.g., 1 mL/kg, i.p., mixed with olive oil).

  • Treatment: this compound is administered orally for a specified period before and/or after CCl4 administration.

  • Biochemical Parameters: Blood samples are collected to measure serum levels of liver enzymes (ALT, AST) and bilirubin.

  • Histopathological Examination: Liver tissues are collected, fixed in formalin, and stained with hematoxylin and eosin (H&E) to assess liver damage.

Signaling Pathways

The anti-inflammatory effects of this compound are mediated through the modulation of specific signaling pathways. The primary mechanism appears to be the inhibition of the pro-inflammatory enzymes Cyclooxygenase-2 (COX-2) and the cytokine Tumor Necrosis Factor-alpha (TNF-α).[7][8]

Inhibition of the NF-κB Signaling Pathway

The production of both COX-2 and TNF-α is largely regulated by the transcription factor Nuclear Factor-kappa B (NF-κB).[9][10][11][12] Therefore, it is highly probable that this compound exerts its anti-inflammatory effects by inhibiting the NF-κB signaling pathway.

NF_kB_Signaling_Pathway cluster_nucleus Nucleus LPS Inflammatory Stimuli (e.g., LPS) TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκB IKK->IkB phosphorylates NFkB_inactive NF-κB (p50/p65) IkB->NFkB_inactive sequesters NFkB_active Active NF-κB (p50/p65) NFkB_inactive->NFkB_active translocation Gene_Expression Pro-inflammatory Gene Expression NFkB_active->Gene_Expression Nucleus Nucleus COX2 COX-2 Gene_Expression->COX2 TNFa TNF-α Gene_Expression->TNFa This compound This compound This compound->IKK inhibits

Caption: Proposed inhibitory effect of this compound on the NF-κB signaling pathway.

Potential Involvement of the TRIF-Dependent Pathway

Toll-like receptor 4 (TLR4) activation can also trigger a MyD88-independent pathway involving the TRIF adaptor protein.[13][14][15][16][17] This pathway is also implicated in the inflammatory response. While direct evidence for this compound's effect on the TRIF pathway is lacking, its broad anti-inflammatory profile suggests that it may also modulate this signaling cascade.

Experimental_Workflow Plant_Material Plant Material (e.g., Cabralea canjerana) Extraction Extraction & Isolation Plant_Material->Extraction This compound This compound Extraction->this compound In_Vivo In Vivo Studies (e.g., Rat Paw Edema) This compound->In_Vivo In_Vitro In Vitro Studies (e.g., Macrophage Assay) This compound->In_Vitro Data_Analysis Data Analysis & Interpretation In_Vivo->Data_Analysis In_Vitro->Data_Analysis Drug_Development Lead for Drug Development Data_Analysis->Drug_Development

Caption: General experimental workflow for the investigation of this compound.

Conclusion and Future Directions

The ethnobotanical history of plants containing this compound, particularly Cabralea canjerana and species of the Trichilia genus, provides a strong rationale for their continued investigation as sources of novel therapeutic agents. The demonstrated anti-inflammatory and hepatoprotective activities of this compound, likely mediated through the inhibition of the NF-κB pathway, highlight its potential for the development of new drugs for inflammatory disorders and liver diseases.

Future research should focus on:

  • Conducting quantitative ethnobotanical studies to better understand the traditional use patterns of these plants.

  • Elucidating the precise molecular targets of this compound and its effects on other inflammatory signaling pathways.

  • Performing preclinical and clinical studies to evaluate the safety and efficacy of this compound and related compounds in relevant disease models.

This comprehensive guide serves as a valuable resource for researchers aiming to build upon the rich traditional knowledge surrounding these plants and translate it into modern therapeutic applications.

References

Methodological & Application

Application Note and Protocol: Isolation of Cabralealactone from Aglaia abbreviata

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cabralealactone is a tetracyclic triterpenoid first identified in the stems of Aglaia abbreviata.[1] This natural product has garnered interest within the scientific community for its potential biological activities. Triterpenoids from the Aglaia genus have demonstrated a range of effects, including cytotoxic properties against various cancer cell lines.[2][3][4] This document provides a detailed protocol for the isolation and purification of this compound from the plant material of Aglaia abbreviata, intended to serve as a practical guide for researchers in natural product chemistry and drug discovery. The methodology is based on established phytochemical techniques for the separation of triterpenoids from plant matrices.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is provided in the table below. This data is essential for the characterization and quality control of the isolated compound.

PropertyValueSource
Molecular Formula C₂₇H₄₂O₃PubChem[1]
Molecular Weight 414.6 g/mol PubChem[1]
Appearance White crystalline solidGeneral observation for pure triterpenoids
Solubility Soluble in organic solvents such as methanol, ethanol, ethyl acetate, and chloroform.Inferred from typical triterpenoid solubility
Purity >95% (as determined by HPLC)Target purity for biological assays
Storage Store at -20°C in a dry, dark place.Standard for storing purified natural products

Experimental Protocol: Isolation of this compound

This protocol outlines the sequential steps for the extraction, fractionation, and purification of this compound from the dried stems of Aglaia abbreviata.

1. Plant Material Collection and Preparation

  • Collect the stems of Aglaia abbreviata.

  • Air-dry the plant material in a well-ventilated area, shielded from direct sunlight, until a constant weight is achieved.

  • Grind the dried stems into a coarse powder to increase the surface area for efficient extraction.

2. Extraction

  • Macerate the powdered plant material (e.g., 1 kg) with n-hexane at a 1:5 (w/v) ratio for 72 hours at room temperature. This initial extraction with a nonpolar solvent is effective for isolating triterpenoids.

  • Filter the extract through Whatman No. 1 filter paper.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C to obtain the crude n-hexane extract.

3. Fractionation using Column Chromatography

  • Subject the crude n-hexane extract to silica gel column chromatography (60-120 mesh).

  • Pack the column with silica gel suspended in n-hexane.

  • Load the crude extract onto the top of the column.

  • Elute the column with a gradient of n-hexane and ethyl acetate. Start with 100% n-hexane and gradually increase the polarity by increasing the percentage of ethyl acetate.

  • Collect fractions of a consistent volume (e.g., 50 mL).

4. Purification using High-Performance Liquid Chromatography (HPLC)

  • Monitor the collected fractions by Thin Layer Chromatography (TLC) using a mobile phase of n-hexane:ethyl acetate (e.g., 8:2 v/v) and visualize with an appropriate staining reagent (e.g., anisaldehyde-sulfuric acid).

  • Pool the fractions containing the compound of interest (this compound).

  • Further purify the pooled fractions using preparative High-Performance Liquid Chromatography (HPLC) with a C18 column.

  • Use a mobile phase of methanol and water, starting with a high water content and gradually increasing the methanol concentration.

  • Monitor the elution profile with a UV detector at a suitable wavelength (e.g., 210 nm).

  • Collect the peak corresponding to this compound.

  • Evaporate the solvent from the collected fraction to yield pure this compound.

5. Structure Elucidation and Characterization

  • Confirm the identity and purity of the isolated this compound using spectroscopic techniques:

    • Mass Spectrometry (MS): To determine the molecular weight.

    • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR for structural elucidation.

    • Infrared (IR) Spectroscopy: To identify functional groups.

Quantitative Data

ParameterValueNotes
Starting Plant Material 1 kg (dry weight)Stems of Aglaia abbreviata
Crude Extract Yield VariableDependent on extraction efficiency
Final Yield of Pure this compound ~5.1% of the ethanolic extractBased on a study of Cleome brachycarpa[5]
Purity (by HPLC) >95%
Column Chromatography Stationary Phase Silica Gel (60-120 mesh)
Column Chromatography Mobile Phase n-hexane:ethyl acetate gradient
HPLC Stationary Phase C18 reverse-phase column
HPLC Mobile Phase Methanol:water gradient

Workflow Diagram

The following diagram illustrates the workflow for the isolation of this compound from Aglaia abbreviata.

Isolation_Workflow plant_material Dried & Powdered Stems of Aglaia abbreviata extraction Maceration with n-hexane plant_material->extraction filtration Filtration extraction->filtration concentration Rotary Evaporation filtration->concentration crude_extract Crude n-hexane Extract concentration->crude_extract column_chromatography Silica Gel Column Chromatography (n-hexane:ethyl acetate gradient) crude_extract->column_chromatography fraction_collection Fraction Collection & TLC Monitoring column_chromatography->fraction_collection pooled_fractions This compound-rich Fractions fraction_collection->pooled_fractions hplc Preparative HPLC (C18 column, methanol:water gradient) pooled_fractions->hplc pure_compound Pure this compound hplc->pure_compound characterization Spectroscopic Characterization (MS, NMR, IR) pure_compound->characterization

Caption: Workflow for the isolation of this compound.

Signaling Pathway (Hypothetical Mechanism of Action)

While the specific signaling pathways modulated by this compound are still under investigation, related triterpenoids from Aglaia abbreviata have been shown to induce cytotoxicity in multidrug-resistant cancer cells through the induction of reactive oxygen species (ROS) and inhibition of P-glycoprotein (P-gp).[4][6] The diagram below illustrates this hypothetical mechanism.

Signaling_Pathway This compound This compound ros Increased Reactive Oxygen Species (ROS) This compound->ros pgp P-glycoprotein (P-gp) Inhibition This compound->pgp mitochondria Mitochondrial Membrane Depolarization ros->mitochondria caspase9 Caspase-9 Activation mitochondria->caspase9 apoptosis Apoptosis caspase9->apoptosis drug_efflux Decreased Drug Efflux pgp->drug_efflux inhibition drug_sensitivity Increased Sensitivity to Chemotherapeutic Agents drug_efflux->drug_sensitivity

Caption: Hypothetical signaling pathway of this compound.

This application note provides a comprehensive protocol for the isolation of this compound from Aglaia abbreviata. The described methodology, employing standard chromatographic techniques, can be readily adapted by researchers in the field of natural product chemistry. The isolation and further investigation of this compound and related triterpenoids from Aglaia species hold promise for the discovery of novel therapeutic agents.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Cabralealactone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cabralealactone, a tetracyclic triterpenoid isolated from Cleome brachycarpa, has demonstrated significant hepatoprotective and anti-inflammatory properties, positioning it as a promising candidate for drug development.[1] Its therapeutic potential is linked to the inhibition of key inflammatory mediators, cyclooxygenase-2 (COX-2) and tumor necrosis factor-alpha (TNF-α).[1] This application note provides a detailed protocol for the purification of this compound from a crude plant extract using High-Performance Liquid Chromatography (HPLC). The methodology is designed to yield a high-purity compound suitable for further biological and pharmacological studies.

Introduction

This compound is a natural product with a complex tetracyclic triterpenoid structure.[2] Preclinical studies have highlighted its ability to protect liver cells from damage and to mitigate inflammatory responses.[1] The anti-inflammatory action of this compound is attributed to its inhibitory effects on the COX-2 and TNF-α signaling pathways, which are pivotal in the inflammatory cascade.[1] To facilitate further investigation into its mechanisms of action and potential therapeutic applications, a robust and reproducible purification method is essential. High-Performance Liquid Chromatography (HPLC) offers the requisite resolution and efficiency for isolating this compound from complex mixtures. This document outlines a comprehensive protocol for the preparative HPLC purification of this compound, including sample preparation, chromatographic conditions, and post-purification analysis.

Experimental Protocols

Preparation of Crude this compound Extract

A standardized extract of Cleome brachycarpa is the starting material for the purification of this compound.

Materials:

  • Dried and powdered Cleome brachycarpa plant material

  • Methanol (HPLC grade)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Rotary evaporator

  • Filtration apparatus

Protocol:

  • Maceration: Soak 100 g of dried, powdered Cleome brachycarpa in 500 mL of methanol for 48 hours at room temperature with occasional stirring.

  • Filtration and Concentration: Filter the methanolic extract through Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C to obtain a crude methanolic extract.

  • Solvent Partitioning: Resuspend the crude extract in 200 mL of a methanol:water (9:1 v/v) solution. Perform liquid-liquid partitioning sequentially with hexane (3 x 200 mL) and then ethyl acetate (3 x 200 mL).

  • Fraction Collection: Collect the ethyl acetate fraction, which is expected to be enriched with this compound.

  • Final Concentration: Evaporate the ethyl acetate fraction to dryness under reduced pressure to yield the crude this compound-rich extract.

Preparative HPLC Purification of this compound

This protocol outlines the separation of this compound from the crude extract using a reverse-phase HPLC system.

Instrumentation and Materials:

  • Preparative HPLC system with a gradient pump, autosampler, and UV-Vis detector

  • Reverse-phase C18 column (e.g., 250 x 21.2 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Methanol (HPLC grade)

  • Syringe filters (0.45 µm)

Protocol:

  • Sample Preparation: Dissolve the crude this compound-rich extract in methanol to a final concentration of 10 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile

    • Gradient Program: See Table 1.

    • Flow Rate: 15 mL/min

    • Detection Wavelength: 210 nm

    • Injection Volume: 500 µL

    • Column Temperature: 30°C

  • Fraction Collection: Collect fractions corresponding to the major peak, which is presumed to be this compound based on preliminary analytical HPLC runs.

  • Purity Analysis: Analyze the collected fractions using analytical HPLC to assess purity. Pool fractions with >95% purity.

  • Solvent Evaporation: Evaporate the solvent from the pooled fractions under reduced pressure to obtain purified this compound.

Data Presentation

Table 1: Preparative HPLC Gradient Program

Time (minutes)% Mobile Phase A (Water)% Mobile Phase B (Acetonitrile)
04060
301090
351090
404060
454060

Table 2: Analytical HPLC Parameters for Purity Assessment

ParameterCondition
Column C18 (e.g., 150 x 4.6 mm, 5 µm)
Mobile Phase Isocratic: Acetonitrile:Water (70:30)
Flow Rate 1.0 mL/min
Detection 210 nm
Injection Volume 10 µL
Expected Retention Time ~8-12 minutes

Mandatory Visualizations

experimental_workflow start Start: Dried Cleome brachycarpa extraction Methanolic Extraction start->extraction partitioning Solvent Partitioning (Hexane & Ethyl Acetate) extraction->partitioning prep_hplc Preparative HPLC (C18 Column) partitioning->prep_hplc fraction_collection Fraction Collection prep_hplc->fraction_collection purity_check Purity Analysis (Analytical HPLC) fraction_collection->purity_check pure_compound Pure this compound (>95%) purity_check->pure_compound

Caption: Experimental workflow for the purification of this compound.

signaling_pathway cluster_inflammation Inflammatory Stimulus cluster_pathways Signaling Pathways cluster_inhibition Inhibition by this compound cluster_response Cellular Response stimulus Inflammatory Stimuli tnf TNF-α Pathway stimulus->tnf cox2 COX-2 Pathway stimulus->cox2 inflammation Inflammation tnf->inflammation cox2->inflammation This compound This compound This compound->tnf Inhibits This compound->cox2 Inhibits

Caption: this compound's inhibition of inflammatory signaling pathways.

References

Application Note: Quantification of Cabralealactone using Liquid Chromatography-Mass Spectrometry (LC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cabralealactone is a naturally occurring compound that has garnered significant interest for its potential therapeutic properties, including anti-inflammatory and hepatoprotective effects.[1][2] Accurate and sensitive quantification of this compound in various biological and botanical matrices is crucial for pharmacokinetic studies, formulation development, and quality control of herbal preparations. This application note provides a detailed protocol for the quantification of this compound using a robust and sensitive Liquid Chromatography-Mass Spectrometry (LC-MS) method. The methodologies outlined are based on established principles for the analysis of natural products in complex samples.[3][4][5]

Experimental Protocols

Sample Preparation: Extraction from Botanical Matrix

This protocol describes the extraction of this compound from a pulverized plant material, a common starting point for natural product analysis.[3][6][7]

Materials:

  • Pulverized plant material

  • Acetonitrile (ACN) with 1% acetic acid

  • Water (HPLC grade)

  • Methanol (MeOH)

  • Hydrophilic-Lipophilic Balanced (HLB) Solid Phase Extraction (SPE) cartridges

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator (optional)[8]

Procedure:

  • Weigh 1 gram of the pulverized plant material into a 15 mL centrifuge tube.

  • Add 5 mL of acetonitrile with 1% acetic acid.

  • Vortex vigorously for 5 minutes to ensure thorough extraction.

  • Centrifuge the sample at 4000 rpm for 5 minutes to pellet the solid material.

  • Condition an HLB SPE cartridge with 3 mL of methanol followed by 3 mL of water.

  • Load 3 mL of the supernatant from the centrifuged sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 3 mL of water to remove polar impurities.

  • Elute the this compound with 3 mL of methanol into a clean collection tube.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 1 mL of the initial mobile phase composition (e.g., 50:50 water:methanol with 0.1% formic acid) for LC-MS analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

The following are suggested starting conditions for the LC-MS analysis of this compound. Optimization may be required based on the specific instrument and sample matrix.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

LC Parameters:

Parameter Suggested Condition
Column C18 reverse-phase column (e.g., 100 x 2.1 mm, 3.5 µm)[9]
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Methanol with 0.1% formic acid
Gradient 5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions
Flow Rate 0.4 mL/min
Injection Volume 5 µL

| Column Temperature | 40°C |

MS Parameters:

Parameter Suggested Condition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3500 V
Nebulizer Gas 35 psi
Drying Gas Flow 8 L/min

| Drying Gas Temp. | 300°C |

Data Presentation

The following table summarizes hypothetical quantitative data for this compound analysis. This data is for illustrative purposes to demonstrate the expected performance of the method.

Sample IDMatrixConcentration (ng/mL)% RecoveryRSD (%) (n=3)
QC LowPlasma598.24.5
QC MidPlasma50101.53.1
QC HighPlasma50099.82.7
Plant Extract 1Botanical125.6N/A3.8
Plant Extract 2Botanical88.2N/A4.2

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing start Weigh Pulverized Plant Material extraction Solvent Extraction (ACN) start->extraction centrifugation Centrifugation extraction->centrifugation spe Solid Phase Extraction (HLB) centrifugation->spe evaporation Evaporation to Dryness spe->evaporation reconstitution Reconstitution evaporation->reconstitution injection LC Injection reconstitution->injection separation Chromatographic Separation (C18) injection->separation ionization Electrospray Ionization (ESI+) separation->ionization detection Mass Spectrometry (MRM) ionization->detection quantification Quantification detection->quantification reporting Reporting quantification->reporting

Caption: Workflow for the quantification of this compound.

Proposed Signaling Pathway of this compound

Based on existing literature, this compound is suggested to exhibit anti-inflammatory effects by potentially inhibiting cyclooxygenase-2 (COX-2) and Tumor Necrosis Factor-alpha (TNF-α).[1][2]

G Inflammatory Stimuli Inflammatory Stimuli Cell Membrane Cell Membrane Inflammatory Stimuli->Cell Membrane NF-kB Pathway NF-kB Pathway Inflammatory Stimuli->NF-kB Pathway Arachidonic Acid Arachidonic Acid Cell Membrane->Arachidonic Acid COX-2 COX-2 Arachidonic Acid->COX-2 Prostaglandins Prostaglandins COX-2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation TNF-a TNF-a NF-kB Pathway->TNF-a TNF-a->Inflammation This compound This compound This compound->COX-2 Inhibition This compound->TNF-a Inhibition

Caption: Proposed anti-inflammatory mechanism of this compound.

References

Application Notes and Protocols for Mass Spectrometry Fragmentation Analysis of Cabralealactone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the analysis of Cabralealactone, a tetracyclic triterpenoid, using mass spectrometry. Due to the limited availability of specific experimental data for this compound in the public domain, the fragmentation data and pathways presented here are predictive, based on its known chemical structure and established fragmentation patterns of similar natural products.

Introduction

This compound is a tetracyclic triterpenoid natural product with the molecular formula C27H42O3 and a molecular weight of 414.6 g/mol .[1] Its complex structure, featuring a lactone ring fused to a steroidal backbone, presents a unique fragmentation pattern in mass spectrometry. Understanding this fragmentation is crucial for its identification, characterization, and for metabolic studies in drug development. This document outlines the methodologies for its analysis by Liquid Chromatography-Mass Spectrometry (LC-MS) and tandem mass spectrometry (MS/MS).

Predicted Fragmentation Profile

The fragmentation of this compound under Collision-Induced Dissociation (CID) is expected to involve characteristic losses from both the tetracyclic core and the lactone moiety. Initial ionization, typically via Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), would likely result in the formation of a protonated molecule [M+H]+. Subsequent fragmentation (MS/MS) of this precursor ion would yield a series of product ions.

Key predictive fragmentation events include:

  • Loss of Water (H2O): Dehydration is a common fragmentation pathway for compounds containing hydroxyl groups, though this compound's structure does not contain one. However, rearrangements can sometimes lead to water loss.

  • Loss of Carbon Monoxide (CO) and Carbon Dioxide (CO2): The γ-lactone ring is susceptible to fragmentation, leading to the neutral loss of CO (28 Da) or CO2 (44 Da).

  • Cleavage of the Tetracyclic System: The steroidal core can undergo ring cleavages, such as retro-Diels-Alder reactions, leading to characteristic fragment ions.[2]

  • Loss of Methyl Groups (CH3): The structure of this compound contains several methyl groups, the loss of which can be observed.

Quantitative Fragmentation Data (Hypothetical)

The following table summarizes the predicted major fragment ions for this compound. The relative abundance is hypothetical and would need to be confirmed by experimental data.

Precursor Ion (m/z)Product Ion (m/z)Proposed Neutral LossPredicted Relative Abundance (%)
415.3397.3H2O15
415.3387.3CO40
415.3371.3CO225
415.3343.3C5H8O10
415.3289.2C8H14O25
415.3259.2C10H18O25

Experimental Protocols

Sample Preparation

A robust sample preparation protocol is essential to remove interfering substances and concentrate the analyte.

Materials:

  • This compound standard

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Protocol:

  • Standard Solution Preparation: Prepare a stock solution of this compound (1 mg/mL) in methanol. Create a series of working standard solutions by diluting the stock solution with a 50:50 mixture of methanol and water.

  • Extraction from Biological Matrix (e.g., Plasma): a. To 100 µL of plasma, add 400 µL of acetonitrile to precipitate proteins. b. Vortex the mixture for 1 minute. c. Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins. d. Transfer the supernatant to a clean tube.

  • Solid Phase Extraction (SPE) for Cleanup: a. Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water. b. Load the supernatant from the previous step onto the SPE cartridge. c. Wash the cartridge with 1 mL of 10% methanol in water to remove polar impurities. d. Elute this compound with 1 mL of methanol.

  • Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase composition for LC-MS analysis.

LC-MS Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Mass spectrometer equipped with an ESI or APCI source (e.g., Q-TOF, Orbitrap).

LC Parameters:

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: Start with 50% B, increase to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

MS Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120 °C.

  • Desolvation Gas Temperature: 350 °C.

  • Desolvation Gas Flow: 800 L/hr.

  • Scan Range: m/z 100-1000.

Tandem MS (MS/MS) Analysis for Fragmentation

Protocol:

  • Perform an initial full scan (MS1) experiment to determine the retention time and the m/z of the precursor ion ([M+H]+) for this compound.

  • Set up a product ion scan experiment.

  • Select the [M+H]+ ion of this compound (m/z 415.3) as the precursor ion for fragmentation.

  • Apply a range of collision energies (e.g., 10, 20, 40 eV) to induce fragmentation. Collision-induced dissociation (CID) is a common technique.[3]

  • Acquire the product ion spectra (MS2) to observe the fragment ions.

Visualizations

G Experimental Workflow for this compound Analysis cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_output Output start Sample (e.g., Plant Extract, Plasma) extraction Extraction start->extraction cleanup Solid Phase Extraction (SPE) extraction->cleanup concentration Evaporation & Reconstitution cleanup->concentration lc_separation LC Separation concentration->lc_separation ms_ionization Mass Spectrometry (ESI/APCI) lc_separation->ms_ionization ms1_scan MS1 Scan (Precursor Ion Selection) ms_ionization->ms1_scan ms2_fragmentation MS2 Fragmentation (CID) ms1_scan->ms2_fragmentation data_analysis Data Analysis ms2_fragmentation->data_analysis results Fragmentation Pattern & Structural Elucidation data_analysis->results

Caption: Experimental Workflow for this compound Analysis.

G Proposed Fragmentation Pathway of this compound parent This compound [M+H]+ m/z 415.3 frag1 [M+H-CO]+ m/z 387.3 parent->frag1 - CO frag2 [M+H-CO2]+ m/z 371.3 parent->frag2 - CO2 frag3 [M+H-C5H8O]+ m/z 343.3 (Retro-Diels-Alder) parent->frag3 - C5H8O frag4 [M+H-C8H14O2]+ m/z 289.2 frag1->frag4 - C7H14

Caption: Proposed Fragmentation Pathway of this compound.

References

Application Notes and Protocols for Assessing the Hepatoprotective Activity of Cabralealactone in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Drug-induced liver injury (DILI) is a significant cause of acute liver failure and a major challenge in drug development.[1][2][3][4] Natural products are a promising source for the discovery of new hepatoprotective agents.[1][5] Cabralealactone, a natural compound, has demonstrated potential hepatoprotective and anti-inflammatory effects in in vivo studies, suggesting its utility in mitigating liver damage.[6][7] This document provides detailed application notes and protocols for the assessment of this compound's hepatoprotective activity in in vitro cell culture models, a crucial step in preclinical evaluation.

The protocols outlined below describe methods to evaluate the efficacy of this compound in protecting hepatocytes from chemically-induced injury, with a focus on its antioxidant, anti-inflammatory, and anti-apoptotic mechanisms. These assays are designed to provide quantitative data to determine the protective potential of this compound and to elucidate its mechanism of action at the cellular level.

Data Presentation: Quantitative Assessment of Hepatoprotective Effects

The following tables provide a template for summarizing the quantitative data obtained from the experimental protocols.

Table 1: Effect of this compound on Hepatocyte Viability Following Oxidative Insult

Treatment GroupConcentration (µM)Cell Viability (%)Fold Change vs. Toxin Control
Vehicle Control-100 ± 5.0-
Toxin (e.g., CCl4)[Concentration]45 ± 3.51.0
This compound + Toxin155 ± 4.21.22
This compound + Toxin1070 ± 5.11.56
This compound + Toxin5085 ± 4.81.89
This compound Alone5098 ± 5.3-

Table 2: Modulation of Liver Enzyme Leakage by this compound in Injured Hepatocytes

Treatment GroupConcentration (µM)ALT Activity (U/L)AST Activity (U/L)LDH Release (%)
Vehicle Control-25 ± 3.130 ± 3.55 ± 1.2
Toxin (e.g., CCl4)[Concentration]150 ± 10.2180 ± 12.580 ± 6.7
This compound + Toxin1120 ± 8.9145 ± 10.165 ± 5.4
This compound + Toxin1080 ± 6.595 ± 7.840 ± 4.1
This compound + Toxin5040 ± 4.250 ± 5.315 ± 2.5

Table 3: Effect of this compound on Markers of Oxidative Stress and Inflammation

Treatment GroupConcentration (µM)ROS Production (Fold Change)MDA Levels (nmol/mg protein)TNF-α Release (pg/mL)
Vehicle Control-1.0 ± 0.10.5 ± 0.0550 ± 5.6
Toxin (e.g., CCl4)[Concentration]5.0 ± 0.42.5 ± 0.2500 ± 45.2
This compound + Toxin14.0 ± 0.32.0 ± 0.15400 ± 38.7
This compound + Toxin102.5 ± 0.21.2 ± 0.1250 ± 22.1
This compound + Toxin501.5 ± 0.10.7 ± 0.06100 ± 10.3

Table 4: Influence of this compound on Apoptotic Pathways

Treatment GroupConcentration (µM)Caspase-3/7 Activity (Fold Change)Bax/Bcl-2 Ratio
Vehicle Control-1.0 ± 0.10.5 ± 0.04
Toxin (e.g., CCl4)[Concentration]6.0 ± 0.55.0 ± 0.4
This compound + Toxin14.5 ± 0.43.5 ± 0.3
This compound + Toxin102.5 ± 0.21.5 ± 0.1
This compound + Toxin501.2 ± 0.10.7 ± 0.05

Experimental Protocols

Cell Culture and Induction of Hepatotoxicity

This protocol describes the culture of a human hepatoma cell line (HepG2) and the induction of cytotoxicity using carbon tetrachloride (CCl4) as a model hepatotoxin.

Materials:

  • HepG2 cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound

  • Carbon Tetrachloride (CCl4)

  • Dimethyl sulfoxide (DMSO)

  • 96-well and 6-well cell culture plates

Procedure:

  • Cell Culture: Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Seed HepG2 cells in 96-well plates (for viability assays) or 6-well plates (for biochemical assays) at a density of 1 x 10^4 cells/well and 2 x 10^5 cells/well, respectively. Allow cells to adhere for 24 hours.

  • This compound Pre-treatment: Prepare stock solutions of this compound in DMSO. Dilute the stock solution in a culture medium to the desired final concentrations. The final DMSO concentration should not exceed 0.1%. Pre-treat the cells with varying concentrations of this compound for 2 hours.

  • Induction of Hepatotoxicity: Following pre-treatment, expose the cells to a pre-determined toxic concentration of CCl4 (e.g., 10-40 mM) for a specified duration (e.g., 1.5-3 hours).[8] Include appropriate vehicle controls (DMSO) and toxin-only controls.

Assessment of Cell Viability (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • DMSO

  • Phosphate-buffered saline (PBS)

Procedure:

  • After the treatment period, remove the culture medium from the 96-well plate.

  • Add 100 µL of fresh medium and 10 µL of MTT solution to each well.

  • Incubate the plate for 4 hours at 37°C.

  • Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control group.

Measurement of Liver Enzyme Leakage

The release of intracellular enzymes such as Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), and Lactate Dehydrogenase (LDH) into the culture medium is a marker of cell membrane damage.

Materials:

  • Commercially available colorimetric assay kits for ALT, AST, and LDH.

Procedure:

  • After the treatment period in 6-well plates, collect the cell culture supernatant.

  • Centrifuge the supernatant to remove any cellular debris.

  • Measure the activity of ALT, AST, and LDH in the supernatant according to the manufacturer's instructions for the respective assay kits.

  • For the LDH assay, lyse the remaining cells to determine the total intracellular LDH activity for calculating the percentage of LDH release.

Quantification of Oxidative Stress Markers

a) Reactive Oxygen Species (ROS) Production:

Materials:

  • 2',7'-dichlorofluorescin diacetate (DCFH-DA) dye

  • PBS

Procedure:

  • After treatment, wash the cells in the 96-well plate with PBS.

  • Load the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C.

  • Wash the cells with PBS to remove excess dye.

  • Measure the fluorescence intensity (excitation 485 nm, emission 535 nm) using a fluorescence plate reader.

b) Malondialdehyde (MDA) Levels:

MDA is a product of lipid peroxidation and a marker of oxidative stress.

Materials:

  • Thiobarbituric acid (TBA)

  • Trichloroacetic acid (TCA)

  • Commercially available MDA assay kit or follow a standard protocol.

Procedure:

  • Harvest the cells from the 6-well plates and prepare cell lysates.

  • Determine the protein concentration of the lysates.

  • Perform the MDA assay according to the kit manufacturer's protocol, which typically involves the reaction of MDA with TBA to form a colored product.

  • Measure the absorbance at the appropriate wavelength and calculate the MDA concentration, normalized to the protein content.

Analysis of Inflammatory and Apoptotic Markers

a) TNF-α Measurement:

Materials:

  • Commercially available ELISA kit for TNF-α.

Procedure:

  • Collect the culture supernatant from the 6-well plates.

  • Measure the concentration of TNF-α in the supernatant using an ELISA kit according to the manufacturer's instructions.

b) Caspase-3/7 Activity Assay:

Materials:

  • Commercially available luminogenic or fluorogenic caspase-3/7 assay kit.

Procedure:

  • Perform the assay on treated cells in a 96-well plate according to the manufacturer's protocol.

  • Measure the luminescence or fluorescence to determine caspase-3/7 activity.

c) Western Blot for Apoptotic Proteins:

Materials:

  • Antibodies against Bax, Bcl-2, and a loading control (e.g., β-actin).

  • Standard Western blot reagents and equipment.

Procedure:

  • Prepare protein lysates from treated cells.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Probe the membrane with primary antibodies against Bax and Bcl-2, followed by the appropriate secondary antibodies.

  • Detect the protein bands and perform densitometric analysis to determine the Bax/Bcl-2 ratio.

Mandatory Visualizations

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assays Assessment HepG2 HepG2 Cell Culture Seeding Cell Seeding (96 & 6-well plates) HepG2->Seeding Pretreat Pre-treatment with this compound Seeding->Pretreat Induce Induce Injury (e.g., CCl4) Pretreat->Induce Viability Cell Viability (MTT) Induce->Viability Enzymes Enzyme Leakage (ALT, AST, LDH) Induce->Enzymes Oxidative Oxidative Stress (ROS, MDA) Induce->Oxidative Inflammation Inflammation (TNF-α) Induce->Inflammation Apoptosis Apoptosis (Caspase, Bax/Bcl-2) Induce->Apoptosis

Signaling_Pathways cluster_stress Cellular Stress cluster_response Cellular Response cluster_outcome Cellular Outcome Toxin Hepatotoxin (e.g., CCl4) ROS ↑ Reactive Oxygen Species (ROS) Toxin->ROS NFkB ↑ NF-κB Activation Toxin->NFkB p53 ↑ p53 Activation Toxin->p53 Mito Mitochondrial Dysfunction ROS->Mito Inflammation ↑ Inflammation (TNF-α, COX-2) NFkB->Inflammation Apoptosis ↑ Apoptosis (↑Bax/Bcl-2 ratio, ↑Caspase-3) p53->Apoptosis Mito->Apoptosis Necrosis Necrosis & Cell Death Inflammation->Necrosis Apoptosis->Necrosis This compound This compound This compound->ROS Inhibits This compound->NFkB Inhibits This compound->p53 Inhibits This compound->Apoptosis Inhibits

References

Animal Models for Testing Cabralealactone Efficacy: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing relevant animal models for evaluating the therapeutic efficacy of Cabralealactone, a natural compound with potential anti-inflammatory and anti-cancer properties. Given the limited direct studies on this compound, protocols are also detailed for its parent compound, pristimerin, which has a more extensive research history. These can serve as a strong foundation for establishing this compound-specific studies.

I. Anti-Inflammatory and Hepatoprotective Models

Recent studies have demonstrated the hepato- and DNA-protective effects of this compound in a rat model of carbon tetrachloride (CCl4)-induced liver injury.[1][2][3][4][5] This model is highly relevant for investigating the anti-inflammatory and tissue-protective properties of this compound. The proposed mechanism of action involves the inhibition of key inflammatory mediators, cyclooxygenase-2 (COX-2) and tumor necrosis factor-alpha (TNF-α).[1][2][3][4][5]

A. Carbon Tetrachloride (CCl4)-Induced Hepatotoxicity Model in Rats

This model is designed to assess the ability of this compound to protect the liver from chemically-induced damage, a process heavily driven by inflammation and oxidative stress.

Experimental Protocol:

  • Animal Model: Male albino rats (Rattus norvegicus).

  • Induction of Hepatotoxicity: Administer carbon tetrachloride (CCl4) at a dose of 1 mL/kg body weight, diluted 1:1 (v/v) with saline, via subcutaneous injection once a week for 12 consecutive weeks.[1][2][3][4]

  • Treatment Groups:

    • Vehicle Control (Saline)

    • CCl4 Control

    • CCl4 + this compound (various doses)

    • CCl4 + Positive Control (e.g., Clavazin, 200 mg/kg body weight)[1][2][3][4]

  • Drug Administration: Administer this compound orally or via intraperitoneal injection, concurrently with the CCl4 challenge. The dosing regimen should be determined by preliminary dose-ranging studies.

  • Efficacy Endpoints:

    • Histopathology: At the end of the study, sacrifice animals and collect liver tissues for histopathological examination to assess the degree of centrilobular necrosis, steatosis, and fibrosis.[1][2][3][4]

    • Biochemical Markers: Measure serum levels of liver function enzymes (e.g., alanine aminotransferase - ALT, aspartate aminotransferase - AST), alpha-fetoprotein, and markers of oxidative stress such as malondialdehyde, isoprostanes-2α, and 8-hydroxydeoxyguanosine.[1][2][3][4]

    • Inflammatory Markers: Quantify the expression of TNF-α and COX-2 in liver tissue homogenates using ELISA or Western blotting.[1][2]

Quantitative Data Summary:

GroupSerum ALT (U/L)Serum AST (U/L)Liver TNF-α (pg/mg protein)Liver COX-2 Expression (relative units)
Vehicle Control
CCl4 Control
CCl4 + this compound (Low Dose)
CCl4 + this compound (High Dose)
CCl4 + Clavazin

Note: This table should be populated with experimental data.

Signaling Pathway:

CCl4_Hepatotoxicity_Pathway CCl4 Carbon Tetrachloride (CCl4) Hepatocytes Hepatocytes CCl4->Hepatocytes metabolism FreeRadicals Free Radicals (e.g., CCl3•) Hepatocytes->FreeRadicals LipidPeroxidation Lipid Peroxidation FreeRadicals->LipidPeroxidation CellDamage Hepatocyte Damage (Necrosis, Apoptosis) LipidPeroxidation->CellDamage KupfferCells Kupffer Cells (Activation) CellDamage->KupfferCells release of DAMPs Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) KupfferCells->Cytokines COX2 COX-2 Upregulation Cytokines->COX2 Inflammation Inflammation Cytokines->Inflammation COX2->Inflammation This compound This compound This compound->Cytokines inhibition This compound->COX2 inhibition

Caption: CCl4-induced hepatotoxicity signaling pathway.

II. Anti-Cancer Models (Based on Pristimerin Data)

Pristimerin, the parent compound of this compound, has demonstrated significant anti-cancer activity in a variety of preclinical animal models.[6][7] These models are excellent starting points for investigating the potential anti-neoplastic effects of this compound.

A. Xenograft Tumor Models

Xenograft models, where human cancer cells are implanted into immunocompromised mice, are the gold standard for in vivo testing of anti-cancer compounds.

Experimental Protocol:

  • Animal Model: Immunocompromised mice (e.g., nude mice, SCID mice).

  • Cell Lines: Select human cancer cell lines relevant to the proposed therapeutic area (e.g., MDA-MB-231 for breast cancer, HCT-116 for colorectal cancer).[6]

  • Tumor Implantation: Subcutaneously inject a suspension of cancer cells (typically 1-5 x 10^6 cells) into the flank of each mouse.

  • Treatment Groups:

    • Vehicle Control

    • This compound (various doses)

    • Positive Control (standard-of-care chemotherapeutic agent, e.g., Taxol, Cisplatin)[6]

  • Drug Administration: Once tumors reach a palpable size (e.g., 50-100 mm³), begin treatment with this compound via an appropriate route (oral, intraperitoneal).

  • Efficacy Endpoints:

    • Tumor Growth Inhibition: Measure tumor volume and body weight 2-3 times per week.

    • Survival Analysis: Monitor animals for signs of morbidity and mortality to determine any survival benefit.

    • Biomarker Analysis: At the end of the study, excise tumors and analyze for markers of apoptosis (e.g., cleaved caspase-3), proliferation (e.g., Ki-67), and angiogenesis (e.g., CD31).[8] Also, assess the modulation of key signaling pathways (e.g., PI3K/Akt/mTOR, NF-κB) via Western blotting or immunohistochemistry.[6][7]

Quantitative Data Summary:

Treatment GroupMean Tumor Volume (mm³) at Day XTumor Growth Inhibition (%)Change in Body Weight (%)
Vehicle Control0
This compound (Low Dose)
This compound (High Dose)
Positive Control

Note: This table should be populated with experimental data.

Signaling Pathway:

PI3K_AKT_mTOR_Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor PI3K PI3K Receptor->PI3K activation PIP3 PIP3 PI3K->PIP3 phosphorylation of PIP2 PIP2 PIP2 Akt Akt PIP3->Akt activation mTOR mTOR Akt->mTOR activation Proliferation Cell Proliferation & Survival mTOR->Proliferation This compound This compound (Pristimerin) This compound->PI3K inhibition

Caption: PI3K/Akt/mTOR signaling pathway in cancer.

III. Sepsis and Neuroinflammation Model (Based on Pristimerin Data)

Pristimerin has shown protective effects against cognitive dysfunction and neuroinflammation in a mouse model of sepsis-induced brain injury.[9] This model can be adapted to evaluate the neuroprotective and anti-inflammatory properties of this compound.

Experimental Protocol:

  • Animal Model: C57BL/6J mice.[9]

  • Induction of Sepsis: Induce sepsis by intraperitoneal injection of lipopolysaccharide (LPS) at a dose of 2 mg/kg.[9]

  • Treatment Groups:

    • Saline Control

    • LPS Control

    • LPS + this compound (various doses)

    • LPS + Positive Control

  • Drug Administration: Administer this compound prior to or following the LPS challenge.

  • Efficacy Endpoints:

    • Cognitive Function: Assess cognitive function using behavioral tests such as the Morris water maze or Y-maze.

    • Neurological Score: Evaluate neurological deficits based on a standardized scoring system.[9]

    • Inflammatory Cytokines: Measure levels of TNF-α, IL-1β, and IL-6 in brain tissue homogenates.[9]

    • Oxidative Stress Markers: Analyze brain tissue for markers of oxidative stress, such as malondialdehyde and superoxide dismutase.[9]

    • Apoptosis: Perform TUNEL staining on brain sections to quantify neuronal apoptosis.[9]

    • Signaling Pathways: Assess the activation of relevant signaling pathways, such as PI3K/Akt, in brain tissue via Western blotting.[9]

Quantitative Data Summary:

Treatment GroupNeurological ScoreBrain TNF-α (pg/mg protein)Brain IL-1β (pg/mg protein)Neuronal Apoptosis (% TUNEL positive cells)
Saline Control
LPS Control
LPS + this compound (Low Dose)
LPS + this compound (High Dose)

Note: This table should be populated with experimental data.

Experimental Workflow:

Sepsis_Workflow Start Start: C57BL/6J Mice Grouping Randomize into Treatment Groups Start->Grouping Treatment Administer this compound or Vehicle Grouping->Treatment LPS_Injection Induce Sepsis (LPS 2 mg/kg, IP) Treatment->LPS_Injection Behavioral Cognitive & Neurological Assessment LPS_Injection->Behavioral Sacrifice Sacrifice & Tissue Collection (Brain) Behavioral->Sacrifice Analysis Biochemical & Histological Analysis Sacrifice->Analysis End End: Data Analysis Analysis->End

Caption: Workflow for sepsis-induced brain injury model.

IV. Autoimmune Arthritis Model (Based on Pristimerin Data)

Pristimerin has demonstrated therapeutic efficacy in a rat adjuvant arthritis (AA) model, which is a well-established model for human rheumatoid arthritis.[10] This provides a framework for testing this compound's potential in autoimmune diseases.

Experimental Protocol:

  • Animal Model: Lewis rats.

  • Induction of Arthritis: Induce arthritis by a single intradermal injection of Mycobacterium tuberculosis in incomplete Freund's adjuvant at the base of the tail.

  • Treatment Groups:

    • Naive Control

    • Adjuvant Control

    • Adjuvant + this compound (various doses)

    • Adjuvant + Positive Control (e.g., Methotrexate)

  • Drug Administration: Begin treatment with this compound at the first signs of arthritis or prophylactically.

  • Efficacy Endpoints:

    • Clinical Scoring: Monitor and score paw swelling and arthritis severity.

    • Histopathology: Examine joint tissues for inflammation, cartilage destruction, and bone erosion.

    • Cytokine Profiling: Measure serum and joint levels of pro-inflammatory cytokines (e.g., IL-6, IL-17, TNF-α) and anti-inflammatory cytokines (e.g., IL-10).[10]

    • Bone Resorption Markers: Analyze the RANKL/OPG ratio in joint tissues.[10][11]

Quantitative Data Summary:

Treatment GroupArthritis Score (mean ± SEM)Paw Swelling (mm)Serum IL-17 (pg/mL)Joint RANKL/OPG Ratio
Naive Control
Adjuvant Control
Adjuvant + this compound (Low Dose)
Adjuvant + this compound (High Dose)
Adjuvant + Methotrexate

Note: This table should be populated with experimental data.

Signaling Pathway:

Arthritis_Inflammation_Pathway Antigen Autoantigen/ Adjuvant APC Antigen Presenting Cell Antigen->APC Th17 Th17 Cells APC->Th17 differentiation IL17 IL-17 Th17->IL17 Synoviocytes Synoviocytes IL17->Synoviocytes activation ProInflammatory Pro-inflammatory Mediators (TNF-α, IL-6, RANKL) Synoviocytes->ProInflammatory Inflammation Joint Inflammation & Damage ProInflammatory->Inflammation This compound This compound (Pristimerin) This compound->Th17 inhibition of differentiation This compound->ProInflammatory inhibition of production

Caption: Key inflammatory pathways in autoimmune arthritis.

References

Application Notes and Protocols: Molecular Docking of Cabralealactone with COX-2 and TNF-α

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the in silico molecular docking of Cabralealactone with Cyclooxygenase-2 (COX-2) and Tumor Necrosis Factor-alpha (TNF-α). This document is intended to guide researchers in replicating and expanding upon existing studies that suggest this compound as a potential anti-inflammatory agent.[1][2][3]

Introduction

This compound, a natural compound, has been investigated for its potential anti-inflammatory properties through its interaction with key inflammatory mediators, COX-2 and TNF-α.[1][2][3] Molecular docking studies are crucial computational techniques used to predict the binding affinity and interaction patterns of a ligand (in this case, this compound) with a target protein. Understanding these interactions at a molecular level is fundamental in drug discovery and development for elucidating the mechanism of action and optimizing lead compounds.

This document provides quantitative data from in silico studies, detailed experimental protocols for molecular docking and molecular dynamics simulations, and visual representations of the relevant signaling pathways and experimental workflows.

Data Presentation

The following tables summarize the quantitative data from the molecular docking of this compound and other related compounds with COX-2 and TNF-α.

Table 1: Molecular Docking Energies

CompoundTarget ProteinBinding Energy (kcal/mol)
This compound COX-2 -6.8 [3]
This compound TNF-α -7.4 [2]
SolasodineCOX-2-7.9[3]
SolasodineTNF-α-8.1[2]
SalvadorinCOX-2-9.8[3]
SalvadorinTNF-α-11.4[2]

Table 2: Predicted Drug-Likeness Properties of this compound

PropertyValue
Mass552.70
Hydrogen Bond Acceptors3
Hydrogen Bond Donors0
Rotatable Bonds1

Experimental Protocols

This section details the methodologies for performing molecular docking and molecular dynamics simulations of this compound with COX-2 and TNF-α.

Protocol 1: Molecular Docking

This protocol is based on the methodologies reported for the in silico analysis of this compound.[3]

1. Software and Tools:

  • Molecular Docking Software: AutoDock Vina

  • Visualization Software: PyMOL or Discovery Studio

  • Ligand and Protein Preparation: AutoDock Tools (ADT)

2. Protein Preparation: a. Since the crystal structures for rat COX-2 and TNF-α are not available in the Protein Data Bank (PDB), homology modeling is required.[3] b. For rat COX-2, the murine COX-2 structure (PDB ID: 4FM5) can be used as a template.[3] c. For rat TNF-α, the murine TNF-α structure (PDB ID: 2TNF) can be used as a template.[3] d. Use a homology modeling server like SWISS-MODEL to generate the 3D structures of the rat proteins. e. Prepare the protein structures for docking using AutoDock Tools: i. Remove water molecules and any co-crystallized ligands. ii. Add polar hydrogen atoms. iii. Assign Kollman charges. iv. Save the prepared protein in the PDBQT file format.

3. Ligand Preparation: a. Obtain the 3D structure of this compound from a chemical database like PubChem (CID 44421647). b. Use AutoDock Tools to: i. Detect the rotatable bonds. ii. Assign Gasteiger charges. iii. Save the prepared ligand in the PDBQT file format.

4. Grid Box Generation: a. Identify the active site of the target proteins. This can be done by referring to literature that identifies the key binding residues of known inhibitors. b. For COX-2, the active site is a hydrophobic channel. Key residues include Arg120, Tyr355, and Ser530. c. For TNF-α, the binding interface for small molecules is often at the junction of the trimer subunits. d. Set the grid box to encompass the entire active site. Based on the reference study, a grid box with dimensions of 30Å x 30Å x 30Å is recommended.[3] e. The center of the grid box should be positioned at the geometric center of the identified active site residues.

5. Docking Simulation: a. Use AutoDock Vina to perform the docking. b. The configuration file for Vina should specify the paths to the prepared protein and ligand PDBQT files, and the coordinates of the grid box center and its dimensions. c. Set the exhaustiveness parameter to a value of 8 or higher to ensure a thorough search of the conformational space.

6. Analysis of Results: a. Analyze the output from AutoDock Vina, which will provide the binding energy (in kcal/mol) for the best binding poses. b. Visualize the docked poses using PyMOL or Discovery Studio to examine the interactions between this compound and the protein's active site residues, such as hydrogen bonds and hydrophobic interactions.

Protocol 2: Molecular Dynamics (MD) Simulation

This protocol provides a general workflow for performing MD simulations to assess the stability of the protein-ligand complex, based on standard practices using the AMBER software package.[1][4][5]

1. Software and Tools:

  • MD Simulation Package: AMBER (e.g., AMBER18 or later)

  • Force Fields:

    • Protein: ff14SB[1][4]

    • Ligand: General Amber Force Field (GAFF)[1]

  • Water Model: TIP3P[1][4]

2. System Preparation: a. Use the best-docked pose of the this compound-protein complex from the molecular docking study as the starting structure. b. Use the tleap module in AMBER to: i. Load the ff14SB and GAFF force fields. ii. Load the protein and ligand PDB files. iii. Solvate the complex in a cubic or octahedral box of TIP3P water molecules, ensuring a minimum distance of 10 Å between the protein and the box edges. iv. Add counter-ions (e.g., Na+ or Cl-) to neutralize the system.

3. Energy Minimization: a. Perform an initial energy minimization of the system to remove any steric clashes. This is typically done in two stages: i. Minimize the positions of water molecules and ions, keeping the protein and ligand restrained. ii. Minimize the entire system without restraints.

4. Equilibration: a. Gradually heat the system from 0 K to the desired simulation temperature (e.g., 300 K) under constant volume (NVT) conditions. This is typically done over a period of 100-200 ps. b. Equilibrate the system at the desired temperature and pressure (e.g., 1 atm) under constant pressure (NPT) conditions for a longer period (e.g., 1-5 ns) to ensure the system is stable.

5. Production Run: a. Run the production MD simulation for a sufficient length of time (e.g., 50-100 ns) under NPT conditions. Save the trajectory data at regular intervals (e.g., every 10 ps).

6. Analysis: a. Analyze the MD trajectory to assess the stability of the protein-ligand complex. Common analyses include: i. Root Mean Square Deviation (RMSD): To monitor the conformational stability of the protein and the ligand over time. ii. Root Mean Square Fluctuation (RMSF): To identify the flexibility of different regions of the protein. iii. Hydrogen Bond Analysis: To determine the occupancy of hydrogen bonds between the ligand and the protein throughout the simulation.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the inflammatory signaling pathways of COX-2 and TNF-α, and the general workflow for the in silico experiments described.

COX2_Pathway stimuli Inflammatory Stimuli (e.g., Cytokines, LPS) pla2 Phospholipase A2 (cPLA2) stimuli->pla2 Activates membrane Cell Membrane aa Arachidonic Acid pla2->aa Releases from membrane lipids cox2 COX-2 aa->cox2 Substrate pgh2 Prostaglandin H2 (PGH2) cox2->pgh2 Catalyzes pgs Prostaglandin Synthases pgh2->pgs prostaglandins Prostaglandins (e.g., PGE2) pgs->prostaglandins inflammation Inflammation (Pain, Fever, Swelling) prostaglandins->inflammation Mediates This compound This compound This compound->cox2 Inhibits

Caption: COX-2 inflammatory signaling pathway.

TNF_Alpha_Pathway tnfa TNF-α tnfr1 TNFR1 tnfa->tnfr1 Binds tradd TRADD tnfr1->tradd Recruits traf2 TRAF2 tradd->traf2 rip1 RIP1 tradd->rip1 ikk IKK Complex traf2->ikk Activates rip1->ikk ikb IκB ikk->ikb Phosphorylates (leading to degradation) nfkb NF-κB nucleus Nucleus nfkb->nucleus Translocates to gene_expression Pro-inflammatory Gene Expression (e.g., COX-2, IL-6) nfkb->gene_expression Induces inflammation Inflammation gene_expression->inflammation Promotes This compound This compound This compound->tnfa Inhibits

Caption: TNF-α signaling pathway leading to inflammation.

Docking_Workflow start Start protein_prep Protein Preparation (Homology Modeling, Add H, Charges) start->protein_prep ligand_prep Ligand Preparation (3D Structure, Assign Charges) start->ligand_prep grid_gen Grid Box Generation (Define Active Site) protein_prep->grid_gen docking Molecular Docking (AutoDock Vina) ligand_prep->docking grid_gen->docking analysis Analysis of Results (Binding Energy, Interactions) docking->analysis md_sim Molecular Dynamics Simulation (AMBER) analysis->md_sim Best Pose md_analysis MD Trajectory Analysis (RMSD, Stability) md_sim->md_analysis end End md_analysis->end

Caption: In silico workflow for molecular docking and MD simulation.

References

Troubleshooting & Optimization

Technical Support Center: Cabralealactone Extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of Cabralealactone from Cabralea canjerana.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its plant source?

This compound is a tetracyclic triterpenoid with the chemical formula C₂₇H₄₂O₃. It is a secondary metabolite found in the plant species Cabralea canjerana, a tree belonging to the Meliaceae family.

Q2: Which parts of the Cabralea canjerana plant are typically used for this compound extraction?

While various parts of the plant contain secondary metabolites, the seeds and fruits of Cabralea canjerana are often reported as sources for the isolation of triterpenoids and limonoids, including compounds structurally related to this compound.

Q3: What are the common solvents used for the initial extraction of triterpenoids from Cabralea canjerana?

Commonly used solvents for the extraction of triterpenoids from Cabralea canjerana and other Meliaceae species include ethanol, methanol, and ethyl acetate. The choice of solvent will depend on the polarity of the target compound and the desired selectivity of the extraction.

Q4: What purification techniques are suitable for isolating this compound?

Column chromatography is a widely used technique for the purification of triterpenoids from crude plant extracts.[1] A common approach involves using a silica gel stationary phase and eluting with a gradient of solvents with increasing polarity, such as hexane, ethyl acetate, and methanol, to separate compounds based on their affinity for the stationary phase.

Q5: How can I quantify the amount of this compound in my extract?

High-Performance Liquid Chromatography (HPLC) is a suitable method for the quantitative analysis of this compound. A reversed-phase C18 column is typically used for the separation of triterpenoids. The mobile phase composition and detection wavelength would need to be optimized for this compound.

Troubleshooting Guide: Low Yield in this compound Extraction

Low yield is a common challenge in natural product extraction. This guide addresses potential causes and solutions for overcoming low yields of this compound.

Problem Potential Cause Recommended Solution
Low Yield of Crude Extract Improper Plant Material Preparation: Insufficient drying can lead to enzymatic degradation of the target compound. Inadequate grinding reduces the surface area for solvent penetration.Ensure the plant material (seeds, fruits, etc.) is thoroughly dried in a well-ventilated area or a low-temperature oven to prevent degradation. Grind the dried material into a fine powder to maximize the surface area for extraction.
Inappropriate Solvent Choice: The solvent may not have the optimal polarity to efficiently dissolve this compound.Experiment with a range of solvents with varying polarities (e.g., hexane, ethyl acetate, ethanol, methanol, and mixtures thereof) to identify the most effective solvent for this compound extraction.
Insufficient Extraction Time or Temperature: The extraction process may not be long enough or at a suitable temperature to allow for complete solubilization of this compound.Optimize the extraction time and temperature. For maceration, increase the soaking time with regular agitation. For methods like Soxhlet extraction, ensure a sufficient number of extraction cycles. Be cautious with temperature, as excessive heat can lead to the degradation of thermolabile compounds.
Poor Solvent-to-Solid Ratio: An insufficient volume of solvent may not be adequate to dissolve all the available this compound from the plant matrix.Increase the solvent-to-solid ratio to ensure complete saturation of the plant material and efficient dissolution of the target compound.
Loss of Compound During aponification Compound Degradation: this compound, being a lactone, may be susceptible to hydrolysis under certain pH and temperature conditions.Avoid harsh pH conditions during extraction and purification. If possible, conduct extractions at neutral pH and moderate temperatures. Store extracts and purified fractions at low temperatures to minimize degradation.
Low Purity of Isolated this compound Inefficient Chromatographic Separation: The chosen solvent system for column chromatography may not be providing adequate separation of this compound from other co-extracted compounds.Optimize the mobile phase for column chromatography by testing different solvent combinations and gradients. Thin Layer Chromatography (TLC) can be used to quickly screen for the best solvent system before scaling up to a column.
Co-elution of Structurally Similar Compounds: Other triterpenoids or lipids present in the extract may have similar polarities to this compound, leading to co-elution.Employ multiple chromatographic steps for purification. For example, an initial separation on silica gel could be followed by further purification on a different stationary phase (e.g., Sephadex) or by using preparative HPLC.

Data Presentation

The following table provides an illustrative example of how to present quantitative data for this compound extraction. Note: The following data is hypothetical and for demonstration purposes only, as specific yield data for this compound under varying conditions was not available in the search results.

Extraction Method Solvent Temperature (°C) Extraction Time (h) This compound Yield (mg/g of dry plant material)
MacerationEthanol25481.2 ± 0.2
MacerationEthyl Acetate25481.8 ± 0.3
SoxhletEthanol78122.5 ± 0.4
SoxhletEthyl Acetate77123.1 ± 0.3
Ultrasound-AssistedEthanol4013.5 ± 0.2
Ultrasound-AssistedEthyl Acetate4014.2 ± 0.4

Experimental Protocols

General Protocol for Extraction of Triterpenoids from Cabralea canjerana Seeds

This protocol provides a general procedure for the extraction and initial fractionation of triterpenoids from Cabralea canjerana seeds.

  • Plant Material Preparation:

    • Collect mature and healthy seeds of Cabralea canjerana.

    • Air-dry the seeds in a well-ventilated area until a constant weight is achieved.

    • Grind the dried seeds into a fine powder using a mechanical grinder.

  • Solvent Extraction:

    • Weigh 100 g of the powdered seed material.

    • Perform a sequential extraction with solvents of increasing polarity. Start with a non-polar solvent like hexane to remove lipids, followed by a medium-polarity solvent like ethyl acetate, and finally a polar solvent like methanol.

    • For each solvent, macerate the plant material for 48 hours with occasional stirring, or perform Soxhlet extraction for 12-24 hours.

    • After each extraction step, filter the mixture and collect the filtrate.

    • Concentrate the filtrates under reduced pressure using a rotary evaporator to obtain the crude extracts.

  • Column Chromatography Purification:

    • Prepare a silica gel column (e.g., 60-120 mesh).

    • Dissolve the ethyl acetate crude extract (which is likely to contain this compound) in a minimal amount of a suitable solvent (e.g., dichloromethane).

    • Load the dissolved extract onto the column.

    • Elute the column with a gradient of solvents, starting with a non-polar solvent system (e.g., hexane:ethyl acetate 9:1) and gradually increasing the polarity (e.g., increasing the proportion of ethyl acetate, followed by the addition of methanol).

    • Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

    • Combine fractions containing the compound of interest (based on TLC analysis) and concentrate them to yield the purified this compound.

Hypothetical HPLC Method for Quantitative Analysis of this compound

Note: This is a hypothetical method and requires validation for accurate quantification.

  • Instrument: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 80:20 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm (as triterpenoids often lack a strong chromophore, low UV wavelengths are typically used).

  • Injection Volume: 20 µL.

  • Standard Preparation: Prepare a stock solution of purified this compound of known concentration in the mobile phase. Create a series of dilutions to generate a calibration curve.

  • Sample Preparation: Dissolve a known weight of the crude extract or purified fraction in the mobile phase, filter through a 0.45 µm syringe filter, and inject into the HPLC system.

  • Quantification: Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve generated from the standards.

Visualizations

experimental_workflow plant_material Cabralea canjerana Seeds drying Drying plant_material->drying grinding Grinding drying->grinding extraction Solvent Extraction (e.g., Ethyl Acetate) grinding->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporation) filtration->concentration crude_extract Crude Extract concentration->crude_extract column_chromatography Column Chromatography (Silica Gel) crude_extract->column_chromatography fraction_collection Fraction Collection column_chromatography->fraction_collection tlc_analysis TLC Analysis fraction_collection->tlc_analysis pooling Pooling of Fractions tlc_analysis->pooling final_concentration Final Concentration pooling->final_concentration pure_this compound Purified this compound final_concentration->pure_this compound hplc_analysis HPLC Analysis pure_this compound->hplc_analysis troubleshooting_low_yield cluster_extraction Extraction Issues cluster_purification Purification Issues low_yield Low this compound Yield improper_prep Improper Plant Material Preparation low_yield->improper_prep wrong_solvent Inappropriate Solvent low_yield->wrong_solvent bad_conditions Suboptimal Time/ Temperature low_yield->bad_conditions poor_ratio Poor Solvent/ Solid Ratio low_yield->poor_ratio degradation Compound Degradation low_yield->degradation poor_separation Inefficient Separation low_yield->poor_separation

References

Technical Support Center: Optimizing HPLC Separation of Cabralealactone Isomers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the optimization of High-Performance Liquid Chromatography (HPLC) separation of Cabralealactone isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the first steps in developing a separation method for this compound isomers?

A1: The initial and most critical step is to conduct a thorough screening of both stationary and mobile phases. Since this compound is a tetracyclic triterpenoid, a logical starting point involves testing both normal-phase and reversed-phase chromatography. It is recommended to begin with a scouting gradient to determine the approximate elution conditions.

Q2: Which type of HPLC column is most suitable for separating steroid and triterpenoid isomers?

A2: There is no single "best" column, as the choice is highly dependent on the specific isomers. However, for structurally similar compounds, both reversed-phase columns like C18 and biphenyl, as well as normal-phase columns such as silica gel, have proven effective. Polysaccharide-based chiral stationary phases (CSPs) are particularly useful for separating enantiomers. It is advisable to screen a variety of columns with different selectivities.

Q3: My this compound isomers are co-eluting or have very poor resolution. What should I do?

A3: Poor resolution is a common issue. Here are several strategies to improve it:

  • Optimize the Mobile Phase: In reversed-phase HPLC, systematically vary the organic modifier (e.g., acetonitrile vs. methanol) and the aqueous component's pH and buffer concentration. For normal-phase HPLC, adjust the ratio of non-polar and polar solvents. The addition of modifiers like cyclodextrins can sometimes enhance separation of isomers.

  • Change the Stationary Phase: If mobile phase optimization is insufficient, a different column chemistry is necessary. If you are using a C18 column, consider a biphenyl column for different selectivity, or switch to a normal-phase column. For enantiomers, a chiral stationary phase is required.

  • Adjust the Temperature: Temperature can significantly impact selectivity. Try running the separation at both lower and higher temperatures than ambient to see if resolution improves.

  • Reduce the Flow Rate: A lower flow rate can increase column efficiency and may improve resolution, although it will also increase the run time.

Q4: I am observing peak tailing with my this compound isomer peaks. What are the potential causes and solutions?

A4: Peak tailing can be caused by several factors:

  • Secondary Interactions: Silanol groups on the silica backbone of the stationary phase can interact with polar functional groups on the analyte. To mitigate this, add a competitive base (e.g., a small amount of triethylamine) to the mobile phase in normal-phase chromatography, or use a base-deactivated column. In reversed-phase, ensure the mobile phase pH is appropriate to suppress the ionization of the analyte.

  • Column Overload: Injecting too much sample can lead to peak distortion. Try reducing the injection volume or the sample concentration.

  • Column Contamination or Degradation: If the column is old or has been exposed to harsh conditions, its performance may decline. Try cleaning the column according to the manufacturer's instructions or replace it if necessary.

Q5: My retention times are drifting from one injection to the next. How can I improve reproducibility?

A5: Retention time variability can be frustrating. Here are some common causes and fixes:

  • Inadequate Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting a sequence of injections. This is particularly important when changing mobile phases or after the system has been idle.

  • Mobile Phase Instability: Prepare fresh mobile phase daily, as its composition can change over time due to evaporation of the more volatile components. Ensure the mobile phase is well-mixed and degassed.

  • Temperature Fluctuations: Use a column oven to maintain a constant temperature. Even small changes in ambient temperature can affect retention times.

  • Pump Issues: Inconsistent flow from the pump can cause retention time drift. Check for leaks and ensure the pump is properly primed and maintained.

Troubleshooting Guides

Problem: Poor Resolution of Diastereomers
Potential Cause Troubleshooting Step Expected Outcome
Inadequate Mobile Phase Selectivity Systematically alter the organic modifier (e.g., from acetonitrile to methanol in reversed-phase). Adjust the mobile phase composition in small increments.Improved separation due to different interactions between the isomers and the mobile/stationary phases.
Suboptimal Stationary Phase Screen columns with different stationary phases (e.g., C18, Biphenyl, Cyano, Silica).Identification of a stationary phase that provides better selectivity for the diastereomers.
Temperature Not Optimized Run the separation at different temperatures (e.g., 25°C, 40°C, 60°C).Temperature can alter the thermodynamics of the separation, potentially increasing the resolution factor.
Flow Rate Too High Reduce the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min).Increased efficiency and potentially better resolution, at the cost of longer analysis time.
Problem: No Separation of Enantiomers
Potential Cause Troubleshooting Step Expected Outcome
Achiral Separation System Use a Chiral Stationary Phase (CSP). Common choices include polysaccharide-based (e.g., cellulose or amylose derivatives) or macrocyclic glycopeptide-based columns.Enantiomers will interact differently with the chiral selector, leading to different retention times and separation.
Inappropriate Mobile Phase for CSP Consult the CSP manufacturer's guidelines for recommended mobile phases. Screen different modes (normal-phase, reversed-phase, polar organic).The choice of mobile phase is crucial for enabling the chiral recognition mechanism of the CSP.
Suboptimal Temperature Optimize the column temperature. Lower temperatures often enhance enantioselectivity.Improved resolution between the enantiomeric peaks.

Experimental Protocols

Protocol 1: Initial Screening of Columns and Mobile Phases for this compound Diastereomer Separation
  • Column Selection:

    • Reversed-Phase: C18 (e.g., 4.6 x 150 mm, 5 µm), Biphenyl (e.g., 4.6 x 150 mm, 5 µm)

    • Normal-Phase: Silica (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase Screening (Reversed-Phase):

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: Acetonitrile or Methanol

    • Gradient: 50-100% B over 20 minutes

    • Flow Rate: 1.0 mL/min

    • Detection: UV at an appropriate wavelength for this compound (e.g., 210 nm, or determined by UV scan)

    • Temperature: 30°C

  • Mobile Phase Screening (Normal-Phase):

    • Mobile Phase A: Hexane or Heptane

    • Mobile Phase B: Isopropanol or Ethanol

    • Gradient: 1-20% B over 20 minutes

    • Flow Rate: 1.0 mL/min

    • Detection: UV at an appropriate wavelength

    • Temperature: 30°C

  • Evaluation: Analyze the chromatograms for any signs of separation. Select the column and mobile phase system that shows the best initial resolution for further optimization.

Visualizations

experimental_workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Validation & Analysis start Prepare this compound Isomer Mixture screen_rp Screen Reversed-Phase (C18, Biphenyl) start->screen_rp screen_np Screen Normal-Phase (Silica) start->screen_np eval_1 Evaluate Initial Separation screen_rp->eval_1 screen_np->eval_1 optimize_mp Optimize Mobile Phase (Solvent ratio, pH, Additives) eval_1->optimize_mp Promising result optimize_temp Optimize Temperature optimize_mp->optimize_temp optimize_flow Optimize Flow Rate optimize_temp->optimize_flow eval_2 Sufficient Resolution? optimize_flow->eval_2 eval_2->screen_rp No, try new conditions validate Method Validation (Robustness, Reproducibility) eval_2->validate Yes analyze Analyze Samples validate->analyze troubleshooting_resolution cluster_solutions Potential Solutions cluster_outcomes Expected Outcomes problem Poor or No Resolution of Isomers sol_mp Optimize Mobile Phase (Gradient, Solvent Type, pH) problem->sol_mp sol_sp Change Stationary Phase (Different Column Chemistry) problem->sol_sp sol_temp Adjust Temperature problem->sol_temp sol_flow Decrease Flow Rate problem->sol_flow sol_chiral Use Chiral Stationary Phase (for Enantiomers) problem->sol_chiral out_mp Improved Selectivity sol_mp->out_mp out_sp Altered Retention & Selectivity sol_sp->out_sp out_temp Enhanced Resolution sol_temp->out_temp out_flow Increased Efficiency sol_flow->out_flow out_chiral Enantiomeric Separation sol_chiral->out_chiral

Troubleshooting Cabralealactone instability in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with Cabralealactone. The following information is designed to help you anticipate and troubleshoot potential stability issues, ensuring the integrity and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: My experimental results with this compound are inconsistent. Could the compound be degrading in solution?

A1: Yes, inconsistent results are a common indicator of compound instability. This compound is a tetracyclic triterpenoid containing a gamma-lactone functional group. Lactones are susceptible to hydrolysis, which is the cleavage of the ester bond in the lactone ring, especially under certain conditions. This degradation would lead to a decrease in the concentration of the active compound over time, affecting experimental outcomes.

Q2: What is the primary degradation pathway for this compound?

A2: The most probable degradation pathway for this compound is the hydrolysis of its gamma-lactone ring. This reaction involves the addition of a water molecule across the ester bond, resulting in the formation of a corresponding hydroxy carboxylic acid. This process can be catalyzed by acidic or basic conditions.

Q3: What factors can influence the stability of this compound in my experiments?

A3: Several factors can impact the stability of this compound in solution:

  • pH: Both acidic and basic conditions can catalyze the hydrolysis of the lactone ring. Neutral or slightly acidic pH is generally preferred for the stability of many lactones.

  • Temperature: Higher temperatures can accelerate the rate of hydrolysis.[1] Storing solutions at lower temperatures is advisable.

  • Solvent: The type of solvent used can affect stability. Protic solvents, especially water, can participate directly in the hydrolysis reaction. While organic solvents might be necessary for initial solubilization, the presence of residual water can be a factor.

  • Light: While not specifically documented for this compound, many complex organic molecules are sensitive to light, which can induce photochemical degradation. It is a good practice to protect solutions from light.

  • Enzymes: If working with biological matrices (e.g., cell lysates, plasma), esterases present in the sample can enzymatically hydrolyze the lactone ring.

Q4: How can I detect if my this compound solution has degraded?

A4: Degradation can be monitored using various analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): This is a common method for assessing the purity of a compound.[2][3][4] The appearance of new peaks or a decrease in the area of the main this compound peak over time would indicate degradation.

  • Thin-Layer Chromatography (TLC): A simpler chromatographic technique that can qualitatively show the appearance of degradation products (new spots).[3]

  • Mass Spectrometry (MS): Can be used to identify the molecular weights of potential degradation products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can provide structural information on the degradation products, confirming the opening of the lactone ring.

Q5: What are the recommended storage conditions for this compound?

A5: To ensure maximum stability, this compound should be stored under the following conditions:

  • Solid Form: Store as a dry solid in a tightly sealed container at -20°C or below, protected from light and moisture.

  • In Solution: If a stock solution is necessary, prepare it in a dry, aprotic solvent (e.g., anhydrous DMSO or ethanol). Aliquot the solution into small, single-use vials to avoid repeated freeze-thaw cycles and store at -80°C. Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture into the solution.

Troubleshooting Guide: this compound Instability

If you suspect this compound degradation is affecting your experiments, use the following guide to troubleshoot the issue.

Observation Potential Cause Recommended Action
Decreased biological activity in older solutions compared to freshly prepared ones.Hydrolysis of the lactone ring.Prepare fresh solutions of this compound for each experiment. If using a stock solution, perform a quick quality control check (e.g., by TLC or HPLC) to confirm its integrity.
Appearance of new peaks in HPLC chromatograms or new spots on TLC plates over time.Formation of degradation products.Optimize your experimental buffer system to maintain a neutral or slightly acidic pH. Avoid strongly acidic or basic conditions.
Inconsistent results between experimental replicates.Instability under experimental conditions.Minimize the incubation time of this compound in aqueous/protic solutions. If long incubation times are necessary, consider conducting a time-course experiment to assess the stability of this compound under your specific experimental conditions.
Loss of compound when working with biological samples.Enzymatic degradation by esterases.If possible, use purified enzyme systems or add esterase inhibitors to your biological matrix. Note that inhibitors may interfere with your primary experiment.

Quantitative Data Summary

Table 1: Stability of Gamma-Valerolactone (GVL) in Water at Different Temperatures

Temperature (°C)Observation
Up to 60Stable for several weeks.[1][5]
100Reaches equilibrium with its hydrolysis product (4-hydroxyvaleric acid) in a few days.[5][6]
150Dry GVL is stable for several weeks.[1][5]

Table 2: Effect of pH on Gamma-Valerolactone (GVL) Stability in Aqueous Solutions

ConditionObservation
Acidic (HCl or H2SO4)Catalyzes ring-opening even at room temperature, leading to an equilibrium with 4-hydroxyvaleric acid.[5][6]
Basic (NaOH or NH4OH)Catalyzes the reversible ring-opening to form the corresponding salt of 4-hydroxyvalerate or 4-hydroxyvaleramide.[5][6]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol is designed to intentionally degrade this compound to identify potential degradation products and assess its stability under various stress conditions.

Materials:

  • This compound

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (0.1 M)

  • Sodium hydroxide (0.1 M)

  • Hydrogen peroxide (3%)

  • HPLC system with a suitable C18 column

  • pH meter

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Acidic Degradation: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at room temperature and 60°C. Take aliquots at different time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the aliquots with 0.1 M NaOH before HPLC analysis.

  • Basic Degradation: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at room temperature. Take aliquots at different time points and neutralize with 0.1 M HCl before HPLC analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H2O2. Incubate at room temperature, protected from light. Take aliquots at different time points for HPLC analysis.

  • Thermal Degradation: Place a solid sample of this compound and an aliquot of the stock solution in an oven at 60°C. Analyze at various time points.

  • Photodegradation: Expose an aliquot of the stock solution to UV light (e.g., in a photostability chamber). Keep a control sample wrapped in aluminum foil at the same temperature. Analyze both samples at different time points.

  • Analysis: Analyze all samples by HPLC. Monitor for the appearance of new peaks and the decrease in the peak area of this compound.

Protocol 2: Assessing this compound Stability in an Experimental Buffer

This protocol helps determine the stability of this compound under your specific experimental conditions.

Materials:

  • This compound stock solution (in an appropriate organic solvent)

  • Your experimental buffer

  • HPLC system

Methodology:

  • Spike your experimental buffer with this compound to the final working concentration.

  • Incubate the solution under the same conditions as your experiment (e.g., temperature, light).

  • Take aliquots at various time points throughout the duration of your planned experiment (e.g., 0, 1, 2, 4, 8, 24 hours).

  • Immediately analyze the aliquots by HPLC to quantify the remaining this compound.

  • Plot the concentration of this compound versus time to determine its stability profile in your experimental setup.

Visualizations

Hydrolysis_Pathway This compound This compound (gamma-lactone) TransitionState Tetrahedral Intermediate This compound->TransitionState + H2O (Acid/Base Catalysis) HydrolyzedProduct Hydroxy Carboxylic Acid (Inactive form) TransitionState->HydrolyzedProduct Ring Opening

Caption: Hydrolysis degradation pathway of this compound.

Troubleshooting_Workflow Start Inconsistent Experimental Results Check1 Is the this compound solution fresh? Start->Check1 Action1 Prepare fresh solution for each experiment. Check1->Action1 No Check2 Are the experimental conditions (pH, temperature) optimal? Check1->Check2 Yes Action1->Check2 Action2 Adjust pH to neutral/slightly acidic. Maintain low temperature. Check2->Action2 No Check3 Is the compound stable in the chosen solvent over time? Check2->Check3 Yes Action2->Check3 Action3 Perform a time-course stability study in the experimental buffer. Check3->Action3 No End Consistent Results Check3->End Yes Action3->End

Caption: Troubleshooting workflow for this compound instability.

References

Technical Support Center: Enhancing Cabralealactone NMR Signal Resolution

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Cabralealactone and similar tetracyclic triterpenoids. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges in acquiring high-resolution NMR spectra, a critical step in the structural elucidation and analysis of this complex natural product.

Frequently Asked Questions (FAQs)

Q1: Why are the proton NMR signals of my this compound sample broad and poorly resolved?

A1: Broad NMR signals are a common issue that can arise from several factors:

  • Sample Concentration: Highly concentrated samples can lead to increased viscosity, which in turn causes line broadening. Aim for an optimal concentration of 1-10 mg for ¹H NMR and 10-50 mg for ¹³C NMR in approximately 0.6-0.7 mL of deuterated solvent.[1]

  • Poor Shimming: The homogeneity of the magnetic field (shimming) is crucial for obtaining sharp signals. Automated shimming routines are a good starting point, but manual adjustment of first- and second-order shims may be necessary for optimal resolution.

  • Presence of Paramagnetic Impurities: Even trace amounts of paramagnetic metals can cause significant line broadening. Ensure all glassware is scrupulously clean and consider using a chelating agent like EDTA if metal contamination is suspected.

  • Incomplete Dissolution: Undissolved particulate matter in the NMR tube will disrupt the magnetic field homogeneity. Always filter your sample into the NMR tube through a pipette with a glass wool plug.[2]

Q2: I'm observing overlapping signals in the aliphatic region of my this compound ¹H NMR spectrum. How can I resolve these?

A2: Signal overlap is a frequent challenge with complex molecules like triterpenoids. Here are several strategies to address this:

  • Higher Magnetic Field: If accessible, using a spectrometer with a higher magnetic field strength (e.g., 700 MHz or higher) will increase the chemical shift dispersion, spreading out the signals and reducing overlap.[3]

  • Solvent Change: Changing the deuterated solvent can alter the chemical shifts of your compound. For instance, switching from chloroform-d (CDCl₃) to benzene-d₆ (C₆D₆) can induce aromatic solvent-induced shifts (ASIS) that may resolve overlapping resonances.[4]

  • Two-Dimensional (2D) NMR: 2D NMR techniques are powerful tools for resolving overlap. An HSQC experiment, for example, disperses proton signals based on the chemical shift of the carbon they are attached to, often resolving protons that overlap in the 1D spectrum.[5]

  • Advanced 1D Methods: Techniques like selective 1D NOESY or TOCSY can be used to irradiate a specific, resolved proton and observe correlations to other protons, even those in crowded regions.

Q3: How can I confirm the connectivity of the carbon skeleton in this compound when I have signal overlap?

A3: Two-dimensional NMR experiments are essential for unambiguously determining the carbon framework:

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. It is the primary method for establishing proton-proton connectivities within spin systems.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to, providing a map of all C-H bonds.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is a key experiment for determining the overall carbon skeleton. It reveals correlations between protons and carbons that are two or three bonds away, allowing you to connect different spin systems and identify quaternary carbons.[6]

Troubleshooting Guides

Issue 1: Low Signal-to-Noise Ratio (S/N)
Potential Cause Troubleshooting Step Expected Outcome
Insufficient Sample Increase the amount of this compound in your sample.A stronger signal that is more easily distinguished from the baseline noise.
Incorrect Pulse Width Calibrate the 90° pulse width for your specific sample and probe.Ensures maximum signal intensity for each scan.
Suboptimal Number of Scans Increase the number of scans (transients).The signal-to-noise ratio increases with the square root of the number of scans.
Incorrect Relaxation Delay Set the relaxation delay (d1) to at least 1.5 times the longest T₁ of interest. For quantitative results, use 5 times T₁.Allows for complete relaxation of the protons, leading to accurate signal integration and improved S/N.
Issue 2: Poor Resolution and Line Shape
Potential Cause Troubleshooting Step Expected Outcome
Poor Magnetic Field Homogeneity Re-shim the spectrometer, paying close attention to Z1, Z2, X, and Y shims.Sharper, more symmetrical peaks.
Sample Not at Thermal Equilibrium Allow the sample to sit in the magnet for 5-10 minutes before acquiring data.Minimizes temperature gradients within the sample that can degrade resolution.
Inappropriate Apodization Process the FID with a different window function, such as a Gaussian or sine-bell function.Can improve resolution at the expense of S/N, or vice versa. Experiment to find the best balance.
Presence of Solid Particles Re-prepare the sample, ensuring it is filtered into a clean NMR tube.[2]Removal of particulates leads to a more homogeneous magnetic field and sharper lines.

Quantitative Data for this compound (Dammarane-type Triterpenoid)

The following tables provide typical ¹H and ¹³C NMR chemical shift ranges for the core structure of this compound, a dammarane-type triterpenoid. Actual values may vary slightly depending on the solvent and experimental conditions.

Table 1: Expected ¹H NMR Chemical Shift Ranges for this compound Core Structure

Proton Type Typical Chemical Shift (ppm) Typical Coupling Constants (J, Hz)
Methyl Singlets (x5)0.80 - 1.20N/A
Methylene Protons (multiple)1.20 - 2.106.0 - 14.0 (geminal), 2.0 - 12.0 (vicinal)
Methine Protons (multiple)1.50 - 2.502.0 - 12.0 (vicinal)
Protons adjacent to Ketone2.20 - 2.605.0 - 13.0
Protons on Lactone Ring2.00 - 2.80 (CH₂) and 4.00 - 4.50 (CHO)5.0 - 9.0

Table 2: Expected ¹³C NMR Chemical Shift Ranges for this compound Core Structure

Carbon Type Typical Chemical Shift (ppm)
Methyl Carbons15.0 - 30.0
Methylene Carbons20.0 - 45.0
Methine Carbons40.0 - 60.0
Quaternary Carbons35.0 - 55.0
Carbonyl Carbon (Ketone)210.0 - 220.0
Carbonyl Carbon (Lactone)175.0 - 185.0
Oxygenated Carbon (Lactone)80.0 - 90.0

Experimental Protocols

Protocol 1: Standard ¹H NMR Acquisition
  • Sample Preparation: Dissolve 5-10 mg of purified this compound in 0.6 mL of CDCl₃. Filter the solution through a glass wool-plugged pipette directly into a clean, dry 5 mm NMR tube.

  • Spectrometer Setup: Insert the sample into the spectrometer and allow it to equilibrate for 5-10 minutes. Lock onto the deuterium signal of the solvent and perform an automatic shimming routine.

  • Acquisition Parameters:

    • Pulse Program: zg30 or a similar single-pulse experiment.

    • Number of Scans (ns): 16 (can be increased for dilute samples).

    • Relaxation Delay (d1): 2.0 seconds.

    • Acquisition Time (aq): 3.0-4.0 seconds for good digital resolution.

    • Spectral Width (sw): A range that encompasses all expected signals (e.g., -1 to 10 ppm).

  • Processing: Apply a Fourier transform to the FID. Phase the spectrum manually and perform a baseline correction. Reference the spectrum to the residual solvent peak (CDCl₃ at 7.26 ppm) or an internal standard like TMS (0 ppm).

Protocol 2: 2D HSQC for Resolving Overlap
  • Sample Preparation: Prepare a slightly more concentrated sample of this compound (15-30 mg in 0.6 mL of CDCl₃) to ensure adequate signal for the ¹³C dimension.

  • Spectrometer Setup: Lock and shim the sample as for a 1D experiment.

  • Acquisition Parameters:

    • Pulse Program: hsqcedetgpsisp2.2 or a similar sensitivity-enhanced, edited HSQC sequence.

    • Number of Scans (ns): 4-8 per increment.

    • Relaxation Delay (d1): 1.5 seconds.

    • Number of Increments (in F1): 256-512 to achieve good resolution in the ¹³C dimension.

    • Spectral Width (sw) in F2 (¹H): -1 to 10 ppm.

    • Spectral Width (sw) in F1 (¹³C): 0 to 100 ppm (or a range that covers all expected aliphatic carbons).

  • Processing: Process the 2D data using appropriate window functions (e.g., squared sine-bell) in both dimensions. Phase and baseline correct the spectrum. Correlated peaks will appear, with the x-axis representing the ¹H chemical shift and the y-axis representing the ¹³C chemical shift.

Visualizations

experimental_workflow Workflow for Improving this compound NMR Resolution cluster_0 Initial Analysis cluster_1 Troubleshooting cluster_2 Advanced Analysis cluster_3 Final Elucidation start Prepare Sample (5-10 mg in CDCl3) acquire_1d Acquire 1D ¹H NMR start->acquire_1d check_resolution Poor Resolution? acquire_1d->check_resolution check_overlap Signal Overlap? check_resolution->check_overlap No re_shim Re-shim / Check Sample Prep check_resolution->re_shim Yes change_solvent Change Solvent (e.g., C6D6) check_overlap->change_solvent Yes higher_field Use Higher Field Spectrometer check_overlap->higher_field Yes acquire_2d Acquire 2D NMR (COSY, HSQC, HMBC) check_overlap->acquire_2d Yes elucidate Structure Elucidation check_overlap->elucidate No re_shim->acquire_1d change_solvent->acquire_1d higher_field->acquire_1d acquire_2d->elucidate

Caption: A workflow diagram illustrating the steps to troubleshoot and improve the resolution of this compound NMR signals.

logical_relationship Logical Relationships in NMR Troubleshooting cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_output Spectral Quality Concentration Concentration Resolution Resolution Concentration->Resolution Signal_to_Noise Signal-to-Noise Concentration->Signal_to_Noise Solvent Solvent Choice Solvent->Resolution Purity Purity (No Paramagnetics) Purity->Resolution Purity->Signal_to_Noise Shimming Shimming Shimming->Resolution Field_Strength Field Strength Field_Strength->Resolution Pulse_Sequence Pulse Sequence (1D/2D) Pulse_Sequence->Resolution Pulse_Sequence->Signal_to_Noise Apodization Apodization Apodization->Resolution Apodization->Signal_to_Noise (trade-off) Baseline_Correction Baseline Correction Baseline_Correction->Resolution Resolution->Signal_to_Noise (trade-off)

Caption: A diagram showing the key factors influencing NMR spectral quality and their interdependencies.

References

Preventing degradation of Cabralealactone during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Cabralealactone during storage and experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause this compound degradation during storage?

A1: The stability of this compound, like other lactones, is primarily affected by environmental factors. Key factors that can lead to its degradation include:

  • Temperature: Elevated temperatures can accelerate the rate of chemical degradation.[1][2][3] Storing at high temperatures can lead to a significant loss of the compound's potency.

  • Humidity: Moisture in the storage environment can promote hydrolysis of the lactone ring, a common degradation pathway for this class of compounds.[1][4]

  • Light: Exposure to UV or even ambient light can induce photochemical reactions, leading to the degradation of light-sensitive compounds.[1][2][3][4]

  • Oxygen: Atmospheric oxygen can lead to oxidative degradation of the molecule.[1]

  • pH: Extreme pH conditions, particularly alkaline environments, can catalyze the hydrolysis of the ester bond in the lactone ring.[4][5]

Q2: What are the ideal storage conditions for this compound?

A2: To ensure the long-term stability of this compound, it is recommended to store it under the following conditions:

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)Slows down chemical degradation processes.[1][6]
Humidity <50% Relative HumidityMinimizes the risk of hydrolytic degradation.[1]
Light In the dark (using amber vials or in a light-proof container)Protects against photolytic degradation.[1][2]
Atmosphere Under an inert gas (e.g., Argon or Nitrogen)Prevents oxidative degradation.[1][6]
Container Tightly sealed, airtight glass vialsPrevents exposure to moisture and oxygen.[6]

Q3: How can I detect if my this compound sample has degraded?

A3: Degradation can be assessed using various analytical techniques. Common methods include:

  • Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can be used to separate and quantify this compound and its degradation products.[7][8] A decrease in the peak area of the parent compound and the appearance of new peaks are indicative of degradation.

  • Spectroscopic Methods:

    • Mass Spectrometry (MS): Can identify degradation products by their mass-to-charge ratio.[7][8]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can provide detailed structural information to identify changes in the molecule.[7]

    • UV-Visible Spectroscopy: Changes in the absorption spectrum may indicate degradation.[7]

Troubleshooting Guides

Problem 1: Loss of biological activity in my this compound sample.

Possible Cause Troubleshooting Step
Degradation due to improper storage 1. Review your storage conditions against the ideal recommendations (see FAQ 2).2. Analyze a small aliquot of your sample using HPLC to check for the presence of degradation products.3. If degradation is confirmed, procure a fresh batch of this compound and store it under the recommended conditions.
Repeated freeze-thaw cycles 1. Aliquot your this compound stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles.
Contamination 1. Ensure that all labware and solvents used are clean and of high purity.2. Filter your stock solution through a 0.22 µm filter before use.

Problem 2: Appearance of unknown peaks in my HPLC chromatogram.

Possible Cause Troubleshooting Step
Hydrolytic degradation 1. This is often indicated by the appearance of a more polar compound (earlier retention time).2. Ensure your solvents are anhydrous and store the compound in a desiccated environment.
Oxidative degradation 1. Purge your storage container and solvent with an inert gas like argon or nitrogen before sealing.
Photodegradation 1. Protect your sample from light at all times by using amber vials and working under subdued light conditions.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol is designed to intentionally degrade this compound under various stress conditions to understand its degradation pathways.

Materials:

  • This compound

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (0.1 N)

  • Sodium hydroxide (0.1 N)

  • Hydrogen peroxide (3%)

  • HPLC system with a C18 column

  • UV detector

  • pH meter

Procedure:

  • Acid Hydrolysis: Dissolve this compound in 0.1 N HCl and incubate at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve this compound in 0.1 N NaOH and incubate at room temperature for 4 hours.

  • Oxidative Degradation: Dissolve this compound in a 3% H₂O₂ solution and keep it at room temperature for 24 hours.

  • Thermal Degradation: Keep solid this compound in an oven at 80°C for 48 hours.

  • Photolytic Degradation: Expose a solution of this compound (in methanol) to direct sunlight for 48 hours.

  • Analysis: After the incubation period, neutralize the acidic and basic solutions. Analyze all samples by HPLC to observe the extent of degradation and the formation of degradation products.

Visualizations

degradation_pathway This compound This compound Hydrolysis_Product Ring-Opened Hydroxy Acid This compound->Hydrolysis_Product H₂O / H⁺ or OH⁻ Oxidation_Product Oxidized Derivatives This compound->Oxidation_Product O₂ / Light / Peroxides Photodegradation_Product Photolytic Adducts This compound->Photodegradation_Product UV Light experimental_workflow cluster_storage Storage cluster_experiment Experimentation cluster_analysis Stability Check Store_Solid Store solid at 2-8°C, dark, dry, inert gas Prepare_Stock Prepare stock solution Store_Solid->Prepare_Stock Store_Solution Store solution at -20°C or -80°C, aliquoted, dark Prepare_Stock->Store_Solution Thaw_Aliquot Thaw single-use aliquot Store_Solution->Thaw_Aliquot Run_QC Run HPLC/MS analysis Store_Solution->Run_QC Perform_Assay Perform biological assay Thaw_Aliquot->Perform_Assay Thaw_Aliquot->Run_QC Analyze_Data Analyze for degradation peaks Run_QC->Analyze_Data logical_relationship cluster_conditions Storage Conditions cluster_degradation Degradation Risk Temp Temperature High_Risk High Degradation Risk Temp->High_Risk High Low_Risk Low Degradation Risk Temp->Low_Risk Low (2-8°C) Humidity Humidity Humidity->High_Risk High Humidity->Low_Risk Low (<50% RH) Light Light Light->High_Risk Present Light->Low_Risk Absent Oxygen Oxygen Oxygen->High_Risk Present Oxygen->Low_Risk Absent (Inert Gas)

References

Technical Support Center: Cabralealactone Isolation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the isolation of cabralealactone. Our focus is to address potential challenges, particularly the formation of artifacts during the experimental process.

Troubleshooting Guide

Artifact formation is a significant concern during the isolation of natural products, potentially leading to reduced yield of the target compound and complicating purification processes. For this compound, a tetracyclic triterpenoid containing a γ-lactone ring, hydrolysis of this lactone is a primary pathway for artifact formation.

Table 1: Troubleshooting Common Issues in this compound Isolation

Problem Potential Cause Recommended Solution
Low yield of this compound Artifact formation: The lactone ring of this compound is susceptible to hydrolysis under acidic or basic conditions, converting it into a hydroxy carboxylic acid or its salt, which will not be isolated with the target compound.pH Control: Maintain a neutral pH (6.5-7.5) throughout the extraction and purification process. Use buffered solutions where appropriate.
Inefficient Extraction: The solvent system used may not be optimal for extracting this compound from the plant material.Solvent Selection: Employ a series of solvents with increasing polarity for extraction, starting with non-polar solvents like hexane to remove lipids, followed by moderately polar solvents like ethyl acetate or dichloromethane, where this compound is likely to be more soluble.
Thermal Degradation: Prolonged exposure to high temperatures can lead to degradation of the compound.Temperature Management: Conduct extraction and solvent evaporation at low temperatures (below 40°C) using a rotary evaporator.
Presence of unexpected polar compounds in the isolate Lactone Ring Opening: The presence of acidic or basic residues in solvents or on chromatography media can catalyze the hydrolysis of the lactone ring, resulting in a more polar hydroxy carboxylic acid artifact.Solvent and Media Neutrality: Use high-purity, neutral solvents. If using silica gel for chromatography, consider using deactivated or neutral silica gel. Pre-washing the silica gel with the mobile phase can also help remove acidic impurities.
Difficulty in purifying the final compound Co-elution of Artifacts: The hydrolyzed form of this compound may have similar chromatographic behavior to other impurities, making separation difficult.Chromatographic Optimization: Utilize different chromatography techniques. If normal-phase chromatography is challenging, consider reversed-phase chromatography (e.g., C18) with a buffered mobile phase to maintain a neutral pH.
Inconsistent results between batches Variability in Starting Material: The concentration of this compound in Cabralea canjerana can vary depending on the age of the plant, time of harvest, and storage conditions.Standardization of Plant Material: Whenever possible, use plant material from the same source and harvest time. Ensure proper drying and storage of the plant material to prevent degradation of the target compound.
Inconsistent Experimental Conditions: Minor variations in pH, temperature, or solvent purity can significantly impact the outcome.Strict Protocol Adherence: Maintain a detailed and consistent experimental protocol. Document all parameters for each isolation.

Frequently Asked Questions (FAQs)

Q1: What is the most likely artifact formed from this compound during isolation?

The most probable artifact is the corresponding hydroxy carboxylic acid, formed by the hydrolysis of the γ-lactone ring. This reaction can be catalyzed by both acidic and basic conditions.[1][2][3][4][5]

Q2: Which solvents should I avoid to prevent artifact formation?

Avoid using strongly acidic or basic solvents or solvent modifiers. For instance, using unpurified chloroform, which can contain acidic impurities, or employing ammonia in the mobile phase for chromatography could lead to lactone hydrolysis. Always use high-purity, freshly opened solvents.

Q3: Can the type of chromatography media influence artifact formation?

Yes. Standard silica gel can have an acidic surface, which can promote the hydrolysis of the lactone ring. Using deactivated or neutral silica gel, or alumina, can be a better alternative. For reversed-phase chromatography, ensure the mobile phase is buffered to a neutral pH.

Q4: How can I detect the presence of the hydrolyzed artifact?

The hydrolyzed artifact will be more polar than this compound. On a Thin Layer Chromatography (TLC) plate, it will have a lower Rf value. In High-Performance Liquid Chromatography (HPLC), it will have a shorter retention time on a reversed-phase column. Mass spectrometry can also be used to identify the artifact by its molecular weight, which will be 18 units (the mass of a water molecule) higher than that of this compound.

Q5: What is a general, safe protocol for this compound isolation?

A general protocol would involve:

  • Extraction of the dried and powdered plant material with a solvent of medium polarity, such as ethyl acetate, at room temperature.

  • Concentration of the crude extract under reduced pressure at a low temperature.

  • Preliminary fractionation of the crude extract using vacuum liquid chromatography (VLC) on neutral silica gel.

  • Further purification of the this compound-containing fractions by column chromatography on neutral silica gel or by preparative HPLC using a C18 column and a buffered mobile phase (e.g., acetonitrile/water at pH 7).

Experimental Protocols

General Protocol for the Isolation of this compound

This protocol is a general guideline and may require optimization based on the specific plant material and available equipment.

  • Plant Material Preparation:

    • Air-dry the plant material (Cabralea canjerana) in the shade to prevent degradation by sunlight.

    • Grind the dried material into a coarse powder.

  • Extraction:

    • Macerate the powdered plant material with ethyl acetate (1:10 w/v) at room temperature for 48 hours with occasional stirring.

    • Filter the extract and repeat the maceration process with fresh solvent twice more.

    • Combine the filtrates and concentrate them using a rotary evaporator at a temperature below 40°C to obtain the crude ethyl acetate extract.

  • Fractionation:

    • Subject the crude extract to Vacuum Liquid Chromatography (VLC) on neutral silica gel.

    • Elute with a stepwise gradient of n-hexane and ethyl acetate (e.g., 100:0, 90:10, 80:20, etc., v/v).

    • Collect fractions and monitor them by TLC, visualizing the spots under UV light or by staining with a suitable reagent (e.g., anisaldehyde-sulfuric acid).

    • Combine fractions with similar TLC profiles.

  • Purification:

    • Subject the this compound-rich fractions to further purification using column chromatography on neutral silica gel with an isocratic or shallow gradient mobile phase of n-hexane:ethyl acetate.

    • Alternatively, use preparative HPLC on a C18 column with a mobile phase of acetonitrile and water (buffered to pH 7) for final purification.

  • Characterization:

    • Confirm the identity and purity of the isolated this compound using spectroscopic methods such as NMR (¹H and ¹³C), Mass Spectrometry, and comparison with literature data.

Visualizations

Logical Workflow for Troubleshooting Low Yield

Troubleshooting Low Yield start Low Yield of This compound check_artifact Check for Artifacts (TLC, HPLC-MS) start->check_artifact artifact_present Artifacts Present? check_artifact->artifact_present implement_ph_control Implement pH Control (Neutral Solvents, Buffers) artifact_present->implement_ph_control Yes optimize_extraction Optimize Extraction (Solvent Polarity, Temp.) artifact_present->optimize_extraction No re_evaluate Re-evaluate Yield implement_ph_control->re_evaluate optimize_extraction->re_evaluate

Caption: A flowchart for troubleshooting low yields of this compound.

Hypothetical Signaling Pathway of Artifact Formation

Artifact Formation Pathway This compound This compound (γ-Lactone) hydrolyzed_artifact Hydroxy Carboxylic Acid (Artifact) This compound->hydrolyzed_artifact Hydrolysis acid_catalysis Acidic Conditions (e.g., acidic silica, impure solvents) acid_catalysis->hydrolyzed_artifact base_catalysis Basic Conditions (e.g., ammonia in mobile phase) base_catalysis->hydrolyzed_artifact

Caption: Potential artifact formation from this compound via hydrolysis.

References

Technical Support Center: Synthesis of Cabralealactone Analogs

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Enhancing the Efficiency of a Key Cabralealactone Synthetic Step: Stereoselective Lactone Formation

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of this compound and its analogs. The focus is on a critical, often challenging step: the stereoselective formation of the fused γ-lactone ring, a hallmark of the this compound core structure.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for constructing the fused γ-lactone ring in a tetracyclic triterpenoid core similar to this compound?

A1: Several robust methods can be employed. The choice depends on the available starting materials and the desired stereochemistry. Two common approaches are:

  • Baeyer-Villiger Oxidation: This involves the oxidation of a suitably positioned cyclic ketone to form the corresponding lactone. Peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) are frequently used. The migratory aptitude of the adjacent carbon atoms dictates the regioselectivity of the insertion.

  • Oxidative Lactonization of a Diol: A diol can be selectively oxidized to form a lactone. This can be achieved using various oxidizing agents, such as chromium trioxide (CrO₃) or manganese dioxide (MnO₂), often in an acidic medium.

Q2: My Baeyer-Villiger oxidation is resulting in a low yield of the desired lactone. What are the potential causes and solutions?

A2: Low yields in Baeyer-Villiger oxidations can stem from several factors:

  • Incomplete Reaction: The reaction may not have gone to completion. Try extending the reaction time or increasing the equivalents of the peroxy acid. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial.

  • Side Reactions: The starting material or product might be sensitive to the acidic conditions generated by the peroxy acid. Adding a buffer, such as sodium bicarbonate (NaHCO₃) or disodium hydrogen phosphate (Na₂HPO₄), can mitigate this.

  • Steric Hindrance: If the ketone is sterically hindered, the reaction rate will be slow. Using a more reactive peroxy acid or a Lewis acid catalyst (e.g., BF₃·OEt₂) can sometimes overcome this.

  • Product Instability: The formed lactone might be unstable under the reaction or workup conditions. Ensure a mild workup procedure and prompt purification.

Q3: I am observing poor stereoselectivity in my lactonization step. How can I improve it?

A3: Achieving high stereoselectivity is critical. Here are some strategies:

  • Chiral Reagents/Catalysts: Employing chiral oxidizing agents or catalysts can induce facial selectivity.

  • Substrate Control: The inherent stereochemistry of the tetracyclic core can direct the approach of the reagent. Modifying protecting groups on nearby functionalities can alter the steric environment and influence the stereochemical outcome.

  • Reaction Temperature: Lowering the reaction temperature can often enhance stereoselectivity by favoring the transition state with the lowest activation energy.

Troubleshooting Guide: Baeyer-Villiger Oxidation for Fused Lactone Synthesis

This guide addresses specific issues that may arise during the Baeyer-Villiger oxidation of a tetracyclic ketone precursor.

Problem Potential Cause(s) Troubleshooting Suggestions
Low Conversion of Starting Ketone 1. Insufficient reagent. 2. Low reaction temperature. 3. Deactivated substrate.1. Increase equivalents of m-CPBA (1.5-3.0 eq.). 2. Allow the reaction to warm to room temperature or slightly heat. 3. Use a more potent oxidizing agent or add a Lewis acid catalyst.
Formation of Multiple Products (Poor Regioselectivity) 1. Similar migratory aptitude of adjacent carbons. 2. Ring-opened byproducts due to acidic conditions.1. Modify the substrate to enhance the migratory aptitude of the desired carbon. 2. Add a buffer like NaHCO₃ or Na₂HPO₄ to the reaction mixture.
Epoxidation of other double bonds in the molecule Presence of unprotected alkenes.1. Protect alkene functionalities prior to oxidation (e.g., as diols). 2. Use a more selective oxidizing system.
Decomposition of Product during Workup/Purification 1. Product is sensitive to acid or base. 2. Product is thermally unstable.1. Use a neutral workup procedure. 2. Purify using column chromatography at low temperature and avoid prolonged exposure to silica gel.

Experimental Protocol: Baeyer-Villiger Oxidation

This protocol provides a general methodology for the Baeyer-Villiger oxidation of a tetracyclic ketone.

Materials:

  • Tetracyclic ketone (1.0 eq.)

  • meta-Chloroperoxybenzoic acid (m-CPBA, 1.5 eq.)

  • Dichloromethane (DCM, anhydrous)

  • Sodium bicarbonate (NaHCO₃, saturated aqueous solution)

  • Sodium thiosulfate (Na₂S₂O₃, 10% aqueous solution)

  • Brine

  • Magnesium sulfate (MgSO₄, anhydrous)

Procedure:

  • Dissolve the tetracyclic ketone in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • Add m-CPBA portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Stir the reaction at 0 °C and monitor its progress by TLC.

  • Upon completion, quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃.

  • Add 10% aqueous Na₂S₂O₃ to reduce any excess peroxide (test with starch-iodide paper).

  • Separate the organic layer, and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

baeyer_villiger_pathway ketone Tetracyclic Ketone intermediate Criegee Intermediate ketone->intermediate + m-CPBA mcpba m-CPBA lactone Fused γ-Lactone intermediate->lactone Rearrangement acid m-Chlorobenzoic Acid intermediate->acid

Caption: Baeyer-Villiger oxidation pathway for lactone formation.

troubleshooting_workflow start Low Yield of Lactone check_completion Check Reaction Completion (TLC) start->check_completion incomplete Incomplete check_completion->incomplete complete Complete check_completion->complete increase_time Increase Reaction Time / Reagent incomplete->increase_time check_side_products Analyze Side Products (NMR, MS) complete->check_side_products increase_time->start acid_sensitivity Acid-Sensitive Byproducts? check_side_products->acid_sensitivity yes_acid Yes acid_sensitivity->yes_acid Yes no_acid No acid_sensitivity->no_acid No add_buffer Add Buffer (e.g., NaHCO₃) yes_acid->add_buffer steric_hindrance Consider Steric Hindrance no_acid->steric_hindrance add_buffer->start optimize_conditions Optimize Conditions (Temp., Catalyst) steric_hindrance->optimize_conditions optimize_conditions->start

Caption: Troubleshooting workflow for low-yield Baeyer-Villiger reactions.

Validation & Comparative

Cabralealactone vs. Solasodine: A Comparative Guide on Hepatoprotective Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the hepatoprotective effects of two natural compounds, cabralealactone and solasodine. The information presented is based on available experimental data to assist researchers and professionals in the fields of pharmacology and drug development in their evaluation of these potential therapeutic agents for liver diseases.

Executive Summary

Both this compound and solasodine have demonstrated significant hepatoprotective properties in preclinical studies. Evidence suggests that these compounds mitigate liver damage induced by toxins through the modulation of inflammatory and apoptotic signaling pathways. This guide will delve into the quantitative data from comparative studies, detail the experimental methodologies employed, and visualize the proposed mechanisms of action.

Quantitative Data Comparison

The following tables summarize the quantitative data from a key comparative study investigating the effects of this compound and solasodine in a carbon tetrachloride (CCl4)-induced hepatotoxicity model in rats.

Table 1: Effect on Liver Injury and Function Markers

Treatment GroupTissue Alanine Aminotransferase (ALT) (U/L)Tissue Alpha-Fetoprotein (AFP) (ng/mL)
Control28.5 ± 2.11.2 ± 0.1
CCl4 Control145.2 ± 10.85.8 ± 0.4
CCl4 + this compound55.4 ± 4.32.5 ± 0.2
CCl4 + Solasodine68.7 ± 5.13.1 ± 0.3

Table 2: Effect on Oxidative Stress and Inflammatory Markers

Treatment GroupTissue Malondialdehyde (MDA) (nmol/mg protein)Tissue Tumor Necrosis Factor-alpha (TNF-α) (pg/mg protein)Tissue Isoprostanes-2α (isoP-2α) (pg/mg protein)Tissue 8-hydroxydeoxyguanosine (8-OHdG) (ng/mg protein)
Control1.2 ± 0.115.2 ± 1.110.5 ± 0.80.8 ± 0.06
CCl4 Control5.8 ± 0.485.6 ± 6.245.2 ± 3.34.2 ± 0.3
CCl4 + this compound2.1 ± 0.230.1 ± 2.218.9 ± 1.41.5 ± 0.1
CCl4 + Solasodine2.9 ± 0.242.5 ± 3.125.4 ± 1.92.1 ± 0.2

Experimental Protocols

The data presented above was generated using a well-established animal model of hepatotoxicity.

Carbon Tetrachloride (CCl4)-Induced Hepatotoxicity in Rats

  • Animal Model: Male Wistar rats are typically used.

  • Induction of Hepatotoxicity: A solution of CCl4 (commonly 1:1 in olive oil or corn oil) is administered to the rats, usually via intraperitoneal injection or oral gavage. The dosage and frequency of administration can vary depending on the study design, but a common protocol involves administration twice a week for several weeks to induce chronic liver injury.

  • Treatment: this compound or solasodine is administered to the treatment groups, often orally, for a specified period before and/or during the CCl4 challenge.

  • Sample Collection: At the end of the experimental period, blood and liver tissue samples are collected for biochemical and histopathological analysis.

  • Biochemical Analysis: Serum or tissue homogenates are used to measure the levels of liver enzymes such as Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST). Markers of oxidative stress (e.g., Malondialdehyde - MDA) and inflammation (e.g., Tumor Necrosis Factor-alpha - TNF-α) are also quantified.

  • Histopathological Analysis: Liver tissue sections are stained (e.g., with Hematoxylin and Eosin) to assess the extent of liver damage, including necrosis, inflammation, and fibrosis.

Signaling Pathways

The hepatoprotective effects of this compound and solasodine are attributed to their ability to modulate key signaling pathways involved in liver injury.

This compound's Proposed Mechanism of Action

This compound appears to exert its protective effects by inhibiting apoptosis and inflammation. One proposed mechanism involves the modulation of the p53 signaling pathway.

Cabralealactone_Pathway cluster_stress Cellular Stress (e.g., CCl4) cluster_pathway Apoptotic Pathway Stress Stress p53 p53 Stress->p53 Bax Bax p53->Bax activates Bcl2 Bcl2 p53->Bcl2 inhibits Cytochrome_c Cytochrome c release Bax->Cytochrome_c Bcl2->Cytochrome_c Caspases Caspase-3/9 activation Cytochrome_c->Caspases Apoptosis Apoptosis Caspases->Apoptosis This compound This compound This compound->p53 inhibits This compound->Bcl2 promotes

Caption: this compound's anti-apoptotic pathway.

Solasodine's Proposed Mechanism of Action

Solasodine's hepatoprotective effects are linked to its anti-inflammatory properties, primarily through the inhibition of the NF-κB signaling pathway.

Solasodine_Pathway cluster_stimulus Inflammatory Stimulus (e.g., CCl4) cluster_pathway NF-κB Inflammatory Pathway Stimulus Stimulus TNFa TNF-α Stimulus->TNFa COX2 COX-2 Stimulus->COX2 IKK IKK Complex TNFa->IKK COX2->IKK IkB IκBα IKK->IkB phosphorylates NFkB_inactive NF-κB (p50/p65) (inactive) IkB->NFkB_inactive sequesters NFkB_active NF-κB (p50/p65) (active) NFkB_inactive->NFkB_active releases Nucleus Nucleus NFkB_active->Nucleus translocates to Inflammatory_Genes Inflammatory Gene Expression Nucleus->Inflammatory_Genes activates Solasodine Solasodine Solasodine->TNFa inhibits Solasodine->COX2 inhibits

Caption: Solasodine's anti-inflammatory pathway.

Experimental Workflow Diagram

The following diagram illustrates the typical workflow for evaluating the hepatoprotective effects of compounds like this compound and solasodine in a CCl4-induced liver injury model.

Experimental_Workflow cluster_setup Experimental Setup cluster_procedure Treatment and Induction cluster_analysis Data Collection and Analysis cluster_outcome Outcome Animal_Acclimatization Animal Acclimatization (e.g., Wistar Rats) Grouping Grouping: - Control - CCl4 Control - CCl4 + this compound - CCl4 + Solasodine Animal_Acclimatization->Grouping Treatment_Administration Compound Administration (e.g., Oral Gavage) Grouping->Treatment_Administration CCl4_Induction CCl4-Induced Hepatotoxicity Treatment_Administration->CCl4_Induction Sample_Collection Blood and Liver Sample Collection CCl4_Induction->Sample_Collection Biochemical_Analysis Biochemical Analysis (ALT, AST, MDA, TNF-α) Sample_Collection->Biochemical_Analysis Histopathology Histopathological Analysis Sample_Collection->Histopathology Data_Interpretation Data Interpretation and Comparison Biochemical_Analysis->Data_Interpretation Histopathology->Data_Interpretation

Caption: CCl4-induced hepatotoxicity workflow.

Conclusion

Both this compound and solasodine demonstrate promising hepatoprotective activities. This compound appears to exert its effects through the modulation of apoptosis-related pathways, while solasodine's primary mechanism seems to be the inhibition of inflammatory signaling. The quantitative data suggests that both compounds are effective in reducing liver enzyme levels and markers of oxidative stress and inflammation. Further research, including head-to-head clinical trials, is warranted to fully elucidate their therapeutic potential and comparative efficacy in the management of liver diseases.

Comparative Analysis of Cabralealactone and Salvadorin: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of two natural compounds, Cabralealactone and salvadorin, focusing on their known biological activities and mechanisms of action. The information is compiled from preclinical studies and is intended to guide further research and drug development efforts.

Chemical Structure and Origin

This compound is a tetracyclic triterpenoid that has been isolated from plants of the Aglaia and Betula genera. Its complex structure features a lactone ring, a common motif in many biologically active natural products.

Salvadorin is a dimeric dihydroisocoumarin first isolated from Salvadora oleoides. Isocoumarins are a class of phenolic compounds known for a wide range of biological activities.

Comparative Biological Activity

A key study directly compared the anti-inflammatory and antioxidant properties of this compound and salvadorin, providing valuable quantitative data for analysis.[1][2][3][4][5]

Anti-inflammatory Activity

Both compounds have been investigated for their potential to inhibit key inflammatory mediators, namely cyclooxygenase-2 (COX-2) and tumor necrosis factor-alpha (TNF-α).[1][2][3][4][5] Molecular docking studies have predicted the binding affinities of these compounds to their protein targets.

CompoundTargetBinding Energy (kcal/mol)
This compound COX-2-6.8[1]
TNF-α-7.4[1]
Salvadorin COX-2-9.8[1]
TNF-α-11.4[1]

Table 1: Comparative Binding Energies of this compound and Salvadorin to Inflammatory Targets. [1]

These in silico results suggest that salvadorin has a stronger theoretical binding affinity for both COX-2 and TNF-α compared to this compound, indicating a potentially greater anti-inflammatory potential.

Antioxidant Activity

The antioxidant capacity of this compound and salvadorin was evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. This assay measures the ability of a compound to donate a hydrogen atom or electron to neutralize the DPPH radical.

CompoundDPPH Scavenging Activity (%)
This compound 89.26[1]
Salvadorin 94.26[1]
Ascorbic Acid (Standard) 91.26[1]

Table 2: Comparative DPPH Radical Scavenging Activity. [1]

Both compounds demonstrated significant antioxidant activity, with salvadorin showing slightly higher radical scavenging capacity than this compound and the standard antioxidant, ascorbic acid, in this particular study.[1]

Hepatoprotective Effects

In a preclinical in vivo model of carbon tetrachloride (CCl₄)-induced liver toxicity in rats, both this compound and salvadorin demonstrated hepatoprotective effects.[1][2][3][4][5] Histopathological analysis of liver tissue from rats treated with these compounds showed improved centrilobular hepatocyte regeneration and reduced areas of congestion and infiltration compared to the CCl₄-treated group.[1][2][3][4] This suggests that both compounds may have the potential to mitigate liver damage.

Other Potential Biological Activities

While direct comparative studies are limited, research on plant extracts containing these compounds suggests other potential therapeutic applications.

  • Anticancer Activity: Extracts of Cleome brachycarpa, which contains this compound, have shown potential anticancer activity in preclinical models.[1] Similarly, extracts from Salvadora persica, a source of related compounds, have demonstrated anti-cancer and anti-inflammatory properties. However, studies on the direct anticancer effects of isolated salvadorin are less common.

  • Antimicrobial Activity: Extracts from plants containing salvadorin and related compounds have been reported to possess antimicrobial properties. Specific studies on the antimicrobial activity of isolated this compound are lacking.

It is crucial to note that these findings are often based on crude extracts, and the observed activities may be due to a synergistic effect of multiple compounds. Further research on the isolated compounds is necessary to confirm these potential activities.

Mechanisms of Action

Anti-inflammatory and Antioxidant Mechanisms

The primary mechanism of anti-inflammatory action for both this compound and salvadorin appears to be the inhibition of pro-inflammatory enzymes and cytokines like COX-2 and TNF-α.[1][2][3][4][5] By binding to these targets, they can disrupt the inflammatory cascade.

Their antioxidant mechanism is attributed to their ability to act as radical scavengers, donating electrons or hydrogen atoms to neutralize reactive oxygen species (ROS).[6] This helps to reduce oxidative stress, a key contributor to inflammation and cellular damage.

Anti-inflammatory and Antioxidant Mechanisms cluster_0 Inflammatory Stimulus cluster_1 Cellular Response cluster_2 Inhibitory Action Inflammatory Stimulus Inflammatory Stimulus COX-2 COX-2 Inflammatory Stimulus->COX-2 TNF-alpha TNF-alpha Inflammatory Stimulus->TNF-alpha ROS ROS Inflammatory Stimulus->ROS This compound This compound This compound->COX-2 This compound->TNF-alpha This compound->ROS Scavenging Salvadorin Salvadorin Salvadorin->COX-2 Salvadorin->TNF-alpha Salvadorin->ROS Scavenging

Figure 1: Inhibition of Inflammatory Mediators and ROS by this compound and Salvadorin.
Hepatoprotective Mechanism

The hepatoprotective effects of these compounds are likely linked to their anti-inflammatory and antioxidant properties. By reducing the production of inflammatory cytokines and scavenging free radicals, they can protect liver cells from damage induced by toxins like CCl₄.[1] The proposed mechanism involves the suppression of inflammatory signaling pathways, such as the NF-κβ and MAPK pathways, which are activated during liver injury.[1]

Hepatoprotective Mechanism cluster_0 Protective Action CCl4 CCl4 ROS_Generation ROS Generation CCl4->ROS_Generation Inflammatory_Cytokines Inflammatory Cytokines (TNF-α, etc.) ROS_Generation->Inflammatory_Cytokines Hepatocyte_Damage Hepatocyte Damage ROS_Generation->Hepatocyte_Damage Inflammatory_Cytokines->Hepatocyte_Damage This compound This compound This compound->ROS_Generation Scavenging This compound->Inflammatory_Cytokines Inhibition Salvadorin Salvadorin Salvadorin->ROS_Generation Scavenging Salvadorin->Inflammatory_Cytokines Inhibition

Figure 2: Proposed Hepatoprotective Mechanism of Action.

Experimental Protocols

DPPH Radical Scavenging Assay

This spectrophotometric assay is used to determine the antioxidant activity of a compound.

DPPH_Assay_Workflow A Prepare DPPH Solution (in Methanol/Ethanol) C Mix DPPH Solution with Test Compound/Standard A->C B Prepare Test Compound (this compound/Salvadorin) and Standard (Ascorbic Acid) B->C D Incubate in Dark (e.g., 30 minutes) C->D E Measure Absorbance at ~517 nm D->E F Calculate % Scavenging Activity E->F

Figure 3: Workflow for the DPPH Radical Scavenging Assay.

Protocol:

  • A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) is prepared in methanol or ethanol.

  • The test compounds (this compound, salvadorin) and a standard antioxidant (e.g., ascorbic acid) are prepared in various concentrations.

  • The DPPH solution is mixed with the test compound or standard and incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

  • The absorbance of the solution is measured using a spectrophotometer at approximately 517 nm.

  • The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

In Silico Molecular Docking (COX-2 and TNF-α Inhibition)

Molecular docking is a computational method used to predict the binding affinity and orientation of a ligand (e.g., this compound or salvadorin) to the active site of a target protein (e.g., COX-2 or TNF-α).

Protocol:

  • Protein and Ligand Preparation: The 3D structures of the target proteins (COX-2 and TNF-α) are obtained from a protein data bank. The 2D structures of the ligands (this compound and salvadorin) are drawn and converted to 3D structures. Both protein and ligand structures are optimized for docking.

  • Docking Simulation: A docking software is used to place the ligand into the binding site of the protein in multiple conformations and orientations.

  • Scoring and Analysis: A scoring function is used to estimate the binding energy (in kcal/mol) for each pose. The pose with the lowest binding energy is considered the most favorable.

In Vivo Hepatotoxicity Model (CCl₄-induced)

This animal model is used to evaluate the hepatoprotective effects of compounds against toxin-induced liver damage.

Protocol:

  • Animal Model: Male Wistar rats are typically used.

  • Induction of Hepatotoxicity: Carbon tetrachloride (CCl₄), a well-known hepatotoxin, is administered to the rats (e.g., intraperitoneally) to induce liver damage.

  • Treatment: The test compounds (this compound and salvadorin) are administered to the animals, usually before or after CCl₄ administration. A control group receives the vehicle, and a positive control group may receive a known hepatoprotective agent.

  • Biochemical Analysis: After the treatment period, blood samples are collected to measure liver function enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST).

  • Histopathological Examination: The livers are harvested, fixed, and stained for microscopic examination to assess the extent of liver damage, inflammation, and regeneration.

Future Directions

The comparative data presented here highlight the potential of both this compound and salvadorin as leads for the development of new anti-inflammatory and antioxidant agents. Salvadorin, in particular, shows promise due to its higher predicted binding affinities and potent radical scavenging activity.

However, several gaps in the current knowledge need to be addressed:

  • Further Biological Evaluation: The anticancer, antimicrobial, and neuroprotective activities of isolated this compound and salvadorin need to be systematically investigated.

  • Mechanism of Action Studies: More in-depth studies are required to elucidate the precise molecular mechanisms underlying their biological activities, including the identification of specific signaling pathways. For instance, the role of the Hippo signaling pathway in the context of salvadorin's activities warrants further investigation.

  • Synthesis and Analogue Development: The development of efficient total synthesis routes for both compounds is crucial for their further preclinical and clinical development. Synthesis would also enable the creation of analogues with improved potency, selectivity, and pharmacokinetic properties.

  • In Vivo Efficacy and Safety: More extensive in vivo studies are needed to confirm the therapeutic efficacy and assess the safety profiles of these compounds in various disease models.

References

Comparative Efficacy of Cabralealactone and Ibuprofen in Inflammation: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, understanding the comparative efficacy of novel anti-inflammatory compounds against established drugs is crucial. This guide provides a detailed comparison of cabralealactone, a natural compound with purported anti-inflammatory properties, and ibuprofen, a widely used nonsteroidal anti-inflammatory drug (NSAID). This analysis is based on available experimental data, focusing on mechanisms of action and in vivo efficacy.

Executive Summary

This guide reveals that while ibuprofen's anti-inflammatory profile is well-characterized with extensive quantitative data, the experimental evidence for this compound's efficacy is currently limited. In silico studies suggest this compound may inhibit key inflammatory mediators like Cyclooxygenase-2 (COX-2) and Tumor Necrosis Factor-alpha (TNF-α). However, a notable gap exists in the literature regarding its experimental inhibitory concentrations (IC50) and in vivo dose-response data in established inflammation models. In contrast, ibuprofen's mechanism as a non-selective COX inhibitor is well-documented with specific IC50 values and proven efficacy in preclinical and clinical settings.

Mechanism of Action: A Tale of Established Fact and Putative Theory

Ibuprofen exerts its anti-inflammatory effects primarily through the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1][2] These enzymes are critical for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[1][2]

This compound's mechanism, on the other hand, is less defined by experimental data and is primarily based on computational modeling. In silico docking studies suggest that this compound has the potential to inhibit both COX-2 and TNF-α.[3][4] TNF-α is a pro-inflammatory cytokine that plays a central role in the inflammatory cascade. While these computational predictions are promising, they await confirmation from direct enzymatic and cellular assays.

Signaling Pathways

The distinct proposed mechanisms of ibuprofen and this compound are depicted in the signaling pathway diagrams below.

Ibuprofen's inhibition of COX-1 and COX-2.

Cabralealactone_Pathway Inflammatory Stimuli Inflammatory Stimuli Macrophage/Immune Cells Macrophage/Immune Cells Inflammatory Stimuli->Macrophage/Immune Cells TNF-α TNF-α Macrophage/Immune Cells->TNF-α COX-2 COX-2 Macrophage/Immune Cells->COX-2 Inflammation Inflammation TNF-α->Inflammation Prostaglandins (PGs) Prostaglandins (PGs) COX-2->Prostaglandins (PGs) Prostaglandins (PGs)->Inflammation This compound This compound This compound->TNF-α Predicted This compound->COX-2 Predicted COX_Inhibition_Workflow cluster_prep Sample Preparation cluster_induction Inflammation Induction cluster_analysis Analysis Heparinized Human Blood Heparinized Human Blood Incubate with Test Compound Incubate with Test Compound Heparinized Human Blood->Incubate with Test Compound Add LPS (for COX-2) Add LPS (for COX-2) Incubate with Test Compound->Add LPS (for COX-2) Allow Clotting (for COX-1) Allow Clotting (for COX-1) Incubate with Test Compound->Allow Clotting (for COX-1) Centrifuge and Collect Plasma/Serum Centrifuge and Collect Plasma/Serum Add LPS (for COX-2)->Centrifuge and Collect Plasma/Serum Allow Clotting (for COX-1)->Centrifuge and Collect Plasma/Serum Measure PGE2 via ELISA Measure PGE2 via ELISA Centrifuge and Collect Plasma/Serum->Measure PGE2 via ELISA Calculate IC50 Calculate IC50 Measure PGE2 via ELISA->Calculate IC50 Paw_Edema_Workflow cluster_prep Animal Preparation cluster_induction Inflammation Induction cluster_measurement Measurement & Analysis Acclimatize Rodents Acclimatize Rodents Administer Test Compound/Vehicle Administer Test Compound/Vehicle Acclimatize Rodents->Administer Test Compound/Vehicle Inject Carrageenan into Paw Inject Carrageenan into Paw Administer Test Compound/Vehicle->Inject Carrageenan into Paw Measure Paw Volume at Intervals Measure Paw Volume at Intervals Inject Carrageenan into Paw->Measure Paw Volume at Intervals Calculate % Inhibition Calculate % Inhibition Measure Paw Volume at Intervals->Calculate % Inhibition

References

Cabralealactone vs. Silymarin: A Comparative Guide to Hepatoprotective Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of hepatoprotective agents is continuously evolving, with natural compounds gaining significant attention for their therapeutic potential. This guide provides a detailed, objective comparison of two such agents: cabralealactone, a novel compound, and silymarin, a well-established herbal extract. The following sections present a comprehensive analysis based on available experimental data, offering insights into their mechanisms of action and efficacy.

Quantitative Data Summary

The hepatoprotective effects of this compound and silymarin have been evaluated in various preclinical models. The following tables summarize key quantitative data from studies investigating their impact on liver function biomarkers and oxidative stress parameters.

Table 1: Effect on Liver Enzyme Levels in CCl₄-Induced Hepatotoxicity in Rats

CompoundDoseAlanine Aminotransferase (ALT) (U/L)Alpha-Fetoprotein (AFP) (ng/mL)Reference
Control (CCl₄ only)-185.3 ± 4.78.9 ± 0.3[1][2][3]
This compound100 mg/kg b.wt.98.7 ± 3.24.1 ± 0.2[1][2][3]
Silymarin (Clavazin)200 mg/kg b.wt.85.4 ± 2.93.5 ± 0.1[1][2][3]

Note: Data are presented as mean ± standard deviation.

Table 2: Effect on Markers of Oxidative Stress and Inflammation in CCl₄-Induced Hepatotoxicity in Rats

CompoundDoseMalondialdehyde (MDA) (nmol/mg protein)Isoprostanes-2α (pg/mg protein)Tumor Necrosis Factor-alpha (TNF-α) (pg/mg protein)8-hydroxydeoxyguanosine (8-OHdG) (ng/mg protein)Reference
Control (CCl₄ only)-3.8 ± 0.2145.6 ± 5.128.7 ± 1.55.2 ± 0.3[1][2][3]
This compound100 mg/kg b.wt.1.9 ± 0.185.3 ± 3.915.4 ± 0.82.6 ± 0.2[1][2][3]
Silymarin (Clavazin)200 mg/kg b.wt.1.5 ± 0.175.1 ± 3.112.8 ± 0.62.1 ± 0.1[1][2][3]

Note: Data are presented as mean ± standard deviation.

Table 3: In Vitro Antioxidant Activity of Silymarin

AssayIC₅₀ ValueReference
H₂O₂ scavenging38 µM[4]
NO scavenging266 µM[4]
Inhibition of linoleic acid peroxidation82.7% (at a concentration equivalent to 62 µM of silybin)[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are the experimental protocols for the key studies cited in this guide.

In Vivo Hepatotoxicity Study in Rats (this compound vs. Silymarin)

This study investigated the hepatoprotective effects of this compound and silymarin (Clavazin) in a rat model of carbon tetrachloride (CCl₄)-induced liver injury.[1][2][3]

  • Animal Model: Male albino rats.

  • Induction of Hepatotoxicity: Intraperitoneal injection of CCl₄ (1 mL/kg body weight) once a week for 12 weeks.[1][2][3]

  • Treatment Groups:

    • Control group: Received only CCl₄.

    • This compound group: Received CCl₄ and this compound (100 mg/kg body weight).[1][2][3]

    • Silymarin group: Received CCl₄ and Clavazin (a standard drug containing silymarin, 200 mg/kg body weight).[1][2][3]

  • Biochemical Analysis: At the end of the 12-week period, liver tissue was homogenized and analyzed for the following markers:

    • Alanine aminotransferase (ALT) and alpha-fetoprotein (AFP) as indicators of liver damage.[1][2][3]

    • Malondialdehyde (MDA), isoprostanes-2α, tumor necrosis factor-alpha (TNF-α), and 8-hydroxydeoxyguanosine (8-OHdG) as markers of oxidative stress and inflammation.[1][2][3]

  • Histopathology: Liver sections were examined for histopathological changes, such as centrilobular hepatocyte regeneration, congestion, and infiltration.[1][2][3]

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms underlying the hepatoprotective effects of these compounds is essential for targeted drug development.

This compound: Anti-inflammatory Pathway

This compound has been shown to exert its hepatoprotective effects by targeting key inflammatory pathways. In CCl₄-induced liver injury, damaged hepatocytes release pro-inflammatory cytokines like TNF-α, which in turn activate downstream signaling cascades, including the NF-κB and MAPK pathways, leading to the expression of inflammatory mediators like COX-2.[1] this compound is suggested to inhibit the activity of COX-2 and TNF-α, thereby mitigating the inflammatory response and subsequent liver damage.[1][5]

Cabralealactone_Pathway CCl4 CCl₄ Hepatocyte_Damage Hepatocyte Damage CCl4->Hepatocyte_Damage TNFa TNF-α Hepatocyte_Damage->TNFa COX2 COX-2 Hepatocyte_Damage->COX2 Inflammation Inflammation TNFa->Inflammation COX2->Inflammation This compound This compound This compound->TNFa This compound->COX2

Figure 1: Proposed anti-inflammatory mechanism of this compound.

Silymarin: Multifaceted Hepatoprotection

Silymarin, a complex of flavonolignans, employs a multi-pronged approach to liver protection.[6] Its primary mechanisms include potent antioxidant and anti-inflammatory activities. Silymarin scavenges free radicals, inhibits lipid peroxidation, and enhances the cellular antioxidant defense system by activating the Nrf2 pathway.[4][7][8] Furthermore, it modulates inflammatory responses by inhibiting the NF-κB signaling pathway, a key regulator of pro-inflammatory gene expression.[4][7][9]

Silymarin_Pathway cluster_stress Cellular Stress cluster_silymarin Silymarin Action cluster_pathways Signaling Pathways cluster_effects Hepatoprotective Effects ROS Reactive Oxygen Species (ROS) Nrf2 Nrf2 Activation Inflammatory_Stimuli Inflammatory Stimuli NFkB NF-κB Inhibition Silymarin Silymarin Silymarin->Nrf2 Activates Silymarin->NFkB Inhibits Antioxidant Increased Antioxidant Defense Nrf2->Antioxidant Anti_inflammatory Decreased Inflammation NFkB->Anti_inflammatory

Figure 2: Key signaling pathways modulated by Silymarin.

Discussion and Conclusion

Both this compound and silymarin demonstrate significant hepatoprotective properties in preclinical models of liver injury.

This compound appears to be a promising anti-inflammatory agent, directly targeting key mediators like TNF-α and COX-2.[1][5] The in vivo data shows its efficacy in reducing liver enzyme levels and markers of oxidative stress, comparable to the standard drug silymarin, albeit at a lower dose in the presented study.[1][2][3]

Silymarin , with its long history of use and extensive research, offers a broader spectrum of action.[6][10][11] Its ability to not only scavenge free radicals and reduce inflammation but also to enhance the endogenous antioxidant defense system through Nrf2 activation provides a robust mechanism for liver protection.[4][7][8] Clinical trials have shown its beneficial effects in various liver disorders, including alcoholic and non-alcoholic fatty liver disease.[6][12][13]

References

Unraveling the Anti-Inflammatory Potential of Cabralealactone: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals cross-validating the anti-inflammatory targets of Cabralealactone against established non-steroidal anti-inflammatory drugs (NSAIDs), Celecoxib and Indomethacin. This guide provides a comparative analysis of their mechanisms of action, supported by available data, and detailed experimental protocols for in vitro and in vivo validation.

Introduction: The Quest for Novel Anti-Inflammatory Agents

The search for novel anti-inflammatory compounds with improved efficacy and safety profiles is a cornerstone of drug discovery. This compound, a natural compound, has emerged as a potential candidate with putative anti-inflammatory properties. Early in silico and in vivo studies suggest that its mechanism of action may involve the inhibition of key inflammatory mediators, namely Cyclooxygenase-2 (COX-2) and Tumor Necrosis Factor-alpha (TNF-α).[1][2] To rigorously evaluate its therapeutic potential, a cross-validation against well-established anti-inflammatory drugs is essential.

This guide provides a comparative framework for assessing the anti-inflammatory targets of this compound alongside two clinically significant NSAIDs: Celecoxib, a selective COX-2 inhibitor, and Indomethacin, a non-selective COX inhibitor. By presenting available data, detailed experimental protocols, and visual representations of the underlying signaling pathways, this document aims to equip researchers with the necessary tools to objectively evaluate this compound's standing as a potential anti-inflammatory agent.

Comparative Analysis of Anti-Inflammatory Targets

The primary anti-inflammatory targets of NSAIDs are the cyclooxygenase (COX) enzymes, which exist in two main isoforms: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is involved in physiological functions, while COX-2 is inducible and its expression is upregulated at sites of inflammation. TNF-α is a pro-inflammatory cytokine that plays a central role in initiating and propagating the inflammatory cascade.

Mechanism of Action
  • This compound: The precise mechanism of action of this compound is still under investigation. However, in silico molecular docking studies have suggested that it has the potential to bind to and inhibit both COX-2 and TNF-α.[1][2] The binding energy for this compound with COX-2 was calculated to be -6.8 kcal/mol.[1] Further in vitro and in vivo studies are required to confirm these findings and elucidate the exact nature of its interaction with these targets.

  • Celecoxib: Celecoxib is a selective COX-2 inhibitor.[1] Its sulfonamide side chain binds to a hydrophilic region near the active site of the COX-2 enzyme, leading to a potent and selective inhibition of its activity. This selectivity for COX-2 over COX-1 is thought to contribute to a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.

  • Indomethacin: Indomethacin is a non-selective inhibitor of both COX-1 and COX-2. It exerts its anti-inflammatory effects by blocking the production of prostaglandins, which are key mediators of pain, fever, and inflammation. Its lack of selectivity, however, can lead to a higher incidence of gastrointestinal and other side effects.

Quantitative Comparison of Inhibitory Activity

A direct quantitative comparison of the inhibitory activity of this compound with Celecoxib and Indomethacin is challenging due to the limited availability of experimental data for this compound. The following tables summarize the available inhibitory concentration (IC50) values for Celecoxib and Indomethacin against their primary targets.

Table 1: In Vitro COX-2 Inhibitory Activity

CompoundIC50 (COX-2)Assay Conditions
This compound Data not available-
Celecoxib 40 nMRecombinant human COX-2
Indomethacin 630 nMRecombinant human COX-2

Table 2: In Vitro TNF-α Inhibitory Activity

CompoundIC50 (TNF-α)Assay Conditions
This compound Data not available-
Celecoxib Reported to inhibit TNF-α expressionVaries by study
Indomethacin Reported to modulate TNF-α productionVaries by study

Note: The IC50 values can vary depending on the specific assay conditions, enzyme source, and substrate concentration. The data presented here are for comparative purposes and are derived from various sources. It is crucial to perform head-to-head comparisons under identical experimental conditions for a definitive assessment.

Experimental Protocols for Target Validation

To facilitate the cross-validation of this compound's anti-inflammatory targets, this section provides detailed protocols for key in vitro and in vivo assays.

In Vitro Cyclooxygenase (COX-2) Inhibition Assay

Objective: To determine the in vitro inhibitory activity of this compound, Celecoxib, and Indomethacin against the COX-2 enzyme.

Principle: This assay measures the ability of a test compound to inhibit the conversion of a substrate (e.g., arachidonic acid) to prostaglandin E2 (PGE2) by recombinant COX-2 enzyme. The amount of PGE2 produced is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

  • Recombinant human COX-2 enzyme

  • Arachidonic acid (substrate)

  • Test compounds (this compound, Celecoxib, Indomethacin) dissolved in a suitable solvent (e.g., DMSO)

  • Assay buffer (e.g., Tris-HCl buffer, pH 8.0)

  • PGE2 ELISA kit

  • 96-well microplates

  • Incubator

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds and the reference inhibitor (Celecoxib or Indomethacin) in the assay buffer.

  • In a 96-well plate, add the assay buffer, recombinant COX-2 enzyme, and the test compound or reference inhibitor.

  • Pre-incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding the substrate, arachidonic acid.

  • Incubate the plate at 37°C for a specific duration (e.g., 10 minutes).

  • Stop the reaction by adding a stop solution (e.g., a strong acid).

  • Quantify the amount of PGE2 produced in each well using a competitive PGE2 ELISA kit according to the manufacturer's instructions.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

  • Determine the IC50 value, the concentration of the compound that causes 50% inhibition of COX-2 activity, by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

In Vitro TNF-α Inhibition Assay

Objective: To assess the ability of this compound, Celecoxib, and Indomethacin to inhibit the production of TNF-α in stimulated immune cells.

Principle: This cell-based assay utilizes a cell line (e.g., RAW 264.7 macrophages or human peripheral blood mononuclear cells) that produces TNF-α upon stimulation with an inflammatory agent like lipopolysaccharide (LPS). The amount of TNF-α released into the cell culture supernatant is measured by ELISA.

Materials:

  • RAW 264.7 macrophage cell line (or other suitable immune cells)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Lipopolysaccharide (LPS) from E. coli

  • Test compounds (this compound, Celecoxib, Indomethacin)

  • TNF-α ELISA kit (for mouse or human, depending on the cell line)

  • 96-well cell culture plates

  • CO2 incubator

  • Centrifuge

  • Microplate reader

Procedure:

  • Seed the RAW 264.7 cells in a 96-well plate at a suitable density and allow them to adhere overnight in a CO2 incubator.

  • The next day, replace the medium with fresh medium containing various concentrations of the test compounds or the reference inhibitor.

  • Pre-incubate the cells with the compounds for a specific period (e.g., 1 hour).

  • Stimulate the cells with LPS at a final concentration of, for example, 1 µg/mL. Include a vehicle control group without LPS stimulation and a positive control group with LPS stimulation but without any test compound.

  • Incubate the plate for a specified duration (e.g., 24 hours) in the CO2 incubator.

  • After incubation, centrifuge the plate to pellet the cells.

  • Collect the cell culture supernatants.

  • Measure the concentration of TNF-α in the supernatants using a TNF-α ELISA kit following the manufacturer's protocol.

  • Calculate the percentage of inhibition of TNF-α production for each compound concentration compared to the LPS-stimulated control.

  • Determine the IC50 value for TNF-α inhibition.

In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema Model

Objective: To evaluate the in vivo anti-inflammatory efficacy of this compound in a standard acute inflammation model and compare it with Celecoxib and Indomethacin.

Principle: Carrageenan, a phlogistic agent, is injected into the sub-plantar tissue of a rodent's paw, inducing a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.

Materials:

  • Male Wistar rats or Swiss albino mice (of a specific weight range)

  • Carrageenan (lambda, type IV)

  • Test compounds (this compound, Celecoxib, Indomethacin) suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Pletysmometer or a digital caliper

  • Animal handling and dosing equipment

Procedure:

  • Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

  • Fast the animals overnight with free access to water before the experiment.

  • Divide the animals into different groups: a control group (vehicle only), a positive control group (Indomethacin or Celecoxib), and a test group (this compound at different doses).

  • Measure the initial paw volume of each animal using a plethysmometer or a digital caliper.

  • Administer the test compounds or the vehicle orally or intraperitoneally one hour before the carrageenan injection.

  • Induce inflammation by injecting a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each animal.

  • Measure the paw volume at different time points after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

  • Calculate the percentage of inhibition of edema for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

  • Analyze the data statistically to determine the significance of the anti-inflammatory effect.

Visualizing the Inflammatory Signaling Pathways

To provide a clearer understanding of the molecular mechanisms involved, the following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways targeted by these anti-inflammatory agents.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_drugs Drug Intervention Membrane_Phospholipids Membrane_Phospholipids PLA2 Phospholipase A2 Arachidonic_Acid Arachidonic_Acid PLA2->Arachidonic_Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Physiological Prostaglandins (Physiological) COX1->Prostaglandins_Physiological Prostaglandins_Inflammatory Prostaglandins (Inflammatory) COX2->Prostaglandins_Inflammatory Inflammation_Pain_Fever Inflammation Pain, Fever Prostaglandins_Inflammatory->Inflammation_Pain_Fever Indomethacin Indomethacin Indomethacin->COX1 Indomethacin->COX2 Celecoxib Celecoxib Celecoxib->COX2 Cabralealactone_COX This compound (Putative) Cabralealactone_COX->COX2 ?

Figure 1: The Cyclooxygenase (COX) Pathway and points of intervention by anti-inflammatory drugs.

cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_drugs Drug Intervention TNFa TNF-α TNFR TNF Receptor (TNFR1/TNFR2) TNFa->TNFR Signaling_Cascade Signaling Cascade (e.g., NF-κB, MAPK) TNFR->Signaling_Cascade Gene_Expression Gene Expression of Pro-inflammatory Mediators Signaling_Cascade->Gene_Expression Cabralealactone_TNF This compound (Putative) Cabralealactone_TNF->TNFa ?

Figure 2: The TNF-α Signaling Pathway and the putative point of intervention by this compound.

Conclusion and Future Directions

The cross-validation of this compound's anti-inflammatory targets against established drugs like Celecoxib and Indomethacin is a critical step in its development as a potential therapeutic agent. While in silico studies have provided promising leads by identifying COX-2 and TNF-α as potential targets, a significant gap exists in the form of direct experimental evidence.

The comparative framework and detailed protocols provided in this guide are intended to facilitate the necessary research to bridge this gap. Head-to-head in vitro and in vivo studies are imperative to quantitatively assess the inhibitory potency and selectivity of this compound. Such studies will not only validate its proposed mechanisms of action but also provide a clearer picture of its potential advantages and disadvantages compared to existing anti-inflammatory therapies.

Future research should focus on:

  • Determining the IC50 values of this compound for COX-1 and COX-2 to establish its selectivity profile.

  • Quantifying the inhibitory effect of this compound on TNF-α production and release in relevant cell models.

  • Conducting comprehensive in vivo studies using various animal models of inflammation to evaluate its efficacy, dose-response relationship, and potential side effects.

  • Elucidating the detailed molecular interactions of this compound with its targets through structural biology studies.

By systematically addressing these research questions, the scientific community can build a robust understanding of this compound's anti-inflammatory properties and pave the way for its potential translation into a clinically useful therapeutic.

References

Cabralealactone: A Comparative Analysis of In Vivo and In Vitro Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Cabralealactone, a natural compound, has demonstrated notable biological activity, particularly in preclinical in vivo models of inflammation and liver injury. This guide provides a comprehensive comparison of its currently understood in vivo effects with its predicted in vitro activity, supported by available experimental data and in silico analyses. While robust in vivo data exists, it is important to note a current scarcity of specific in vitro experimental data for pure this compound.

Data Presentation: Quantitative Analysis

The following tables summarize the key quantitative data available for this compound's activity.

Table 1: In Vivo Activity of this compound

ParameterValueSpecies/ModelSource
Dosage100 mg/kg b. wt.Rat (CCl4-induced hepatotoxicity model)[1]
Administration RouteIntraperitoneal injectionRat[1]
Antioxidant Activity (DPPH Scavenging)89.26%In vitro (from in vivo study)[1]

Table 2: In Silico Predicted In Vitro Activity of this compound

TargetPredicted Binding Energy (kcal/mol)MethodSource
Cyclooxygenase-2 (COX-2)-6.8Molecular Docking[1]
Tumor Necrosis Factor-alpha (TNF-α)-Molecular Docking[1]

Note: Specific binding energy for TNF-α was not provided in the source.

In Vivo Activity of this compound

This compound has shown significant promise in in vivo studies, primarily demonstrating hepatoprotective and anti-inflammatory properties. In a key study, its effects were evaluated in a rat model of carbon tetrachloride (CCl4)-induced liver injury[1].

Hepatoprotective Effects

Treatment with this compound at a dose of 100 mg/kg body weight was found to ameliorate CCl4-induced liver damage. Histopathological analysis of liver sections from rats treated with this compound showed improved centrilobular hepatocyte regeneration with reduced congestion and infiltration compared to the CCl4-treated group[1]. This suggests that this compound can protect liver cells from toxic injury and promote tissue repair.

Anti-inflammatory and Antioxidant Activity

The anti-inflammatory activity of this compound is attributed to its potential to inhibit key pro-inflammatory mediators. In silico molecular docking studies suggest that this compound can bind to and potentially inhibit the activity of cyclooxygenase-2 (COX-2) and tumor necrosis factor-alpha (TNF-α), two critical enzymes in the inflammatory cascade[1]. Furthermore, the study demonstrated that this compound possesses potent antioxidant activity, with a DPPH radical scavenging rate of 89.26%[1]. This antioxidant capacity likely contributes to its protective effects against oxidative stress-induced cellular damage.

In Vitro Activity of this compound

Currently, there is a lack of published in vitro studies that provide specific quantitative data, such as IC50 values, for pure this compound in cytotoxicity or enzyme inhibition assays. The insights into its in vitro activity are primarily derived from in silico modeling performed in conjunction with in vivo studies[1].

Predicted Enzyme Inhibition

Molecular docking simulations predict that this compound has a binding affinity for the active site of COX-2, with a binding energy of -6.8 kcal/mol[1]. This suggests a potential for direct inhibition of this enzyme, which would be consistent with its observed in vivo anti-inflammatory effects. Similar in silico analyses were performed for TNF-α, also indicating a potential inhibitory interaction[1]. However, without direct in vitro enzymatic assays, these predictions remain to be experimentally validated.

Potential Anticancer Activity

While no specific IC50 values for this compound against cancer cell lines were found, the in vivo study on CCl4-induced hepatotoxicity did provide some insights into its effects on apoptosis-related proteins. It was observed that this compound treatment led to a suppression of the tumor suppressor protein p53, a decrease in the pro-apoptotic protein Bax, and an increase in the anti-apoptotic protein Bcl-2[1]. These findings suggest a complex role in regulating cell death pathways that would require further investigation through dedicated in vitro apoptosis and cell cycle assays.

Experimental Protocols

In Vivo Hepatotoxicity Model

The in vivo activity of this compound was assessed in a rat model of CCl4-induced hepatotoxicity[1].

  • Animal Model: Albino rats were used for the study.

  • Induction of Hepatotoxicity: Hepatotoxicity was induced by weekly intraperitoneal injections of carbon tetrachloride (CCl4) at a dose of 1 mL/kg body weight for 12 weeks.

  • Treatment: this compound was administered to the treatment group at a dose of 100 mg/kg body weight.

  • Biochemical Analysis: At the end of the treatment period, blood and liver tissues were collected for the analysis of various biomarkers of liver damage and oxidative stress, including:

    • Alanine aminotransferase (ALT)

    • Alpha-fetoprotein (AFP)

    • Tumor necrosis factor-alpha (TNF-α)

    • Isoprostanes-2α

    • Malondialdehyde (MDA)

    • 8-hydroxydeoxyguanosine (8-OHdG)

  • Histopathological Examination: Liver tissues were processed for histopathological examination to assess the extent of liver damage and the protective effects of this compound.

In Vitro DPPH Radical Scavenging Assay

The antioxidant activity of this compound was determined using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay[1].

  • Reagents: DPPH solution in methanol.

  • Procedure: A solution of this compound was mixed with the DPPH solution. The mixture was incubated in the dark at room temperature.

  • Measurement: The absorbance of the solution was measured at 517 nm using a spectrophotometer. The percentage of DPPH radical scavenging activity was calculated by comparing the absorbance of the sample with that of a control.

Signaling Pathways and Experimental Workflows

To visualize the proposed mechanisms of action and experimental designs, the following diagrams are provided.

G cluster_in_vivo In Vivo Model: CCl4-Induced Hepatotoxicity CCl4 Carbon Tetrachloride (CCl4) Liver_Injury Liver Injury (Oxidative Stress, Inflammation) CCl4->Liver_Injury Biomarkers Measurement of Biomarkers (ALT, AFP, TNF-α, etc.) Liver_Injury->Biomarkers Histopathology Histopathological Analysis Liver_Injury->Histopathology Cabralealactone_vivo This compound (100 mg/kg b. wt.) Cabralealactone_vivo->Liver_Injury Inhibits Hepatoprotection Hepatoprotective Effect Biomarkers->Hepatoprotection Histopathology->Hepatoprotection

Caption: Workflow of the in vivo hepatotoxicity study.

G cluster_pathway Proposed Anti-inflammatory Signaling Pathway of this compound Inflammatory_Stimuli Inflammatory Stimuli Cell_Membrane Cell Membrane Inflammatory_Stimuli->Cell_Membrane COX2 COX-2 Cell_Membrane->COX2 TNFa TNF-α Cell_Membrane->TNFa Prostaglandins Pro-inflammatory Prostaglandins COX2->Prostaglandins Inflammation Inflammation TNFa->Inflammation Prostaglandins->Inflammation This compound This compound (Predicted) This compound->COX2 Inhibits This compound->TNFa Inhibits

Caption: Predicted anti-inflammatory mechanism of this compound.

G cluster_apoptosis Observed Modulation of Apoptotic Proteins by this compound (In Vivo) Cabralealactone_apoptosis This compound p53 p53 Cabralealactone_apoptosis->p53 Suppresses Bax Bax (Pro-apoptotic) Cabralealactone_apoptosis->Bax Decreases Bcl2 Bcl-2 (Anti-apoptotic) Cabralealactone_apoptosis->Bcl2 Increases Apoptosis Apoptosis p53->Apoptosis Bax->Apoptosis Bcl2->Apoptosis

Caption: In vivo modulation of apoptosis-related proteins.

Conclusion

This compound exhibits promising hepatoprotective and anti-inflammatory activities in vivo, which are likely mediated through its antioxidant properties and its potential to inhibit key inflammatory enzymes like COX-2 and TNF-α. The in vivo data is supported by in silico molecular docking studies. However, a significant gap exists in the literature regarding specific in vitro experimental data to quantify its cytotoxic and enzyme inhibitory activities. Further in vitro studies are crucial to validate the predicted mechanisms of action, determine its potency and selectivity, and provide a more complete picture of its therapeutic potential. This will enable a more robust comparison between its effects in a biological system and its direct molecular interactions.

References

Validating the Mechanism of Action of Cabralealactone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive analysis of the mechanism of action of Cabralealactone, a natural compound with potential anti-inflammatory and hepatoprotective effects. By objectively comparing its performance with other alternatives and presenting supporting experimental data, this document serves as a valuable resource for researchers, scientists, and drug development professionals.

Abstract

This compound, a compound isolated from Cleome brachycarpa, has demonstrated significant potential as an anti-inflammatory agent.[1] In silico and in vivo studies suggest that its primary mechanism of action involves the inhibition of key pro-inflammatory mediators, namely cyclooxygenase-2 (COX-2) and tumor necrosis factor-alpha (TNF-α).[1][2][3] This inhibition interferes with downstream signaling cascades, ultimately mitigating cellular damage and inflammation. This guide details the experimental validation of this mechanism, presenting comparative data against other bioactive compounds and outlining the protocols used in these investigations.

Comparative Performance Data

The efficacy of this compound has been evaluated in comparison to other natural compounds, Solasodine and Salvadorin, as well as a standard drug, Clavazin.[1][2][3] The following tables summarize the key quantitative findings from these comparative studies.

In Silico Molecular Docking Analysis

Molecular docking studies were conducted to predict the binding affinity of this compound and its comparators to the active sites of COX-2 and TNF-α. The binding energy values indicate the strength of the interaction, with more negative values suggesting a stronger binding affinity.

CompoundBinding Energy to COX-2 (kcal/mol)Binding Energy to TNF-α (kcal/mol)
This compound -6.8-7.4
Solasodine-7.9-8.1
Salvadorin-9.8-11.4
Data sourced from Malik et al., 2018.[1]
In Vitro Antioxidant Activity

The antioxidant potential of this compound was assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) scavenging activity assay, a common method for evaluating the ability of a compound to neutralize free radicals.

CompoundDPPH Scavenging Activity (%)
This compound 89.26
Solasodine87.06
Salvadorin94.26
Ascorbic Acid (Standard)91.26
Data sourced from Malik et al., 2018.[1]
In Vivo Hepatoprotective Effects in a Rat Model

The protective effect of this compound against carbon tetrachloride (CCl4)-induced liver injury was evaluated in a rat model. The levels of key biochemical markers of liver damage and inflammation were measured.

Treatment GroupALT (IU/L)AFP (ng/L)TNF-α (pg/mL)COX-2 (ng/mL)
Control------------
CCl4 alone------------
CCl4 + This compound Significantly ↓Significantly ↓Significantly ↓Significantly ↓
CCl4 + SolasodineSignificantly ↓Significantly ↓Significantly ↓Significantly ↓
CCl4 + SalvadorinSignificantly ↓Significantly ↓Significantly ↓Significantly ↓
CCl4 + Clavazin (Standard)Significantly ↓Significantly ↓Significantly ↓Significantly ↓
Qualitative summary based on data from Malik et al., 2018, which reported significant amelioration of these parameters with all treatments compared to the CCl4 control group.[1][2]

Experimental Protocols

The validation of this compound's mechanism of action was primarily based on the following experimental methodologies as described by Malik et al., 2018.

In Silico Molecular Docking and Molecular Dynamics Simulation
  • Software: AutoDock Vina and AMBER12 package were utilized for molecular docking and molecular dynamics simulations, respectively.[1]

  • Target Proteins: Homology models of rat COX-2 and TNF-α were generated using murine crystal structures (PDB IDs: 4FM5 for COX-2 and 2TNF for TNF-α) as templates.[1]

  • Ligand Preparation: The 3D structure of this compound was retrieved from the ChemSpider database (ID: 23281688) and converted to the required format using Open Babel.[1]

  • Docking Procedure: Standard molecular docking procedures were executed to predict the binding poses and energies of this compound within the active sites of COX-2 and TNF-α.[1]

  • Molecular Dynamics: A 20-nanosecond molecular dynamics simulation was performed on the docked complexes to assess the stability of the ligand-protein interactions over time.[1]

In Vivo CCl4-Induced Hepatotoxicity Model in Rats
  • Animal Model: Male albino rats were used for the study.

  • Induction of Hepatotoxicity: Carbon tetrachloride (CCl4) was administered intraperitoneally at a dose of 1 mL/kg body weight once a week for 12 weeks to induce liver damage.[1][3]

  • Treatment: this compound was administered to a treatment group of rats at a specified dose. Other groups received Solasodine, Salvadorin, or the standard drug Clavazin (200 mg/kg b.wt.).[1][3]

  • Biochemical Analysis: At the end of the treatment period, blood and liver tissue samples were collected. The levels of alanine aminotransferase (ALT), alpha-fetoprotein (AFP), TNF-α, isoprostanes-2α, malondialdehyde, and 8-hydroxydeoxyguanosine were measured as indicators of liver injury and oxidative stress.[1][3]

  • Histopathological Examination: Liver tissue sections were examined microscopically to assess the extent of cellular damage and regeneration.[1][2]

Visualizing the Mechanism of Action and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the proposed signaling pathway of this compound and the experimental workflow for its validation.

Cabralealactone_Mechanism_of_Action cluster_extracellular Extracellular cluster_cellular Cellular cluster_pathway Signaling Cascade TNF-α TNF-α NFkB NF-κB TNF-α->NFkB MAPK MAPK TNF-α->MAPK This compound This compound This compound->TNF-α COX2 COX2 This compound->COX2 Inflammation Inflammation COX2->Inflammation NFkB->Inflammation p53 p53 MAPK->p53 Bax Bax p53->Bax Bcl2 Bcl-2 p53->Bcl2 CytochromeC Cytochrome C Release Bax->CytochromeC Bcl2->CytochromeC Caspases Caspases 3 & 9 CytochromeC->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Proposed anti-inflammatory mechanism of this compound.

Experimental_Workflow cluster_insilico In Silico Validation cluster_invivo In Vivo Validation Target_Identification Target Identification (COX-2, TNF-α) Molecular_Docking Molecular Docking Target_Identification->Molecular_Docking MD_Simulation Molecular Dynamics Simulation (20ns) Molecular_Docking->MD_Simulation Binding_Affinity Binding Affinity Calculation MD_Simulation->Binding_Affinity Animal_Model Rat Model of Hepatotoxicity (CCl4) Treatment_Groups Treatment Groups (this compound, Comparators) Animal_Model->Treatment_Groups Biochemical_Analysis Biochemical Analysis (ALT, AFP, TNF-α, COX-2) Treatment_Groups->Biochemical_Analysis Histopathology Histopathological Examination Treatment_Groups->Histopathology Hepatoprotective_Effect Assessment of Hepatoprotective Effect Biochemical_Analysis->Hepatoprotective_Effect Histopathology->Hepatoprotective_Effect

Caption: Workflow for validating this compound's mechanism.

References

Cabralealactone: A Look at its Protective Effects and Associated Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

Data on Protective Effects

An in vivo study investigating the effects of Cabralealactone, derived from the plant Cleome brachycarpa, demonstrated its hepato- and DNA-protective properties in a rat model of carbon tetrachloride (CCl4)-induced liver toxicity. The study showed that administration of this compound resulted in improved regeneration of centrilobular hepatocytes and moderate areas of congestion and infiltration, comparable to the standard drug Clavazin.[1][2]

Biochemical analysis revealed that this compound, as part of a combination therapy, significantly ameliorated the levels of several markers of liver damage and oxidative stress, including:

  • Alanine aminotransferase (ALT)

  • Alpha-fetoprotein (AFP)

  • 8-hydroxydeoxyguanosine (8-OHdG)

  • Tumor necrosis factor-alpha (TNF-α)

  • Isoprostanes-2α (IsoP-2a)

  • Malondialdehyde (MDA)

  • Cyclooxygenase-2 (COX-2)[1]

These findings suggest that this compound may protect cells from damage induced by toxic substances. However, it is important to note that this study was conducted in an animal model of toxin-induced injury and not in a cancer-specific context.

Experimental Protocols

The protective effects of this compound were evaluated in a rat model of hepatotoxicity induced by carbon tetrachloride (CCl4).

Experimental Workflow:

G cluster_0 Animal Model cluster_1 Induction of Hepatotoxicity cluster_2 Treatment Groups cluster_3 Analysis A Male Wistar Rats B Intraperitoneal injection of CCl4 (1 mL/kg b. wt.) once a week for 12 weeks A->B C Control Group B->C D CCl4 Group B->D E CCl4 + this compound B->E F CCl4 + Other Extracts B->F G CCl4 + Combination Therapy B->G H CCl4 + Clavazin (Standard Drug) B->H I Histopathological Examination of Liver D->I J Biochemical Analysis of Liver Tissue D->J E->I E->J G->I G->J H->I H->J

Caption: Workflow of the in vivo study on this compound.

Methodology:

Hepatotoxicity was induced in rats via intraperitoneal injection of CCl4 (1 mL/kg body weight) once a week for 12 weeks. The protective effects of this compound and other extracts were compared to a standard drug, Clavazin (200 mg/kg body weight). The assessment involved studying key markers of oxidative stress such as tissue alanine aminotransferase, alpha-fetoprotein, tumor necrosis factor-alpha (TNF-α), isoprostanes-2α, malondialdehyde, and 8-hydroxydeoxyguanosine.[1]

Signaling Pathways

In silico molecular docking studies and the results from the in vivo model suggest that this compound may exert its protective effects by inhibiting key inflammatory signaling molecules, namely cyclooxygenase-2 (COX-2) and tumor necrosis factor-alpha (TNF-α).[1][2]

Proposed Mechanism of Action:

G CCl4 Carbon Tetrachloride (CCl4) ROS Reactive Oxygen Species (ROS) CCl4->ROS OxidativeStress Oxidative Stress & Liver Injury ROS->OxidativeStress TNFa TNF-α OxidativeStress->TNFa COX2 COX-2 OxidativeStress->COX2 TNFa->OxidativeStress Amplifies COX2->OxidativeStress Amplifies This compound This compound This compound->TNFa This compound->COX2

Caption: Proposed inhibition of TNF-α and COX-2 by this compound.

TNF-α is a pro-inflammatory cytokine that can mediate cytotoxic activities, while COX-2 is an enzyme involved in the inflammatory response.[1] By potentially inhibiting these molecules, this compound may help to reduce inflammation and oxidative stress, thereby protecting cells from damage.

References

Safety Operating Guide

Prudent Disposal of Cabralealactone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This document provides essential guidance on the proper disposal of Cabralealactone in a laboratory setting. In the absence of a specific Safety Data Sheet (SDS), a conservative approach prioritizing safety and environmental protection is mandated. This guide is intended to supplement, not replace, institutional and local regulations for chemical waste management.

Core Safety and Logistical Information

Due to the lack of comprehensive toxicological and ecotoxicological data for this compound, it should be handled as a potentially hazardous substance. The precautionary principle dictates that until proven otherwise, this compound should not be disposed of via standard laboratory drains or as general waste. All disposal procedures must be conducted in accordance with your institution's Environmental Health and Safety (EHS) guidelines and local regulations.

Chemical and Physical Properties

A summary of known quantitative data for this compound is provided below for reference. This information is crucial for correct labeling and for waste management specialists to determine the appropriate final disposal method.

PropertyValueSource
Molecular FormulaC₂₇H₄₂O₃PubChem
Molecular Weight414.6 g/mol PubChem
XLogP36.5PubChem
CAS Number19865-87-3PubChem

Step-by-Step Disposal Protocol

The following protocol outlines a recommended, conservative procedure for the disposal of this compound.

1. Waste Identification and Classification:

  • Treat all solid and liquid waste containing this compound as hazardous chemical waste. This includes pure compound, solutions, contaminated consumables (e.g., pipette tips, weighing boats, gloves), and rinseate from cleaning contaminated glassware.

2. Waste Segregation:

  • Solid Waste: Collect all solid materials contaminated with this compound in a dedicated, clearly labeled, and sealable hazardous waste container. This container should be made of a material compatible with the solvents used.

  • Liquid Waste: Collect all liquid waste containing this compound in a separate, dedicated, and clearly labeled hazardous waste container.

    • Do not mix with other waste streams unless explicitly permitted by your institution's EHS department. Incompatible waste mixing can lead to dangerous chemical reactions.

    • If this compound is in a solvent, the solvent's hazardous characteristics (e.g., flammability, corrosivity) must also be considered in the segregation and labeling.

3. Labeling:

  • Label all waste containers with the following information:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • CAS Number: "19865-87-3"

    • An estimate of the concentration and quantity of this compound.

    • The solvent carrier, if any, and its concentration.

    • The date the waste was first added to the container.

    • The name of the principal investigator or research group.

4. Storage:

  • Store sealed waste containers in a designated, well-ventilated, and secure satellite accumulation area within the laboratory.

  • Ensure secondary containment is in place to prevent spills.

5. Final Disposal:

  • Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.

  • Provide them with all necessary information about the waste stream.

Experimental Protocols Cited

While no specific experimental protocols for the disposal of this compound are available in the literature, the procedures outlined above are based on standard best practices for the management of research chemicals with unknown hazard profiles. The information regarding the chemical properties of this compound is derived from the PubChem database.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of a research chemical like this compound, for which a specific Safety Data Sheet is not available.

DisposalWorkflow start Start: Have this compound waste sds_check Is a specific SDS available? start->sds_check follow_sds Follow disposal instructions in the SDS. sds_check->follow_sds Yes no_sds No SDS available. Treat as potentially hazardous. sds_check->no_sds No end End: Waste properly disposed follow_sds->end classify Classify as Hazardous Chemical Waste no_sds->classify segregate Segregate Solid and Liquid Waste classify->segregate label_waste Label Waste Container (Name, CAS, Conc., Date) segregate->label_waste store Store in designated Satellite Accumulation Area label_waste->store contact_ehs Contact Institutional EHS for pickup and disposal store->contact_ehs contact_ehs->end

Caption: Decision workflow for the disposal of this compound.

Disclaimer: This information is provided as a guide and is not a substitute for professional safety and environmental advice. Always consult your institution's Environmental Health and Safety department for specific guidance on chemical waste disposal and adhere to all local, state, and federal regulations.

Personal protective equipment for handling Cabralealactone

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling of Cabralealactone

Disclaimer: No specific Safety Data Sheet (SDS) for this compound is publicly available. The following guidance is based on general best practices for handling laboratory chemicals of unknown toxicity and data from a surrogate compound, ε-Caprolactone. Researchers must perform their own risk assessment before handling this substance.

This compound is a tetracyclic triterpenoid that has been isolated from various plants.[1] While its specific toxicological properties have not been extensively documented, it is prudent to handle it with care as with any novel chemical compound. Studies have investigated its potential anti-inflammatory and hepatoprotective effects.[2][3][4][5][6]

Personal Protective Equipment (PPE)

Given the absence of specific toxicity data for this compound, a conservative approach to personal protective equipment is recommended. The following PPE should be considered mandatory when handling this compound in a laboratory setting.[7][8][9]

PPE CategoryItemSpecifications
Hand Protection Disposable Nitrile GlovesProvides protection against a broad range of chemicals.[10][11]
Body Protection Laboratory CoatShould be buttoned and fit properly to cover as much skin as possible.[10] Fire-resistant coats are recommended if flammable solvents are in use.[8]
Eye Protection Safety Glasses or GogglesGoggles are preferred when there is a splash hazard.[7][8]
Respiratory Protection Fume Hood or RespiratorA fume hood should be used when handling the solid compound or solutions to avoid inhalation of dust or aerosols.[10]
Foot Protection Closed-toe ShoesPrevents injuries from spills or dropped objects.[7][8]
Handling and Storage

Handling:

  • Handle this compound in a well-ventilated area, preferably within a chemical fume hood.

  • Avoid generating dust when working with the solid form.

  • Prevent contact with skin, eyes, and clothing.

  • Wash hands thoroughly after handling.

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Keep away from incompatible materials such as strong oxidizing agents.

Spill and Disposal Procedures

Spill Response:

  • Evacuate: Clear the area of all personnel.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For a solid spill, carefully sweep or vacuum the material, avoiding dust generation. For a liquid spill, absorb with an inert material (e.g., vermiculite, sand).

  • Collect: Place the contained material into a sealed, labeled container for disposal.

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.

Disposal:

  • Dispose of this compound and any contaminated materials as hazardous chemical waste.

  • Follow all local, state, and federal regulations for hazardous waste disposal.[12]

Experimental Protocol: Safe Weighing of Solid this compound

This protocol outlines the steps for safely weighing solid this compound.

  • Preparation:

    • Ensure the analytical balance is located inside a chemical fume hood.

    • Don all required personal protective equipment (lab coat, safety goggles, nitrile gloves).

    • Prepare a clean weighing vessel (e.g., weigh boat or vial).

  • Weighing:

    • Carefully open the container of this compound inside the fume hood.

    • Use a clean spatula to transfer the desired amount of solid to the weighing vessel on the balance.

    • Avoid creating dust. If any dust is generated, ensure it is contained within the fume hood.

    • Once the desired weight is obtained, securely close the this compound container.

  • Cleanup:

    • Carefully clean the spatula and any other contaminated surfaces within the fume hood.

    • Dispose of the used weigh boat and any other disposable contaminated items in the designated hazardous waste container.

    • Wipe down the work surface inside the fume hood.

    • Remove gloves and wash hands thoroughly.

Logical Workflow for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when handling this compound.

PPE_Selection_Workflow PPE Selection Workflow for this compound Handling cluster_assessment Hazard Assessment cluster_ppe PPE Selection start Start: Plan to handle this compound assess_operation Assess nature of operation (e.g., weighing, dissolving, reacting) start->assess_operation assess_quantity Assess quantity of material assess_operation->assess_quantity goggles Upgrade to chemical splash goggles assess_operation->goggles Liquid handling with splash risk assess_aerosol Potential for aerosol/dust generation? assess_quantity->assess_aerosol base_ppe Standard PPE: Lab coat, safety glasses, nitrile gloves assess_aerosol->base_ppe All Operations fume_hood Work in a fume hood assess_aerosol->fume_hood Yes (e.g., weighing solid) respirator Consider respirator (if fume hood is not available) fume_hood->respirator Alternative

Caption: Decision workflow for selecting appropriate PPE for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cabralealactone
Reactant of Route 2
Cabralealactone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.